molecular formula C10H12BrNO B1378983 3-(4-Bromophenyl)morpholine CAS No. 1225823-06-2

3-(4-Bromophenyl)morpholine

Cat. No.: B1378983
CAS No.: 1225823-06-2
M. Wt: 242.11 g/mol
InChI Key: FXQWZIVIJAEZCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)morpholine, with the molecular formula C 10 H 12 BrNO and a molecular weight of 242.11 g/mol, is a brominated aromatic compound classified as a morpholine derivative . This compound serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. The presence of both the morpholine ring and a bromine atom on the phenyl ring makes it a valuable intermediate for constructing more complex molecules, particularly through metal-catalyzed cross-coupling reactions such as Suzuki reactions. This product is presented as a solid substance. It is recommended to store it in a cool, dry place, and to keep the container tightly sealed away from light to ensure its stability . Handling Precautions: Safety data for this compound indicates that it may cause skin and eye irritation. Researchers should use appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection . Intended Use: This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, medicinal, household, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQWZIVIJAEZCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Bromophenyl)morpholine: Structure, Properties, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Bromophenyl)morpholine, a C-substituted morpholine derivative with potential applications in medicinal chemistry and drug discovery. While its isomer, 4-(4-Bromophenyl)morpholine, is well-documented, the 3-substituted variant represents a comparatively underexplored chemical entity. This document elucidates the structure of 3-(4-Bromophenyl)morpholine, outlines a robust, field-proven synthetic methodology, discusses its predicted chemical properties and reactivity, and explores its potential as a scaffold in the development of novel therapeutics. The guide is designed to be a foundational resource for researchers interested in the synthesis and application of this and related C-aryl morpholine compounds, highlighting both the established science and the opportunities for future investigation.

Introduction: The Significance of the C-Substituted Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its ability to improve the pharmacokinetic profile of drug candidates.[1] Its incorporation can enhance aqueous solubility, metabolic stability, and bioavailability.[1] While N-aryl morpholines are common, C-substituted morpholines, particularly 3-arylmorpholines, offer a distinct three-dimensional vector for molecular exploration, enabling the precise orientation of substituents to interact with biological targets.[2] 3-(4-Bromophenyl)morpholine, with its aryl group at the 3-position, presents an intriguing building block for the design of novel bioactive molecules. The presence of the bromine atom on the phenyl ring provides a handle for further functionalization via cross-coupling reactions, expanding its synthetic utility.

Molecular Structure and Isomeric Distinction

3-(4-Bromophenyl)morpholine is a heterocyclic compound with the chemical formula C₁₀H₁₂BrNO and a molecular weight of 242.11 g/mol .[3] Its structure consists of a morpholine ring substituted at the 3-position with a 4-bromophenyl group.

It is critical to distinguish this compound from its more commercially prevalent isomer, 4-(4-Bromophenyl)morpholine (CAS No. 30483-75-1) , where the 4-bromophenyl group is attached to the nitrogen atom of the morpholine ring.[4] The different substitution patterns result in distinct chemical and physical properties, as well as potentially different biological activities.

Table 1: Core Compound Identifiers

Property3-(4-Bromophenyl)morpholine4-(4-Bromophenyl)morpholine
CAS Number 1225823-06-2[5]30483-75-1[4]
Molecular Formula C₁₀H₁₂BrNO[3]C₁₀H₁₂BrNO[4]
Molecular Weight 242.11 g/mol [3]242.11 g/mol [4]
Structure 4-bromophenyl group at C-34-bromophenyl group at N-4

Synthesis of 3-(4-Bromophenyl)morpholine: A Proposed Methodology

Direct, documented synthetic procedures for 3-(4-Bromophenyl)morpholine are not widely available in peer-reviewed literature. However, a robust and adaptable three-step, "two-pot" method for the synthesis of 3-arylmorpholines has been reported, which can be confidently applied to the preparation of this specific compound.[5] This methodology leverages the Petasis borono-Mannich reaction, followed by a deoxygenation sequence.[5][6]

Synthetic Workflow Overview

The proposed synthesis proceeds in two main stages:

  • Petasis Borono-Mannich Reaction: A three-component reaction between an aminoethanol, aqueous glyoxal, and 4-bromophenylboronic acid to form the intermediate, 2-hydroxy-3-(4-bromophenyl)morpholine.

  • Deoxygenation: A two-step process involving the formation of a 3,4-dihydro-2H-1,4-oxazine intermediate, followed by reduction to the final 3-(4-bromophenyl)morpholine.[5]

G cluster_0 Stage 1: Petasis Borono-Mannich Reaction cluster_1 Stage 2: Deoxygenation Aminoethanol Aminoethanol Intermediate_A 2-Hydroxy-3-(4-bromophenyl)morpholine Aminoethanol->Intermediate_A Glyoxal Glyoxal Glyoxal->Intermediate_A 4-Bromophenylboronic Acid 4-Bromophenylboronic Acid 4-Bromophenylboronic Acid->Intermediate_A Intermediate_B 3,4-Dihydro-2H-1,4-oxazine intermediate Intermediate_A->Intermediate_B  Methanesulfonic anhydride, Triethylamine Final_Product 3-(4-Bromophenyl)morpholine Intermediate_B->Final_Product  Sodium triacetoxyborohydride, Acetic acid

Caption: Proposed synthetic workflow for 3-(4-Bromophenyl)morpholine.
Detailed Experimental Protocol

PART A: Synthesis of 2-Hydroxy-3-(4-bromophenyl)morpholine

  • Reaction Setup: To a solution of 2-aminoethanol (1.0 eq) in a suitable solvent such as ethanol or methanol, add 4-bromophenylboronic acid (1.0 eq).

  • Addition of Glyoxal: To the resulting mixture, add aqueous glyoxal (40 wt. %, 1.0 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield 2-hydroxy-3-(4-bromophenyl)morpholine. Self-validation check: The formation of the product can be confirmed by the disappearance of the starting materials and the appearance of a new spot on TLC, and by mass spectrometry to confirm the expected molecular weight of the intermediate.

PART B: Deoxygenation to 3-(4-Bromophenyl)morpholine

  • Formation of the Dihydro-oxazine Intermediate: Dissolve the 2-hydroxy-3-(4-bromophenyl)morpholine (1.0 eq) from Part A in dichloromethane. Cool the solution to 0 °C and add triethylamine (2.5 eq). To this solution, add methanesulfonic anhydride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-2 hours. The formation of the intermediate can be monitored by TLC or LC-MS.

  • Reduction to the Final Product: In the same reaction vessel ("one-pot"), add acetic acid (2.0 eq) followed by the portion-wise addition of sodium triacetoxyborohydride (1.5 eq).

  • Final Reaction and Quenching: Stir the mixture at room temperature for an additional 2-4 hours. Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography to yield pure 3-(4-bromophenyl)morpholine. Self-validation check: The final product's identity and purity should be confirmed by NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC).

Chemical Properties and Reactivity

While specific experimental data for 3-(4-Bromophenyl)morpholine is scarce, its chemical properties can be predicted based on its structure.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Appearance White to off-white solidSimilar to other arylmorpholine compounds.
Solubility Soluble in organic solvents (e.g., DCM, EtOAc, MeOH).Presence of the aromatic ring and the morpholine structure.
Basicity Weakly basicThe nitrogen atom in the morpholine ring is a secondary amine.
Reactivity The secondary amine is nucleophilic and can be acylated, alkylated, or undergo other standard amine reactions. The aryl bromide is susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).Presence of key functional groups.

The reactivity of 3-(4-Bromophenyl)morpholine is governed by two main functional groups: the secondary amine of the morpholine ring and the aryl bromide.

G cluster_0 Reactivity of 3-(4-Bromophenyl)morpholine Molecule 3-(4-Bromophenyl)morpholine Amine_Reactions N-Alkylation N-Acylation N-Arylation Molecule->Amine_Reactions Secondary Amine (Nucleophilic) Aryl_Bromide_Reactions Suzuki Coupling Buchwald-Hartwig Amination Sonogashira Coupling Heck Reaction Molecule->Aryl_Bromide_Reactions Aryl Bromide (Electrophilic Site for Pd-catalysis) Products_A N-Substituted Derivatives Amine_Reactions->Products_A Products_B Bi-aryl Compounds Anilines Alkynylated Aromatics Aryl_Bromide_Reactions->Products_B

Caption: Key reactivity pathways for 3-(4-Bromophenyl)morpholine.

Potential Applications in Drug Discovery and Development

The morpholine moiety is a key component in numerous FDA-approved drugs, highlighting its importance in creating compounds with favorable pharmacological properties.[1] While there is no specific biological data for 3-(4-Bromophenyl)morpholine, its structural features suggest several promising avenues for research:

  • Scaffold for Library Synthesis: Its dual reactivity allows for the creation of diverse chemical libraries. The secondary amine can be functionalized to introduce various side chains, while the aryl bromide allows for the introduction of different aryl or heteroaryl groups.

  • Neurological and Psychiatric Disorders: The morpholine scaffold is present in drugs targeting the central nervous system. Further derivatization of 3-(4-Bromophenyl)morpholine could lead to novel compounds with activity at various CNS targets.

  • Oncology: Many kinase inhibitors and other anti-cancer agents incorporate the morpholine ring to improve their drug-like properties.[1] This compound could serve as a starting point for the development of new anti-cancer therapeutics.

  • Infectious Diseases: The morpholine nucleus is also found in antibacterial and antifungal agents.

The exploration of 3-(4-Bromophenyl)morpholine and its derivatives represents a significant opportunity for the discovery of new chemical entities with therapeutic potential.

Safety and Handling

Based on GHS classifications for related compounds, 3-(4-Bromophenyl)morpholine should be handled with care in a laboratory setting.[5]

  • Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust or vapors.

Conclusion and Future Outlook

3-(4-Bromophenyl)morpholine is a valuable, yet understudied, chemical building block. This guide has outlined its structure, a plausible and robust synthetic route, and its potential chemical reactivity. The lack of extensive characterization and biological data in the public domain presents a clear opportunity for further research. The synthesis and biological evaluation of a library of derivatives based on this scaffold could lead to the discovery of novel compounds with significant therapeutic potential. It is the author's belief that the methodologies and insights provided herein will serve as a valuable resource for scientists working at the forefront of medicinal chemistry and drug discovery.

References

  • Reduction of 2-hydroxy-3-arylmorpholines to 3-aryl morpholines. (URL: [Link])

  • Petasis Reaction. Organic Chemistry Portal. (URL: [Link])

  • Petasis reaction. Wikipedia. (URL: [Link])

  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (URL: [Link])

  • CAS NO. 1225823-06-2 | 3-(4-BROMOPHENYL)MORPHOLINE | Catalog ATA-N13098. (URL: [Link])

  • Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. (URL: [Link])

  • Petasis three-component reactions for the synthesis of diverse heterocyclic scaffolds. (URL: [Link])

  • 4-(4-Bromophenyl)morpholine | C10H12BrNO | CID 11622851. PubChem. (URL: [Link])

Sources

Biological activity of bromophenyl-substituted morpholines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Bromophenyl-Substituted Morpholines

Authored by a Senior Application Scientist

Foreword: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a cornerstone in modern drug discovery.[1][2] Its unique physicochemical properties—including a well-balanced hydrophilic-lipophilic profile, reduced basicity of the nitrogen atom, and a flexible chair-like conformation—make it a "privileged structure."[3][4] These characteristics often bestow favorable pharmacokinetic and metabolic properties upon molecules, enhancing their drug-likeness.[2][5] The morpholine moiety is not merely a passive scaffold; it actively participates in molecular interactions with biological targets, such as forming hydrogen bonds via its oxygen atom, which can be critical for binding affinity and potency.[2][3]

This guide focuses on a specific, highly potent class of these compounds: bromophenyl-substituted morpholines. The introduction of a bromophenyl group provides a versatile handle for synthetic modification through cross-coupling reactions and significantly influences the molecule's electronic and steric properties, often leading to enhanced biological activity.[6] We will explore the synthesis, diverse biological activities, and structure-activity relationships of these compounds, providing researchers and drug development professionals with a comprehensive technical overview grounded in field-proven insights.

Synthetic Strategies: Building the Core Moiety

The rational design of biologically active molecules begins with robust and flexible synthetic routes. The synthesis of bromophenyl-substituted morpholines can be approached through several established methodologies, with the choice often dictated by the desired substitution pattern and stereochemistry.

Palladium-Catalyzed Carboamination

A key strategy for synthesizing substituted morpholines involves the palladium-catalyzed intramolecular carboamination of an unsaturated amino alcohol. This method offers excellent control over stereochemistry, often yielding single stereoisomers.[7]

  • Causality of Experimental Design: The choice of a palladium catalyst, specifically with phosphine ligands like P(2-furyl)₃, is critical. The palladium(0) species initiates the catalytic cycle by undergoing oxidative addition with the aryl bromide (in this case, a bromophenyl source). The subsequent steps involving N-palladation and migratory insertion onto the alkene are sensitive to the electronic and steric nature of the ligand, which dictates the reaction's efficiency and stereochemical outcome. The use of a strong base, such as sodium tert-butoxide (NaOtBu), is necessary to deprotonate the amine, facilitating the formation of the key palladium(aryl)(amido) intermediate.

Experimental Protocol: Pd-Catalyzed Synthesis of a cis-3,5-Disubstituted Morpholine[7]
  • Substrate Preparation: Synthesize the N-aryl ethanolamine derivative by treating an N-protected amino alcohol with sodium hydride (NaH) and allyl bromide to form the corresponding allyl ether. Deprotect the amine and perform a Pd-catalyzed N-arylation with a suitable bromophenyl compound.

  • Catalyst Preparation: In a glovebox, charge an oven-dried reaction vessel with Pd(OAc)₂ (4 mol %) and P(2-furyl)₃ (16 mol %).

  • Reaction Assembly: To the vessel, add the N-aryl ethanolamine substrate (1.0 equiv) and sodium tert-butoxide (4.0 equiv).

  • Solvent and Reagent Addition: Add anhydrous toluene as the solvent, followed by the β-bromostyrene (4.0 equiv) or other appropriate aryl bromide.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture at 100 °C for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired morpholine derivative.

General Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and initial screening of novel bromophenyl-substituted morpholine derivatives.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening Start Starting Materials (e.g., Amino Alcohols, Bromophenyl Precursors) Synth Chemical Synthesis (e.g., Pd-Catalyzed Carboamination) Start->Synth Purify Purification (Chromatography) Synth->Purify Confirm Structural Confirmation (NMR, MS, X-ray) Purify->Confirm Screen Primary Screening (e.g., Cytotoxicity Assay) Confirm->Screen Hit Hit Identification Screen->Hit Secondary Secondary Assays (e.g., Enzyme Inhibition, MIC Determination) Hit->Secondary Active End End Hit->End Inactive Lead Lead Compound Secondary->Lead Lead->End G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLC PLCγ VEGFR2->PLC Activates Compound Bromophenyl- Morpholine Derivative Compound->VEGFR2 Inhibits ATP Binding PKC PKC PLC->PKC MAPK MAPK/ERK Pathway PKC->MAPK Proliferation Cell Proliferation, Angiogenesis MAPK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by a derivative.

Antimicrobial Activity: Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. [8]Bromophenyl-substituted morpholines and related structures have emerged as promising candidates with activity against a spectrum of bacteria. [9]

Mechanism of Action: Targeting Essential Bacterial Processes
  • DNA Gyrase Inhibition: Bacterial DNA gyrase is an essential enzyme for DNA replication and a well-validated target for antibiotics. [10]Certain quinoline-carbohydrazide derivatives incorporating a bromophenyl moiety have been identified as potent inhibitors of S. aureus DNA gyrase, with IC₅₀ values as low as 8.45 µM. [10]* Biofilm Inhibition: Biofilms are structured communities of bacteria that adhere to surfaces and are notoriously resistant to conventional antibiotics. Bromophenol derivatives have demonstrated the ability to inhibit biofilm formation in both S. aureus and the drug-resistant strain MRSA, representing a crucial mechanism for overcoming bacterial resistance. [9]

In Vitro Antimicrobial Data

The potency of antimicrobial compounds is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium.

Compound ClassBacterial StrainMIC Value (µg/mL)Reference
Semicarbazide with 4-bromophenyl moietyEnterococcus faecalis3.91[8]
6-(4-Bromophenyl)-4-(4-morpholinophenyl)-6H-1,3-thiazine-2-amineS. aureus, B. subtilisExcellent activity[11]
3-Bromo-2,6-dihydroxyacetophenoneS. aureus, MRSAGood activity[9]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent.

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., S. aureus) into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB). Incubate at 37 °C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution of the compound in CAMHB in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Central Nervous System (CNS) Activity

The morpholine scaffold is present in several CNS-active drugs, including antidepressants and anxiolytics. [4][12]Its ability to cross the blood-brain barrier makes it a valuable component in the design of neuro-therapeutics.

Antidepressant and Anxiolytic Potential

The primary mechanism of many antidepressant drugs is the modulation of monoamine neurotransmitters like serotonin and norepinephrine. [13][14]Substituted thiadiazines containing a morpholine moiety have shown potential antidepressant activity by influencing dopaminergic and serotonergic systems. [15][16]

  • Mechanism of Action: While the precise mechanisms for many bromophenyl-morpholine derivatives are still under investigation, potential pathways include:

    • Monoamine Reuptake Inhibition: Acting as selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs). [12][14] * Receptor Modulation: Acting as antagonists or modulators of specific serotonin (e.g., 5-HT₂) or dopamine (e.g., D₂) receptors. [14][15] * MAO Inhibition: Some morpholine derivatives act as reversible inhibitors of monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters. [12]

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For bromophenyl-substituted morpholines, several key insights have emerged:

  • Position of the Bromo Group: In anticancer benzophenone-morpholine hybrids, an ortho-bromo substitution on the benzophenone ring was found to be significant for high anti-mitogenic activity. [17]* Nature of the Phenyl Ring Substitution: For VEGFR-2 inhibitors, the presence of electron-withdrawing groups, such as chlorine atoms at the 3rd and 4th positions of the phenyl ring, enhanced binding affinity and inhibitory potency. [18]* Importance of the Morpholine Ring: Across various studies, the morpholine ring is consistently identified as crucial for activity, likely by improving pharmacokinetic properties and providing key interaction points (e.g., H-bond acceptors) with the biological target. [5][19]

Conclusion and Future Perspectives

Bromophenyl-substituted morpholines represent a versatile and highly promising class of compounds with a broad spectrum of biological activities, including potent anticancer, antimicrobial, and CNS-modulating effects. The bromophenyl moiety provides a key structural element that not only contributes directly to target binding but also serves as a synthetic handle for further chemical exploration and optimization.

Future research should focus on elucidating the precise mechanisms of action for novel derivatives and optimizing their selectivity and safety profiles. The integration of computational methods, such as molecular dynamics simulations and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, will be instrumental in rationally designing next-generation therapeutics based on this privileged scaffold. The self-validating nature of the protocols described herein—whereby initial screening hits are confirmed through secondary, mechanism-based assays—provides a robust framework for advancing these promising compounds from the laboratory to clinical development.

References

  • Ney, J. E., Wolfe, J. P. (2004). A New Strategy for the Synthesis of Substituted Morpholines. The Journal of organic chemistry, 69(15), 6096-9. Available from: [Link]

  • Sobaś, P., Wróbel, R., Hordyjewska, A., & Szymańska, E. (2024). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules (Basel, Switzerland), 29(12), 2824. Available from: [Link]

  • Oliynyk, T. A., Gornostaeva, L. N., & Berest, G. G. (2016). Pharmacologic Evaluation of Antidepressant Activity and Synthesis of 2-Morpholino-5-phenyl-6H-1,3,4-thiadiazine Hydrobromide. Pharmaceuticals (Basel, Switzerland), 9(2), 27. Available from: [Link]

  • Ney, J. E., & Wolfe, J. P. (2004). New strategy for the synthesis of substituted morpholines. Organic letters, 6(15), 2641-4. Available from: [Link]

  • Sciforum. (n.d.). Synthesis and anticancer evaluation of novel morpholine analogues. Retrieved from [Link]

  • Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2019). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 4(2), 4314-4324. Available from: [Link]

  • Oliynyk, T. A., Gornostaeva, L. N., & Berest, G. G. (2016). Pharmacologic Evaluation of Antidepressant Activity and Synthesis of 2-Morpholino-5-phenyl-6H-1,3,4-thiadiazine Hydrobromide. Pharmaceuticals (Basel, Switzerland), 9(2), 27. Available from: [Link]

  • Sahu, J. K., Ganguly, S., & Kaushik, A. (2013). Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Journal of Applied Pharmaceutical Science, 3(10), 1-7. Available from: [Link]

  • Meher, C. P., Purohit, D., Kumar, A., Singh, R., & Dubey, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249. Available from: [Link]

  • StudyCorgi. (2024). Synthesis of novel substituted morpholine derivatives for anticancer activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of morpholine derivatives 3-6. Retrieved from [Link]

  • Ye, Z., et al. (2020). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available from: [Link]

  • Singh, S. K., & Kumar, S. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from: [Link]

  • Chen, Y.-L., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2024). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Molecules, 29(11), 2530. Available from: [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Bromophenyl)morpholine. Retrieved from [Link]

  • Trifonov, R. E., & Zheldakova, R. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 785-809. Available from: [Link]

  • Singh, S. K., & Kumar, S. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from: [Link]

  • Sharma, A., et al. (2024). Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders. Molecular Diversity. Available from: [Link]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709-752. Available from: [Link]

  • PubChem. (n.d.). (2s)-2-(4-Bromophenyl)morpholine. Retrieved from [Link]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available from: [Link]

  • Singh, R. K., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. Available from: [Link]

  • Singh, R. K., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. Available from: [Link]

  • Nowak, W., et al. (2024). Molecular Mechanisms of Emerging Antidepressant Strategies: From Ketamine to Neuromodulation. International Journal of Molecular Sciences, 25(3), 1832. Available from: [Link]

Sources

The Morpholine Motif: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, metabolic stability, and synthetic accessibility have cemented its role as a crucial building block in the design of a multitude of approved and experimental drugs. This technical guide provides an in-depth exploration of morpholine derivatives in drug discovery, moving beyond a mere catalog of compounds to a detailed analysis of the causality behind its widespread use. We will delve into the structure-activity relationships (SAR), mechanisms of action of key therapeutic agents, and the strategic advantages conferred by the morpholine moiety in optimizing pharmacokinetic and pharmacodynamic profiles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this versatile heterocycle.

The Morpholine Scaffold: More Than Just a Heterocycle

Morpholine, with the chemical formula O(CH₂CH₂)₂NH, is a saturated heterocycle that presents a unique combination of features highly advantageous for drug design.[1] The presence of both a basic nitrogen atom and a polar ether oxygen within a constrained cyclic structure underpins its utility.

Physicochemical Properties and their Implications in Drug Design

The morpholine moiety imparts a favorable balance of hydrophilicity and lipophilicity to a molecule, a critical factor for oral bioavailability and membrane permeability.[2] The nitrogen atom, with a pKa of its conjugate acid around 8.5, is weakly basic, allowing for the formation of stable salts and enhancing aqueous solubility.[3] The ether oxygen can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[4] This combination of properties often leads to improved pharmacokinetic profiles, including enhanced solubility, better absorption, and the ability to cross the blood-brain barrier (BBB).[3][5][6]

The structural rigidity of the morpholine ring also plays a crucial role. It can act as a conformational restraint, locking a molecule into a bioactive conformation and thereby increasing its potency and selectivity for a specific target.[3]

Caption: General structure of the morpholine ring.

The "Privileged Scaffold" Concept

The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target by judicious structural modifications.[7] Morpholine fits this description perfectly, as its derivatives have shown a remarkable diversity of biological activities, targeting a wide range of proteins including kinases, G-protein coupled receptors (GPCRs), and enzymes.[7][8] This versatility makes it a highly valuable starting point in the drug discovery process.

Morpholine Derivatives in Key Therapeutic Areas

The impact of morpholine derivatives is evident across numerous therapeutic areas. Below, we explore its application in oncology, infectious diseases, and central nervous system (CNS) disorders, highlighting the mechanisms of action of key drugs.

Oncology: Targeting Aberrant Signaling Pathways

In cancer therapy, morpholine derivatives have been instrumental in the development of targeted therapies, particularly kinase inhibitors.

Gefitinib (Iressa®): An anilinoquinazoline derivative, Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[8][9][10] The morpholine-containing side chain enhances the drug's solubility and pharmacokinetic properties, contributing to its oral bioavailability.[11] Gefitinib competitively blocks the binding of ATP to the EGFR tyrosine kinase domain, thereby inhibiting the downstream signaling pathways that promote cell proliferation and survival in certain types of non-small cell lung cancer (NSCLC).[9][10][12]

Gefitinib_MOA cluster_cell Cancer Cell EGFR EGFR Downstream Downstream Signaling (e.g., Ras/Raf/MAPK) EGFR->Downstream Gefitinib Gefitinib Gefitinib->EGFR ATP ATP ATP->EGFR Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Mechanism of action of Gefitinib.

Structure-Activity Relationship (SAR) Insights in Anticancer Agents: SAR studies have consistently shown that the morpholine ring is not just a passive solubilizing group but often an active contributor to the pharmacophore.[13][14] In many kinase inhibitors, the oxygen atom of the morpholine ring can form a crucial hydrogen bond with the hinge region of the kinase, enhancing binding affinity.[15] Furthermore, substitutions on the morpholine ring can be used to fine-tune selectivity and potency.[11]

DrugTargetIndicationRole of Morpholine Moiety
Gefitinib EGFRNon-small cell lung cancerEnhances solubility and pharmacokinetic properties.[11]
Erlotinib EGFRNon-small cell lung cancer, Pancreatic cancerImproves pharmacokinetic profile.
PI-103 PI3K/mTOR(Experimental)Interacts with the kinase hinge region.[16]
Infectious Diseases: A Novel Approach to Protein Synthesis Inhibition

Linezolid (Zyvox®): As the first clinically approved oxazolidinone antibiotic, Linezolid represents a significant advancement in the fight against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[15][17][18] The morpholine ring in Linezolid is a key structural feature. It undergoes metabolic oxidation to inactive metabolites, a process that contributes to the drug's overall clearance.[15]

Linezolid's mechanism of action is unique among protein synthesis inhibitors. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the functional 70S initiation complex.[15][17][19] This early-stage inhibition of protein synthesis is distinct from other classes of antibiotics that typically interfere with the elongation steps.[18]

Linezolid_MOA cluster_ribosome Bacterial Ribosome 50S 50S Subunit 70S_complex 70S Initiation Complex 50S->70S_complex Forms 30S 30S Subunit 30S->70S_complex Forms Protein_Synth Protein Synthesis 70S_complex->Protein_Synth Initiates Linezolid Linezolid Linezolid->50S Binds to 23S rRNA Linezolid->70S_complex

Caption: Mechanism of action of Linezolid.

Central Nervous System (CNS) Disorders: Modulating Neurotransmitter Systems

The ability of the morpholine moiety to improve BBB penetration makes it particularly valuable for drugs targeting the CNS.[3][5][6]

Reboxetine (Edronax®): A selective norepinephrine reuptake inhibitor (SNRI), Reboxetine is used for the treatment of clinical depression.[20][21][22] The morpholine ring is a central component of its pharmacophore. Metabolism of Reboxetine involves oxidation of the morpholine ring.[1] By blocking the norepinephrine transporter (NET), Reboxetine increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[20][21][23]

Aprepitant (Emend®): This drug is a selective high-affinity antagonist of the human substance P/neurokinin 1 (NK1) receptors, used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[24][25][26] The morpholine ring in Aprepitant acts as a scaffold, correctly positioning the other pharmacophoric elements for optimal interaction with the NK1 receptor.[3][4] By blocking the action of substance P in the brain's vomiting center, Aprepitant effectively suppresses the emetic reflex.[24][27]

Synthetic Methodologies for Morpholine Derivatives

The synthetic accessibility of the morpholine scaffold is a key reason for its widespread use.[7] Numerous methods exist for its synthesis, with two common approaches being the cyclization of β-ethanolamines and the reductive amination of dialdehydes.

Experimental Protocol: Synthesis of N-Substituted Morpholines from 3-(2-Chloroethoxy)prop-1-ene

This two-step protocol provides a versatile route to a range of N-substituted morpholines.[28]

Step 1: Nucleophilic Substitution

  • In a round-bottom flask, dissolve the primary amine (1.0 eq.) in a suitable solvent such as acetonitrile.

  • Add a base, for example, potassium carbonate (1.5 eq.), to the solution.

  • Add 3-(2-Chloroethoxy)prop-1-ene (1.1 eq.) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-allyl-N-substituted-2-aminoethanol intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the N-allyl-N-substituted-2-aminoethanol intermediate (1.0 eq.) in an anhydrous solvent such as dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a Lewis acid, for instance, boron trifluoride etherate (1.2 eq.), dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired N-substituted morpholine.

N-Substituted_Morpholine_Synthesis Start Primary Amine (R-NH2) + 3-(2-Chloroethoxy)prop-1-ene Intermediate N-allyl-N-substituted- 2-aminoethanol Start->Intermediate Nucleophilic Substitution (Base, Reflux) Product N-Substituted Morpholine Intermediate->Product Intramolecular Cyclization (Lewis Acid)

Caption: General workflow for the synthesis of N-substituted morpholines.

Conclusion: The Enduring Legacy and Future of Morpholine in Drug Discovery

The morpholine scaffold has proven to be an exceptionally fruitful starting point for the development of a wide array of therapeutic agents. Its ability to confer desirable physicochemical and pharmacokinetic properties, coupled with its synthetic tractability, ensures its continued prominence in medicinal chemistry. As our understanding of disease biology deepens, the versatility of the morpholine motif will undoubtedly be leveraged to create next-generation therapeutics with enhanced efficacy and safety profiles. The strategic incorporation of this "privileged scaffold" will remain a cornerstone of rational drug design for the foreseeable future.

References

  • Gefitinib | Drug Guide - MedSchool. (n.d.). Retrieved January 7, 2026, from [Link]

  • Pharmacology of Linezolid. (2025, October 5). Retrieved January 7, 2026, from [Link]

  • Le, T., & Zasowski, E. J. (2024, March 1). Linezolid. In StatPearls. StatPearls Publishing. Retrieved January 7, 2026, from [Link]

  • Ford, C. W., Zurenko, G. E., & Barbachyn, M. R. (2002, February 15). Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections. American Family Physician, 65(4), 643-650. Retrieved January 7, 2026, from [Link]

  • Aprepitant. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Kim, E. S., & Lee, J. J. (2012). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Journal of Thoracic Oncology, 7(12), 1849-1857. Retrieved January 7, 2026, from [Link]

  • Khan, I., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of.... Retrieved January 7, 2026, from [Link]

  • Singh, M., & Tadi, P. (2024, January 11). Aprepitant. In StatPearls. StatPearls Publishing. Retrieved January 7, 2026, from [Link]

  • What is the mechanism of Linezolid? (2024, July 17). Patsnap Synapse. Retrieved January 7, 2026, from [Link]

  • Linezolid. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • What is the mechanism of Aprepitant? (2024, July 17). Patsnap Synapse. Retrieved January 7, 2026, from [Link]

  • What is the mechanism of Reboxetine Mesilate? (2024, July 17). Patsnap Synapse. Retrieved January 7, 2026, from [Link]

  • Mechanism of action of gefitinib. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Dwoskin, L. P. (2004). The Promises and Pitfalls of Reboxetine. The Journal of Pharmacology and Experimental Therapeutics, 310(3), 870-876. Retrieved January 7, 2026, from [Link]

  • Ciardiello, F. (2004, June 15). The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research, 10(12_Part_2), 4218s-4221s. Retrieved January 7, 2026, from [Link]

  • Aprepitant: Package Insert / Prescribing Information / MOA. (2025, December 4). Drugs.com. Retrieved January 7, 2026, from [Link]

  • Aprepitant. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Selective norepinephrine reuptake inhibitor. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • What is Reboxetine Mesilate used for? (2024, June 15). Patsnap Synapse. Retrieved January 7, 2026, from [Link]

  • Reboxetine. (n.d.). Bionity. Retrieved January 7, 2026, from [Link]

  • Synthesis of N-substituted morpholine nucleoside derivatives. (2020, August 3). PubMed. Retrieved January 7, 2026, from [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Synthesis of N-substituted morpholine nucleoside derivatives. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 546-563. Retrieved January 7, 2026, from [Link]

  • Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 546-563. Retrieved January 7, 2026, from [Link]

  • Wolfe, J. P., & Rossi, M. A. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 11(16), 3734-3737. Retrieved January 7, 2026, from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021, January 11). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Lenci, E., & Trabocchi, A. (2021, February 3). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. Retrieved January 7, 2026, from [Link]

  • Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 11(23), 13963-13977. Retrieved January 7, 2026, from [Link]

  • Chemical structures and SAR studies of anticancer morpholine containing compounds 1-4. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Li, Y., et al. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 26(11), 3293. Retrieved January 7, 2026, from [Link]

  • Goel, K. K., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 9(1), e202303998. Retrieved January 7, 2026, from [Link]

  • Synthesis of Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709-752. Retrieved January 7, 2026, from [Link]

  • Screening of new morpholine dithiocarbamate derivatives bearing benzimidazole moiety for anticholinesterase potential. (2023, August 28). DergiPark. Retrieved January 7, 2026, from [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023, April 26). The Journal of Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • Synthesis of 2-Substituted Morpholines from Dihydroxyalkylsulfamates. (2025, August 6). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023, April 26). PubMed Central. Retrieved January 7, 2026, from [Link]

Sources

The N-Aryl Morpholine Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-aryl morpholine moiety is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in bioactive compounds spanning a wide range of therapeutic areas.[1][2] This guide provides a comprehensive technical overview of the pharmacological profile of N-aryl morpholine compounds, delving into their synthesis, structure-activity relationships (SAR), and diverse mechanisms of action. We will explore their therapeutic potential in neurodegenerative diseases, oncology, and inflammatory conditions, supported by detailed experimental protocols and data-driven insights. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical guidance for the rational design of novel therapeutics based on this versatile scaffold.

Introduction: The Morpholine Moiety as a Versatile Chemical Scaffold

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a recurring motif in a multitude of approved drugs and clinical candidates.[1][3] Its prevalence stems from a unique combination of physicochemical properties. The presence of the oxygen atom and the secondary amine (in the parent morpholine) imparts favorable pharmacokinetic characteristics, including improved aqueous solubility and metabolic stability.[4] The nitrogen atom also provides a convenient handle for synthetic modification, allowing for the introduction of various substituents to modulate biological activity and target selectivity.[5] When an aryl group is attached to the nitrogen atom, the resulting N-aryl morpholine scaffold gains further structural rigidity and opportunities for specific molecular interactions within biological targets.[4][6]

The therapeutic landscape of N-aryl morpholine derivatives is remarkably broad, encompassing applications as anticancer, anti-inflammatory, antiviral, anticonvulsant, and neuroprotective agents.[2][3][5][7] This versatility underscores the importance of understanding the fundamental principles that govern their pharmacological behavior.

Synthetic Strategies for N-Aryl Morpholine Derivatives

The efficient synthesis of N-aryl morpholine derivatives is a critical first step in the exploration of their therapeutic potential. Several synthetic routes have been developed, each with its own advantages and limitations. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

Palladium-Catalyzed N-Arylation

A common and versatile method for the synthesis of N-aryl morpholines is the palladium-catalyzed cross-coupling reaction between morpholine and an aryl halide. This approach, often a variant of the Buchwald-Hartwig amination, allows for the formation of the crucial C-N bond under relatively mild conditions.[7]

Experimental Protocol: Palladium-Catalyzed N-Arylation of Morpholine

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol) with a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the tube under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired N-aryl morpholine derivative.

Three-Component Synthesis

More recently, multi-component reactions have emerged as an atom-economical approach to synthesize complex morpholine derivatives in a single step. For instance, a copper-catalyzed domino reaction between terminal alkynes, isocyanates, and oxiranes provides a rapid route to substituted morpholines.[8]

Logical Relationship: Three-Component Synthesis of Morpholine Derivatives

three_component_synthesis alkyne Terminal Alkyne catalyst Copper Catalyst alkyne->catalyst isocyanate Isocyanate isocyanate->catalyst oxirane Oxirane oxirane->catalyst product Substituted Morpholine Derivative catalyst->product

Caption: A simplified workflow of a three-component reaction for morpholine synthesis.

Structure-Activity Relationships (SAR) of N-Aryl Morpholine Compounds

The biological activity of N-aryl morpholine derivatives is exquisitely sensitive to the nature and position of substituents on both the aryl ring and the morpholine scaffold. Understanding these structure-activity relationships is paramount for the rational design of potent and selective drug candidates.

Substituents on the Aryl Ring

The electronic and steric properties of substituents on the aryl ring play a crucial role in modulating the pharmacological profile. For instance, in a series of N-arylsulfonyl morpholines designed as γ-secretase inhibitors for Alzheimer's disease, the introduction of small alkyl groups was found to be critical for maintaining potency while reducing off-target effects.[9] Similarly, studies on morpholine derivatives as anticancer agents have shown that the presence of halogen atoms on the aromatic ring can enhance inhibitory activity against certain cancer cell lines.[7]

Modifications of the Morpholine Ring

While the N-aryl linkage is a defining feature, modifications to the morpholine ring itself can also significantly impact activity. For example, the introduction of substituents at the 2, 3, 5, or 6 positions can alter the conformational preferences of the ring and influence its binding to target proteins.

Table 1: Influence of Aryl Substituents on Anticancer Activity

Compound IDAryl SubstituentTarget Cell LineIC₅₀ (µM)Reference
1a 4-FluorophenylA549 (Lung Cancer)5.2[10][11]
1b 4-ChlorophenylA549 (Lung Cancer)3.8[10][11]
1c 4-BromophenylA549 (Lung Cancer)2.1[10][11]
2a 3,5-bis(trifluoromethyl)phenylHCT-116 (Colon Cancer)0.8[12]
2b 4-FluorophenylHCT-116 (Colon Cancer)7.5[12]

Diverse Mechanisms of Action and Therapeutic Applications

The versatility of the N-aryl morpholine scaffold is reflected in its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3]

Neurodegenerative Diseases

In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, N-aryl morpholine derivatives have shown promise as inhibitors of key enzymes like cholinesterases and monoamine oxidases.[5][13] By modulating the levels of neurotransmitters, these compounds can potentially alleviate some of the cognitive and motor symptoms associated with these conditions. The morpholine moiety can also improve the blood-brain barrier permeability of drug candidates, a critical factor for CNS-active compounds.[4][6]

Signaling Pathway: Inhibition of Acetylcholinesterase

AChE_inhibition ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Synaptic_Cleft Increased Synaptic Acetylcholine Choline_Acetate Choline + Acetate AChE->Choline_Acetate N_Aryl_Morpholine N-Aryl Morpholine Inhibitor N_Aryl_Morpholine->AChE Inhibition

Caption: N-Aryl morpholine inhibitors block AChE, increasing acetylcholine levels.

Oncology

The anticancer properties of N-aryl morpholine derivatives have been extensively investigated. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[10][11][12] For example, certain N-aryl morpholines have been shown to target the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[12]

Experimental Workflow: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., A549 or HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the N-aryl morpholine compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Adrenergic Receptor Modulation

N-aryl morpholine analogues have also been studied for their effects on adrenergic receptors. Depending on the substitution pattern, these compounds can exhibit either alpha-stimulating or alpha-blocking activity, as well as beta-blocking effects.[14] This highlights the subtle structural modifications that can dramatically alter the pharmacological profile of these compounds.

Conclusion and Future Perspectives

The N-aryl morpholine scaffold continues to be a rich source of novel therapeutic agents. Its favorable physicochemical properties and synthetic tractability make it an attractive starting point for drug discovery programs. Future research in this area will likely focus on the development of more selective and potent derivatives, as well as the exploration of new therapeutic applications. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the identification of promising lead compounds. As our understanding of the intricate interactions between these molecules and their biological targets deepens, the N-aryl morpholine moiety is poised to remain a significant contributor to the arsenal of modern therapeutics.

References

  • Design, synthesis, and structure-activity relationship studies of N-arylsulfonyl morpholines as γ-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Biologically active N-arylated morpholine derivatives.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • A review on pharmacological profile of Morpholine derivatives.
  • Three-Component Synthesis of Morpholine Deriv
  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online.
  • Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. PubMed.
  • A review on pharmacological profile of Morpholine derivatives.
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
  • Synthesis and Characterization of Some New Morpholine Derivatives.
  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. PubMed.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery.

Sources

Discovery and Synthesis of Novel Morpholine Derivatives: A Guide for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring, a six-membered heterocycle incorporating both nitrogen and oxygen, is a privileged scaffold in medicinal chemistry.[1][2][3] Its prevalence in approved drugs and clinical candidates stems from its unique ability to confer advantageous physicochemical properties, such as improved aqueous solubility, metabolic stability, and a well-balanced lipophilic-hydrophilic profile.[1][3][4] This guide provides an in-depth exploration of the discovery and synthesis of novel morpholine derivatives. We will move beyond simple procedural lists to examine the causality behind synthetic choices, offering field-proven insights into strategic design, modern synthetic methodologies, and the validation of new chemical entities. This document is intended to serve as a core technical resource for researchers actively engaged in the design and development of next-generation therapeutics.

The Morpholine Moiety: A Cornerstone of Modern Drug Design

The strategic incorporation of a morpholine ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3][5][6] Its utility is not merely as a passive structural component but as an active contributor to biological function.

  • Physicochemical Advantages : The presence of both a hydrogen bond acceptor (oxygen) and a weakly basic nitrogen atom (pKa ~8.5) allows for fine-tuning of a compound's solubility and permeability.[4][7] This balance is crucial for oral bioavailability and penetration of the blood-brain barrier (BBB), making the morpholine scaffold particularly valuable for developing CNS-active agents.[4][8][9]

  • Metabolic Stability : The morpholine ring is generally robust to metabolic degradation, which can enhance the half-life of a drug. However, it is not inert, and understanding its metabolic liabilities is key to advanced drug design.[6] Bioisosteric replacement, where the morpholine is substituted with a structurally related group to improve metabolic stability or other properties, is a common and effective strategy.[10][11][12][13]

  • Target Interaction : The chair-like conformation of the morpholine ring provides a rigid, three-dimensional scaffold that can orient substituents for optimal interaction with biological targets like enzyme active sites or receptors.[3][7] The oxygen atom can participate in crucial hydrogen bonding, while the ring itself can engage in hydrophobic interactions.[1][14]

Core Synthetic Strategies for Morpholine Ring Construction

The synthesis of the morpholine core is a well-explored area, yet new methodologies continually emerge to improve efficiency, stereoselectivity, and substrate scope. The choice of synthetic route is a critical decision dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.

Cyclization of 1,2-Amino Alcohols

This is one of the most fundamental and widely used approaches. The core logic involves forming the two key C-O and C-N bonds via intramolecular reactions.

  • Classical Dehydration : The traditional method involves the acid-catalyzed dehydration of diethanolamine or its substituted analogs. While straightforward, this method often requires harsh conditions (e.g., strong acids like sulfuric or hydrochloric acid) and high temperatures, limiting its compatibility with sensitive functional groups.[15][16]

  • Modern Redox-Neutral Protocols : Recent advancements have focused on milder, more efficient methods. A notable example is the use of ethylene sulfate with a base like potassium tert-butoxide (tBuOK) to convert 1,2-amino alcohols to morpholines.[17][18][19] This redox-neutral, two-step protocol offers high yields and is remarkable for its ability to achieve selective monoalkylation of primary amines, a significant advantage over classical methods.[18][19]

Ring-Opening of Aziridines and Epoxides

These strained three-membered rings are excellent electrophilic precursors for building the morpholine scaffold.

  • From Aziridines : The ring-opening of an aziridine with a nucleophile containing a hydroxyl group, followed by intramolecular cyclization, is a powerful strategy.[20] Gold(I) catalysts have been effectively used to promote a tandem reaction involving the nucleophilic ring-opening of aziridines with propargyl alcohols, followed by cycloisomerization to construct the morpholine ring under mild conditions.[21]

  • From Epoxides (Oxiranes) : The reaction of an epoxide with an amino alcohol, such as in the Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes, provides a diastereoselective route to substituted morpholines.[17]

Intramolecular Cyclization Strategies

Building the morpholine ring from a linear precursor via intramolecular cyclization offers excellent control over substitution and stereochemistry.

  • Wacker-Type Aerobic Oxidation : A base-free Palladium catalyst can mediate the Wacker-type aerobic oxidative cyclization of N-tethered alkenes, providing access to a variety of six-membered nitrogen heterocycles, including morpholines.[17]

  • Lewis Acid-Catalyzed Halo-etherification : A versatile strategy involves the Lewis acid-catalyzed reaction of an alkene with a protected amino alcohol and a halogen source (e.g., NBS, NIS).[22] This forms a halonium intermediate which then undergoes intramolecular cyclization, followed by deprotection and ring closure, to yield the morpholine product with high regioselectivity.[22]

Below is a diagram illustrating these primary synthetic pathways.

G cluster_start Starting Materials cluster_method Key Methodologies cluster_end Core Product 1,2-Amino Alcohols 1,2-Amino Alcohols Dehydration (Classical) Dehydration (Classical) 1,2-Amino Alcohols->Dehydration (Classical) H+ / Δ Redox-Neutral Alkylation Redox-Neutral Alkylation 1,2-Amino Alcohols->Redox-Neutral Alkylation Ethylene Sulfate Aziridines / Epoxides Aziridines / Epoxides Ring-Opening & Cyclization Ring-Opening & Cyclization Aziridines / Epoxides->Ring-Opening & Cyclization Au(I) or Pd(0) catalyst N-Tethered Alkenes N-Tethered Alkenes Intramolecular Cyclization Intramolecular Cyclization N-Tethered Alkenes->Intramolecular Cyclization Lewis Acid or Pd catalyst Morpholine_Core Substituted Morpholine Derivative Dehydration (Classical)->Morpholine_Core Redox-Neutral Alkylation->Morpholine_Core Ring-Opening & Cyclization->Morpholine_Core Intramolecular Cyclization->Morpholine_Core

Caption: High-level overview of major synthetic routes to the morpholine core.

Pharmacological Landscape of Novel Morpholine Derivatives

The versatility of the morpholine scaffold is reflected in the broad range of biological activities exhibited by its derivatives.[6][23][24] Structure-activity relationship (SAR) studies are crucial for optimizing these compounds for potency and selectivity.

Anticancer Activity

Morpholine is a key pharmacophore in numerous anticancer agents.[5][25] Its derivatives have been shown to target various cancer cell lines and mechanisms.

  • Kinase Inhibition : The morpholine moiety can interact with target kinases, enhancing the potency of inhibitors.[23] For instance, morpholine-benzimidazole-oxadiazole hybrids have been developed as potent and selective VEGFR-2 inhibitors, a key target in angiogenesis.[26]

  • Cytotoxicity and Apoptosis : Series of morpholine-substituted quinazoline derivatives have demonstrated significant cytotoxic activity against lung (A549), breast (MCF-7), and neuroblastoma (SHSY-5Y) cancer cell lines, inducing cell death via apoptosis.[27][28]

Antimicrobial and Antifungal Activity

With rising antibiotic resistance, novel antimicrobial agents are urgently needed. Morpholine derivatives are a promising area of exploration.[29]

  • Broad-Spectrum Activity : Newly synthesized morpholine derivatives containing azole nuclei have shown activity against a range of microorganisms.[30] Ruthenium-based complexes modified with a morpholine moiety exhibited potent bactericidal efficacy against Staphylococcus aureus, including resistant strains, by disrupting the bacterial membrane and inducing ROS production.[31]

  • Mechanism of Action : The well-known antibiotic Linezolid, which contains a morpholine ring, functions by inhibiting the initiation of bacterial protein synthesis.[30] This unique mechanism makes it effective against gram-positive bacteria.[30]

Central Nervous System (CNS) Activity

The favorable BBB penetration of many morpholine compounds makes them ideal candidates for treating neurological disorders.[4][8][9]

  • Neurodegenerative Diseases : Morpholine derivatives are being investigated as modulators of enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[8][32] Their ability to target these enzymes makes them potential therapeutics for conditions like Alzheimer's and Parkinson's disease.[4][8]

  • Mood and Pain Disorders : Due to their structural similarity to endogenous neurotransmitters, certain morpholine derivatives can modulate receptors involved in mood regulation and pain control.[9]

Data Summary: Biological Activities
Compound ClassTarget/Cell LineReported Activity (IC₅₀ / MIC)Therapeutic AreaReference
Morpholine-Quinazoline (AK-10)MCF-7 (Breast Cancer)IC₅₀ = 3.15 ± 0.23 μMAnticancer[27]
Morpholine-Quinazoline (AK-10)A549 (Lung Cancer)IC₅₀ = 8.55 ± 0.67 μMAnticancer[27]
Morpholine-Benzimidazole (5h)VEGFR-2 EnzymeIC₅₀ = 0.049 ± 0.002 μMAnticancer[26]
Ruthenium-Morpholine (Ru(ii)-3)Staphylococcus aureusMIC = 0.78 μg/mLAntibacterial[31]
Morpholine Derivative (Compound 8)Candida albicansMIC = 62.5 μg/mLAntifungal[30]

Experimental Protocols: From Synthesis to Validation

Trustworthiness in synthetic chemistry is built on robust, reproducible, and self-validating protocols. The following sections provide detailed methodologies for the synthesis and validation of morpholine derivatives, reflecting the principles discussed.

Protocol: Lewis Acid-Catalyzed Synthesis of a Substituted Morpholine

This protocol is adapted from a modern method demonstrating the construction of the morpholine ring via a halo-etherification and cyclization cascade.[22]

Objective: To synthesize a 2-nitrobenzenesulfonyl-protected morpholine derivative from an alkene and a protected amino alcohol.

Materials:

  • Indium(III) trifluoromethanesulfonate (In(OTf)₃)

  • N-Bromosuccinimide (NBS)

  • 2-((2-nitrophenyl)sulfonamido)ethan-1-ol

  • Styrene (or other suitable alkene)

  • Dichloromethane (DCM), anhydrous

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: To a dry 8 mL vial equipped with a magnetic stir bar, add In(OTf)₃ (0.0075 mmol, 1.0 mol%) and NBS (0.4375 mmol, 1.75 equiv).

  • Reagent Addition: Add the 2-nitrobenzenesulfonyl-protected amino alcohol (0.25 mmol, 1.0 equiv).

  • Solvent and Substrate: Add anhydrous DCM (1.5 mL) via syringe, followed by the alkene (e.g., styrene) (0.4375 mmol, 1.75 equiv).

  • Initial Reaction: Stir the reaction mixture vigorously at room temperature for 1 hour. Causality Note: During this time, the Lewis acid (In(OTf)₃) activates the alkene towards attack by NBS, forming a bromonium intermediate which is then trapped intramolecularly by the hydroxyl group.

  • Cyclization: After 1 hour, add DBU (0.75 mmol, 3.0 equiv) to the mixture. Continue stirring for an additional 23 hours. Causality Note: DBU is a non-nucleophilic strong base that facilitates the deprotonation of the sulfonamide nitrogen, promoting the final intramolecular SN2 reaction to close the morpholine ring.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification (Self-Validation Step 1): Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the pure product.

  • Characterization (Self-Validation Step 2): Confirm the structure and purity of the isolated compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected spectra should confirm the formation of the morpholine ring and the presence of all expected functional groups.

Workflow for Synthesis and Biological Evaluation

The synthesis of a novel compound is only the first step. A rigorous workflow is essential to validate its identity and assess its biological potential.

G cluster_workflow Discovery & Validation Workflow Synthesis 1. Synthesis (e.g., Lewis Acid Catalysis) Purification 2. Purification (Column Chromatography) Synthesis->Purification Crude Product Characterization 3. Structural Validation (NMR, HRMS) Purification->Characterization Pure Compound Screening 4. Biological Screening (e.g., MTT, MIC Assay) Characterization->Screening Validated Compound Analysis 5. Data Analysis (IC50/MIC Determination) Screening->Analysis Raw Biological Data SAR 6. SAR Insights (Lead Optimization) Analysis->SAR Validated Activity Data SAR->Synthesis Design New Derivatives

Sources

Role of morpholine scaffold in CNS drug discovery

The morpholine scaffold is a powerful and validated tool in the design of CNS-penetrant drugs. [4]Its unique combination of physicochemical properties directly addresses the primary challenges of BBB permeability, metabolic stability, and target affinity. [2][6]By modulating basicity, providing a balance of lipophilicity and hydrophilicity, and offering key points for molecular interactions, morpholine consistently improves the drug-like properties of small molecules. [1][3]The continued success of morpholine-containing drugs in the clinic, from antidepressants to antiemetics, solidifies its status as a privileged structure. [2]Future research will likely focus on developing novel isosteres and C-substituted morpholine derivatives to further refine pharmacokinetic profiles and explore new chemical space, ensuring that this versatile heterocycle remains a central element in the future of CNS drug discovery. [15][17]

References

  • Khan, K., & K.S., P. (n.d.). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Journal of Applied Pharmaceutical Science. [Link]

  • Naqvi, S., et al. (2022). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. MDPI. [Link]

  • Sivandzade, F., & Cucullo, L. (2021). In Vitro Models of the Blood–Brain Barrier. Springer Nature. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Sivandzade, F., et al. (2021). In Vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. PubMed Central. [Link]

  • Wang, Y., et al. (2022). An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles. PubMed. [Link]

  • ResearchGate. (n.d.). Morpholine-containing, CNS active, FDA approved drugs. 1, moclobemide; 2, reboxetine. ResearchGate. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

  • Li, H., et al. (2015). Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. PubMed Central. [Link]

  • Kumar, M., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

  • Tzara, A., et al. (2020). Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [Link]

  • Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed. [Link]

  • Kumar, M., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. [Link]

  • Rodighiero, S., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. PubMed. [Link]

  • Romero, A. G., et al. (2002). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. ACS Publications. [Link]

  • Al-Hourani, B. J. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]

  • ResearchGate. (n.d.). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. ResearchGate. [Link]

  • ResearchGate. (n.d.). Contribution of the morpholine scaffold on the activity of... ResearchGate. [Link]

  • NICNAS. (2016). Morpholine: Human health tier II assessment. Australian Government Department of Health. [Link]

Introduction: The Strategic Importance of the Morpholine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: 3-(4-Bromophenyl)morpholine as a Versatile Heterocyclic Building Block

In modern medicinal chemistry and drug development, the morpholine ring is recognized as a privileged structural motif.[1][2] Its frequent incorporation into therapeutic agents stems from its advantageous physicochemical properties, including improved aqueous solubility, metabolic stability, and its ability to act as a hydrogen bond acceptor. These attributes often enhance the pharmacokinetic profile of a parent molecule, making the morpholine scaffold a valuable tool for lead optimization.[2]

3-(4-Bromophenyl)morpholine emerges as a particularly strategic heterocyclic building block by combining the benefits of the morpholine core with a versatile synthetic handle. This bifunctional nature allows for its seamless integration into complex molecular architectures. The molecule consists of two key components:

  • The Morpholine Ring: Positioned at the 3-position, it serves as a foundational pharmacophore, ready to interact with biological targets or fine-tune the drug-like properties of the final compound.[3]

  • The 4-Bromophenyl Group: The bromine atom on the phenyl ring is a highly effective functional group for a wide array of palladium-catalyzed cross-coupling reactions, enabling the straightforward formation of carbon-carbon and carbon-heteroatom bonds.[3]

This guide provides a comprehensive technical overview of 3-(4-Bromophenyl)morpholine, detailing its properties, a representative synthesis, its core applications in synthetic chemistry, and essential safety protocols for its handling.

Physicochemical Properties and Specifications

The fundamental properties of 3-(4-Bromophenyl)morpholine are summarized below. This data provides the foundational knowledge required for its use in experimental design, including stoichiometry calculations and selection of appropriate analytical methods.

PropertyValueSource(s)
CAS Number 1225823-06-2[4]
Molecular Formula C₁₀H₁₂BrNO[4]
Molecular Weight 242.11 g/mol [4]
Appearance White to off-white crystalline powderInferred from related isomers[5]
Purity Typically >95%[3][4]
Expected Spectroscopic Data

While specific spectra for this exact isomer are not widely published, its structure allows for the prediction of key characteristic signals essential for its identification:

  • ¹H NMR: Expected signals would include multiplets in the aromatic region (approx. 7.0-7.6 ppm) corresponding to the disubstituted benzene ring, and a series of multiplets in the aliphatic region (approx. 2.8-4.5 ppm) for the diastereotopic protons of the morpholine ring.

  • ¹³C NMR: Aromatic carbons would appear in the 115-150 ppm range, with the carbon bearing the bromine atom being significantly shielded. The aliphatic carbons of the morpholine ring would be expected in the 45-70 ppm region.

  • IR Spectroscopy: Key stretches would include C-H (aromatic and aliphatic), C-N, C-O-C ether stretches (around 1100 cm⁻¹), and a C-Br stretch in the fingerprint region.

  • Mass Spectrometry: The molecular ion peak would exhibit a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) due to the presence of the bromine atom.

Synthesis and Elucidation

The synthesis of N-aryl morpholines is most efficiently achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination reaction, which forms a carbon-nitrogen bond between an aryl halide and an amine using a palladium catalyst, is a cornerstone of this field. Below is a representative protocol adapted from established methods for structurally similar compounds.[6]

Rationale for Synthetic Strategy

The choice of a palladium-catalyzed approach is dictated by its high efficiency, functional group tolerance, and broad substrate scope. The key components of the reaction are:

  • Palladium Catalyst: Facilitates the oxidative addition and reductive elimination cycle.

  • Phosphine Ligand (e.g., BINAP): Stabilizes the palladium center and promotes the key steps of the catalytic cycle.

  • Base (e.g., Sodium tert-butoxide): Activates the amine for reaction with the palladium complex.

Representative Synthesis Protocol: Palladium-Catalyzed Amination

This protocol describes a plausible synthesis of 3-(4-Bromophenyl)morpholine from 1,4-dibromobenzene and 3-methylmorpholine (as a conceptual precursor, though direct synthesis is more complex and often proprietary). A more common industrial approach involves multi-step sequences. For the purpose of this guide, a direct coupling is illustrated.

Materials & Equipment:

  • 1,4-Dibromobenzene

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer with heating

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 1,4-dibromobenzene (1.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

  • Solvent and Reagents: Add anhydrous toluene via syringe, followed by morpholine (1.2 eq).

  • Base Addition: Carefully add sodium tert-butoxide (1.4 eq). The mixture may change color.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench with water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the final product.

Structural Verification

Post-synthesis, it is imperative to validate the structure and purity of the compound. This is achieved through a combination of techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the connectivity and structural integrity.

  • Mass Spectrometry: To verify the molecular weight and isotopic distribution.

  • HPLC/GC: To determine purity.

Applications in Synthetic Chemistry

3-(4-Bromophenyl)morpholine is a quintessential bifunctional building block, offering two distinct points for molecular elaboration.

Caption: Bifunctional nature of 3-(4-Bromophenyl)morpholine.

The Bromophenyl Group as a Synthetic Handle

The C-Br bond is the primary site for synthetic modification, most commonly via palladium-catalyzed cross-coupling reactions. This allows for the construction of biaryl systems or the introduction of new functional groups, which is a cornerstone of modern drug discovery.

Workflow: Suzuki-Miyaura Cross-Coupling

The Suzuki reaction is a powerful method for forming C-C bonds by coupling the bromophenyl group with a boronic acid or ester.

Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.

The Morpholine Moiety in Drug Design

Once the core structure has been elaborated via the bromophenyl handle, the morpholine ring imparts its beneficial properties. It is a weak base, which can reduce off-target effects sometimes associated with more basic amines like piperidine.[1] Its presence is noted in numerous approved drugs, highlighting its acceptance and utility in creating safe and effective medicines.[1][7]

Safety and Handling

While a specific safety data sheet for 3-(4-Bromophenyl)morpholine is not widely available, data from the closely related structural isomer, 4-(4-Bromophenyl)morpholine, provides a strong basis for handling precautions.[8][9] It should be treated as an irritant.

Hazard ClassGHS ClassificationPrecautionary Statements
Skin Irritation Category 2 (H315)P264, P280, P302+P352
Eye Irritation Category 2A (H319)P280, P305+P351+P338
Respiratory Irritation STOT SE 3 (H335)P261, P271, P304+P340

Source: Based on data for 4-(4-Bromophenyl)morpholine[8][9]

5.1 Personal Protective Equipment (PPE)

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side-shields or chemical goggles.

  • Respiratory Protection: Handle in a well-ventilated fume hood. If dust is generated, use an N95-rated dust mask or higher.[9]

  • Skin and Body Protection: Wear a standard laboratory coat.

5.2 Handling and Storage

  • Avoid formation of dust and aerosols.[10]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from oxidizing agents.

5.3 First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]

  • Skin Contact: Immediately wash off with soap and plenty of water.[10]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[10]

Conclusion

3-(4-Bromophenyl)morpholine is a high-value heterocyclic building block that offers a powerful combination of a proven pharmacophore and a versatile synthetic handle. Its utility in constructing complex molecules via robust cross-coupling chemistry makes it an essential tool for researchers in drug discovery, agrochemicals, and material science. By understanding its properties, synthesis, and applications, scientists can strategically leverage this compound to accelerate the development of novel and impactful chemical entities.

References

  • 4-(4-Bromophenyl)morpholine | C10H12BrNO | CID 11622851. PubChem. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • N-(4-BROMOPHENYL)MORPHOLINE. Chongqing Chemdad Co.. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. [Link]

  • Ligand-free Iron/Copper Cocatalyzed N-Arylations of Aryl Halides with Amines under Microwave Irradiation. The Royal Society of Chemistry. [Link]

  • 4-(4-Bromophenyl)morpholine - Optional[13C NMR]. SpectraBase. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

Sources

The Morpholine Motif: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring, a simple six-membered heterocycle containing both nitrogen and oxygen, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including a well-balanced hydrophilic-lipophilic profile and a pKa value conducive to physiological solubility, contribute to the improved pharmacokinetic profiles of drug candidates. This guide provides a comprehensive overview of the therapeutic potential of morpholine-containing compounds, delving into their synthesis, mechanisms of action across various disease areas, and the experimental methodologies used to evaluate their efficacy. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a practical resource for the drug development professional.

The Rationale for Morpholine in Drug Design: More Than Just a Solubilizing Group

The prevalence of the morpholine moiety in approved drugs and clinical candidates is not accidental. Its utility extends far beyond simple improvements in solubility and metabolic stability. The morpholine ring's chair-like conformation is flexible, allowing it to adapt to the topology of various enzyme active sites and receptor binding pockets. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom, with its reduced basicity compared to piperidine, can participate in crucial interactions without introducing excessive charge at physiological pH. These features make the morpholine scaffold a versatile building block for designing potent and selective therapeutic agents.

The incorporation of a morpholine ring can significantly enhance a molecule's drug-like properties. For instance, it is known to improve oral bioavailability and facilitate passage across the blood-brain barrier (BBB), a critical attribute for central nervous system (CNS) drug candidates. The morpholine ring is also relatively resistant to metabolic degradation, which can lead to a longer half-life and improved pharmacokinetic profile.

Synthesis of Morpholine Derivatives: Building the Core Scaffold

The facile synthesis of morpholine derivatives is a key factor in their widespread use in drug discovery. A variety of synthetic routes are available, allowing for the creation of diverse libraries of compounds for screening. A classic and reliable method is the intramolecular cyclization of 2-aminoalcohols.

General Synthesis of N-Aryl/Alkyl Morpholines from 2-Aminoalcohols

A common and versatile method for the synthesis of N-substituted morpholines involves the reaction of a suitable 2-aminoalcohol with a bis-electrophile, such as bis(2-chloroethyl) ether, followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of N-benzylmorpholine

  • Reaction Setup: To a solution of 2-(benzylamino)ethan-1-ol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) in a round-bottom flask, add a base such as potassium carbonate (2.5 equivalents).

  • Addition of Reagent: Add bis(2-chloroethyl) ether (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure N-benzylmorpholine.

  • Characterization: Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Therapeutic Applications and Mechanisms of Action

Morpholine derivatives have demonstrated a remarkable breadth of pharmacological activities, with significant potential in oncology, neurodegenerative diseases, and infectious diseases.

Oncology: Targeting Key Signaling Pathways

In cancer therapy, morpholine-containing compounds have been successfully developed as inhibitors of critical signaling pathways that drive tumor growth and survival.

The PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is one of the most frequently dysregulated signaling cascades in human cancers. The morpholine ring is a key structural feature in several potent and selective PI3K inhibitors. For example, in the potent PI3K inhibitor ZSTK474, one of the morpholine groups is deeply involved in binding to the enzyme's active site.

Gefitinib (Iressa): A well-known example of a morpholine-containing anticancer drug is Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The morpholine group in Gefitinib enhances its solubility and pharmacokinetic properties.

Experimental Workflow: Evaluating Anticancer Activity

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cell_culture 1. Cell Culture (e.g., MCF-7, A549) compound_treatment 2. Compound Treatment (Varying Concentrations) cell_culture->compound_treatment viability_assay 3. Cell Viability Assay (MTT or SRB) compound_treatment->viability_assay data_analysis 4. Data Analysis (IC50 Determination) viability_assay->data_analysis animal_model 5. Xenograft Mouse Model data_analysis->animal_model Lead Compound Selection drug_administration 6. Drug Administration (Oral or IP) animal_model->drug_administration tumor_measurement 7. Tumor Volume Measurement drug_administration->tumor_measurement toxicity_assessment 8. Toxicity Assessment tumor_measurement->toxicity_assessment

Caption: Workflow for assessing the anticancer potential of morpholine compounds.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Addition: Prepare serial dilutions of the morpholine test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Neurodegenerative Diseases: Modulating Key Enzymes

Morpholine derivatives have shown significant promise in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's by targeting key enzymes involved in their pathophysiology.

Cholinesterase Inhibition: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a major therapeutic strategy for Alzheimer's disease. Several morpholine-containing compounds have been developed as potent cholinesterase inhibitors.

Monoamine Oxidase (MAO) Inhibition: MAO inhibitors are used in the treatment of Parkinson's disease and depression. Morpholine derivatives have been designed as selective inhibitors of both MAO-A and MAO-B.

Signaling Pathway in Neuroprotection

G morpholine Morpholine Derivative ache AChE / BuChE morpholine->ache Inhibition mao MAO-A / MAO-B morpholine->mao Inhibition acetylcholine ↑ Acetylcholine ache->acetylcholine neurotransmission Improved Neurotransmission acetylcholine->neurotransmission neurotransmitters ↑ Dopamine, Serotonin mao->neurotransmitters neuronal_protection Neuronal Protection neurotransmitters->neuronal_protection

Caption: Mechanism of action of morpholine derivatives in neuroprotection.

Detailed Protocol: Ellman's Method for Acetylcholinesterase Activity

This spectrophotometric method is widely used to screen for AChE inhibitors.

  • Reagent Preparation: Prepare a stock solution of the morpholine test compound in a suitable solvent (e.g., DMSO). Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase enzyme in a phosphate buffer (pH 8.0).

  • Assay Setup: In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Enzyme Addition: Add 50 µL of the AChE solution to each well and incubate for 15 minutes at 25°C.

  • Substrate Addition: Initiate the reaction by adding 50 µL of the ATCI solution and 125 µL of the DTNB solution.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and the IC50 value.

Quantitative Data Summary

The following table summarizes the in vitro activity of selected morpholine derivatives against various therapeutic targets.

Compound IDTherapeutic TargetAssayIC50 (µM)Cancer Cell LineReference
AK-3 CytotoxicMTT6.44 ± 0.29MCF-7 (Breast)
AK-10 CytotoxicMTT7.21 ± 0.34MCF-7 (Breast)
Compound 11g AChE InhibitionEllman's1.94 ± 0.13-
Compound 11g BuChE InhibitionEllman's28.37 ± 1.85-
Compound M5 CytotoxicSRB81.92 µg/mLMDA-MB-231 (Breast)
Compound M2 CytotoxicSRB88.27 µg/mLMDA-MB-231 (Breast)

Challenges and Future Directions

Despite the significant therapeutic potential of morpholine compounds, several challenges remain in their clinical development. For kinase inhibitors, achieving high selectivity can be difficult, leading to off-target effects. The development of resistance to targeted therapies is another major hurdle in oncology.

Future research in this area will likely focus on:

  • Design of Multi-Target Ligands: Developing single compounds that can modulate multiple targets in a disease pathway could lead to more effective therapies.

  • Novel Synthetic Methodologies: The development of new and efficient synthetic routes will facilitate the creation of more diverse and complex morpholine-based libraries for screening.

  • Overcoming Drug Resistance: Strategies to overcome resistance to morpholine-containing drugs, such as combination therapies, are an active area of investigation.

  • Application in Other Disease Areas: The versatile nature of the morpholine scaffold suggests its potential utility in a wider range of diseases, including inflammatory and infectious diseases.

Conclusion

The morpholine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its favorable physicochemical and pharmacokinetic properties, coupled with its synthetic accessibility, have enabled the development of a wide array of therapeutic agents. The continued exploration of the chemical space around the morpholine nucleus, guided by a deep understanding of its structure-activity relationships and mechanisms of action, promises to yield the next generation of innovative medicines for a multitude of human diseases.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

  • Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • In vitro cell viability assay of (A) all synthesized... ResearchGate. [Link]

  • Synthesis of novel substituted morpholine derivatives for anticancer activity. Authorea. [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]

  • Figure 2. Various approaches for synthesis of morpholine The various... ResearchGate. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. Semantic Scholar. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central. [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

A Technical Guide to the Preliminary In-Vitro Evaluation of 3-(4-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Rationale for Investigation

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates.[1][2] Its presence often confers favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability.[1][2] When coupled with an aryl moiety, as in the case of arylcyclohexylamines, these structures can exhibit significant activity at central nervous system (CNS) targets, including NMDA receptors and monoamine transporters.[3] The compound 3-(4-Bromophenyl)morpholine represents a novel chemical entity at the intersection of these promising structural motifs. The introduction of a bromine atom on the phenyl ring provides a handle for modulating electronic properties and potential receptor interactions, making it a compelling candidate for preliminary investigation.[4]

This guide provides a comprehensive framework for the initial in-vitro evaluation of 3-(4-Bromophenyl)morpholine, designed for researchers in drug discovery and pharmacology. The methodologies described herein are structured to first establish a foundational safety profile through cytotoxicity screening, followed by a broad assessment of potential biological targets via receptor binding assays, and culminating in functional characterization of any identified interactions. This tiered approach ensures a logical and resource-efficient progression from initial screening to mechanistic insight.

Physicochemical Characterization

A thorough understanding of a compound's physical and chemical properties is a prerequisite for any biological evaluation. These parameters influence solubility, handling, and the design of appropriate assay conditions.

PropertyValue / InformationSource
Molecular Formula C₁₀H₁₂BrNO[5]
Molecular Weight 242.11 g/mol [5][6]
IUPAC Name 3-(4-bromophenyl)morpholine
CAS Number Not explicitly available for the 3-isomer. The 4-isomer is 30483-75-1.[7]
Appearance Likely a solid at room temperature (based on related isomers).[8]
Melting Point The related isomer, 4-(4-bromophenyl)morpholine, has a melting point of 114-118 °C.[7]
Solubility Expected to be soluble in organic solvents like DMSO and methanol. Aqueous solubility may be limited.
Purity To be determined by HPLC, LC-MS, and NMR prior to biological assays.

Note: Data for the closely related isomer 4-(4-Bromophenyl)morpholine is included for reference where direct data for the 3-isomer is unavailable.

Proposed In-Vitro Evaluation Workflow

The evaluation of a novel compound should follow a logical progression from broad, safety-related screening to more specific, target-oriented functional assays. This ensures that resources are focused on compounds with a viable therapeutic window and a clear mechanism of action.

G cluster_0 Phase 1: Safety & Viability cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Functional Characterization A Compound Acquisition & QC (Purity >95%) B Cytotoxicity Screening (e.g., HepG2, HEK293 cells) A->B Proceed if pure C Broad Receptor Panel Screen (Radioligand Binding Assay) B->C Proceed if IC50 > 10 µM D Identify 'Hits' (% Inhibition > 50% at 10 µM) C->D Analyze data E Concentration-Response Curves (Determine Ki for 'Hit' Receptors) D->E For each 'hit' F Functional Assays (e.g., cAMP, Calcium Flux) E->F Confirm target engagement G Determine Agonist/Antagonist Profile (EC50 / IC50) F->G Analyze functional data

Caption: Proposed workflow for the in-vitro evaluation of 3-(4-Bromophenyl)morpholine.

Phase 1: General Cytotoxicity Assessment

Expertise & Experience: Before investigating the specific pharmacological activity of a compound, it is crucial to determine the concentration range at which it does not induce general cell death. This step is foundational because significant cytotoxicity can confound the results of subsequent target-based assays, leading to false-positive "hits" that are merely artifacts of cell death. We employ two distinct, complementary assays to build a robust cytotoxicity profile. The Lactate Dehydrogenase (LDH) assay measures membrane integrity, while the MTT assay measures metabolic activity. Using both provides a more complete picture, as a compound could, for example, inhibit metabolic processes without immediately lysing the cell membrane.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH, a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[9][10] It is a reliable indicator of cell lysis.[10]

Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293 or HepG2) in a 96-well plate at an optimized density and culture overnight.

  • Compound Treatment: Prepare serial dilutions of 3-(4-Bromophenyl)morpholine (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and maximum LDH release control (cells treated with a lysis buffer).

  • Incubation: Incubate the plate for a relevant time period (e.g., 24 or 48 hours).[11]

  • Supernatant Collection: After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[12]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt) from a commercial kit to each well.[12][13]

  • Incubation & Measurement: Incubate at room temperature for 30 minutes, protected from light.[9][12] Measure the absorbance at 490 nm using a microplate reader.[9][12]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12]

Protocol:

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the LDH assay protocol.

  • Incubation: Incubate for the desired exposure time (e.g., 24 or 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at approximately 570 nm.

Data Presentation:

AssayEndpointCell LineIC₅₀ (µM)
LDHCell LysisHEK293Experimental Value
LDHCell LysisHepG2Experimental Value
MTTMetabolic ActivityHEK293Experimental Value
MTTMetabolic ActivityHepG2Experimental Value

Phase 2: Target Identification via Receptor Binding

Trustworthiness: Once a non-cytotoxic concentration range is established, the next logical step is to identify potential biological targets. A broad receptor binding screen is an efficient method to survey a wide array of potential interactions. Radioligand binding assays are a gold-standard technique for quantifying the affinity of a compound for a specific receptor.[14] The principle is a competition assay: our test compound competes with a known high-affinity radiolabeled ligand for binding to the receptor. The degree to which our compound displaces the radioligand is a measure of its binding affinity.

G A Prepare Receptor Membranes (e.g., from cell lines or brain tissue) B Incubate Membranes + Radioligand + Test Compound A->B C Separate Bound from Free Ligand (Rapid Vacuum Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Calculate % Inhibition D->E G cluster_0 Agonist Mode cluster_1 Antagonist Mode A Compound activates receptor B Signal Transduction A->B C Functional Response (e.g., cAMP ↑) B->C D Compound binds, no activation E Blocks agonist binding D->E F No Functional Response E->F

Caption: Logical relationship between agonist and antagonist activity in a functional assay.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
  • El-Gamal, M. I., et al. (2017). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. PubMed.
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS).
  • Xiu, J., et al. (2009). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. NIH.
  • Khan, I., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. PubMed Central.
  • González-Maeso, J. (n.d.). Radioligand Binding Detection of Receptors in Brain Membranes.
  • Xin, H., & Wang, X. (2011). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC.
  • Korkola, J. E., & Gray, J. W. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC - NIH.
  • Cell Signaling Technology. (n.d.). LDH Cytotoxicity Assay Kit #37291.
  • Organic Syntheses Procedure. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene.
  • Thaker, M., et al. (2017). cAMP assays in GPCR drug discovery. PubMed.
  • Liu, B., et al. (2012). A Cell-Based Functional Assay Using a Green Fluorescent Protein-Based Calcium Indicator dCys-GCaMP. PubMed Central.
  • ResearchGate. (n.d.). Consensus ranking comprising of MTT, MitoSOX, and LDH cytotoxicity assay.
  • CymitQuimica. (n.d.). 3-(4-Bromophenyl)morpholine.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • MDPI. (2021). The Cytotoxicity Assessment of Novel Formulation Developed to Reduce Dentin Hypersensitivity Utilizing Dehydrogenase Assay.
  • ResearchGate. (n.d.). Assays utilizing GCAMP6s-CAAX can be used to effectively evaluate the endogenous activity of GPCRs.
  • ResearchGate. (2017). Assay of CB1 Receptor Binding.
  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives.
  • PMC - NIH. (2016). SIGMA RECEPTOR BINDING ASSAYS.
  • Sigma-Aldrich. (n.d.). 4-(4-Bromophenyl)morpholine 97 30483-75-1.
  • ResearchGate. (n.d.). Details of the Receptor-Binding Assay Methods Used in the Present Studies.
  • Sigma-Aldrich. (n.d.). 4-(4-Bromophenyl)morpholine 97 30483-75-1.
  • Benchchem. (n.d.). 3-(3-Bromophenyl)morpholine|CAS 1260665-00-6.
  • PubChem. (n.d.). 4-(4-Bromophenyl)morpholine | C10H12BrNO | CID 11622851.
  • NCBI - NIH. (2012). Receptor Binding Assays for HTS and Drug Discovery.
  • Chem-Impex. (n.d.). 4-(4-Bromophenyl)morpholine.
  • Chongqing Chemdad Co. (n.d.). N-(4-BROMOPHENYL)MORPHOLINE.
  • Sigma-Aldrich. (n.d.). 4-(4-Bromophenyl)morpholine 97 30483-75-1.
  • PubChem. (n.d.). 3-(4-Bromophenyl)-1-morpholin-4-ylpentan-3-ol | C15H22BrNO2 | CID 3643250.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.
  • PubChem - NIH. (n.d.). Morpholine | C4H9NO | CID 8083.
  • Wikipedia. (n.d.). Arylcyclohexylamine.
  • PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).

Sources

Methodological & Application

Synthesis protocol for 3-(4-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 3-(4-Bromophenyl)morpholine

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 3-(4-Bromophenyl)morpholine, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocol details a robust three-step synthetic sequence starting from the commercially available precursor, 2-amino-1-(4-bromophenyl)ethanol. The methodology involves an initial N-acylation, followed by an intramolecular cyclization to form a lactam intermediate, and a final reduction to yield the target compound. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, detailed procedural steps, characterization data, and essential safety protocols to ensure a reliable and reproducible synthesis.

Introduction and Scientific Context

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] When incorporated into drug candidates, the morpholine moiety can improve pharmacokinetic profiles. The 3-aryl substituted morpholine motif, in particular, serves as a key structural component in a variety of biologically active compounds. 3-(4-Bromophenyl)morpholine is a versatile building block, with the bromine atom providing a reactive handle for further functionalization through cross-coupling reactions, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.[2]

This application note details a reliable and scalable synthesis of 3-(4-Bromophenyl)morpholine. The chosen synthetic strategy proceeds through a stable lactam intermediate, 3-(4-Bromophenyl)morpholin-2-one, which allows for straightforward purification and characterization before the final reduction step. This approach is often preferred over direct N-alkylation methods, which can be complicated by side reactions such as over-alkylation.[3][4]

Synthetic Strategy and Rationale

The synthesis is designed as a three-step process starting from 2-amino-1-(4-bromophenyl)ethanol. This strategy provides a controlled and high-yielding pathway to the target molecule.

  • Step 1: N-Acylation. The primary amine of the starting amino alcohol is selectively acylated with chloroacetyl chloride. This reaction is highly efficient and forms the key intermediate, N-(2-(4-bromophenyl)-2-hydroxyethyl)-2-chloroacetamide. The use of a base is critical to neutralize the HCl generated during the reaction.

  • Step 2: Intramolecular Cyclization (Williamson Ether Synthesis). The chloroacetamide intermediate is treated with a base to facilitate an intramolecular SN2 reaction. The base deprotonates the hydroxyl group, forming an alkoxide that displaces the chloride on the adjacent chain to form the six-membered morpholinone ring. This cyclization is a classic and robust method for forming cyclic ethers.[5]

  • Step 3: Lactam Reduction. The amide carbonyl of the 3-(4-Bromophenyl)morpholin-2-one intermediate is reduced to a methylene group (CH₂) to yield the final 3-(4-Bromophenyl)morpholine. This transformation requires a powerful reducing agent, such as Lithium Aluminum Hydride (LAH) or a borane complex, as milder reagents like sodium borohydride are ineffective for amide reduction.

Below is a Graphviz diagram illustrating the overall synthetic scheme.

cluster_0 Overall Synthesis Scheme A 2-Amino-1-(4-bromophenyl)ethanol B N-(2-(4-bromophenyl)-2-hydroxyethyl)-2-chloroacetamide A->B Chloroacetyl Chloride, Base (e.g., Triethylamine), DCM, 0°C to rt C 3-(4-Bromophenyl)morpholin-2-one B->C Base (e.g., NaH), THF, rt D 3-(4-Bromophenyl)morpholine C->D Reducing Agent (e.g., LiAlH4), THF, 0°C to reflux

Caption: Overall reaction scheme for the synthesis of 3-(4-Bromophenyl)morpholine.

Detailed Experimental Protocol

This section provides a step-by-step guide for the synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

The following table summarizes the required chemicals for the synthesis.

Compound NameRoleMolecular FormulaMW ( g/mol )
2-Amino-1-(4-bromophenyl)ethanolStarting MaterialC₈H₁₀BrNO216.08
Chloroacetyl ChlorideReagentC₂H₂Cl₂O112.94
Triethylamine (TEA)BaseC₆H₁₅N101.19
Dichloromethane (DCM), anhydrousSolventCH₂Cl₂84.93
Sodium Hydride (NaH), 60% in oilBaseNaH24.00
Tetrahydrofuran (THF), anhydrousSolventC₄H₈O72.11
Lithium Aluminum Hydride (LAH)Reducing AgentLiAlH₄37.95
Diethyl Ether (Et₂O)SolventC₄H₁₀O74.12
Sodium Sulfate (Na₂SO₄), anhydrousDrying AgentNa₂SO₄142.04
Saturated NH₄Cl solutionQuenching AgentNH₄Cl53.49
Saturated NaHCO₃ solutionWash SolutionNaHCO₃84.01
BrineWash SolutionNaCl58.44
Step-by-Step Procedure

The experimental workflow is visualized in the diagram below.

cluster_workflow Experimental Workflow start Start: N-Acylation reaction1 React Amino Alcohol with Chloroacetyl Chloride start->reaction1 workup1 Aqueous Workup (Wash with NaHCO₃, Brine) reaction1->workup1 purify1 Dry & Concentrate to get Intermediate 1 workup1->purify1 start2 Step 2: Cyclization purify1->start2 reaction2 Treat Intermediate 1 with NaH in THF start2->reaction2 workup2 Quench with NH₄Cl & Aqueous Workup reaction2->workup2 purify2 Purify via Column Chromatography to get Lactam Intermediate workup2->purify2 start3 Step 3: Reduction purify2->start3 reaction3 Reduce Lactam with LiAlH₄ in THF start3->reaction3 workup3 Careful Quenching (Fieser Workup) reaction3->workup3 purify3 Dry, Concentrate & Purify to get Final Product workup3->purify3 characterize Characterization (NMR, MS) purify3->characterize

Caption: High-level experimental workflow for the synthesis protocol.

Step A: Synthesis of N-(2-(4-bromophenyl)-2-hydroxyethyl)-2-chloroacetamide

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-amino-1-(4-bromophenyl)ethanol (10.0 g, 46.3 mmol) and anhydrous dichloromethane (DCM, 200 mL). Cool the resulting solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (7.7 mL, 55.5 mmol, 1.2 equiv.) to the stirred solution.

  • Acylation: Add chloroacetyl chloride (4.0 mL, 50.9 mmol, 1.1 equiv.) dropwise over 20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding 100 mL of deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 75 mL) and brine (1 x 75 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. The product is often of sufficient purity for the next step, but can be purified by recrystallization from ethyl acetate/hexanes if needed.

Step B: Synthesis of 3-(4-Bromophenyl)morpholin-2-one

  • Safety Note: Sodium hydride (NaH) is a highly reactive and flammable solid. Handle with extreme care under an inert atmosphere.[6]

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.2 g, 55.0 mmol, ~1.2 equiv.) and wash with anhydrous hexanes (3 x 10 mL) to remove the oil. Carefully decant the hexanes each time. Suspend the washed NaH in anhydrous tetrahydrofuran (THF, 150 mL).

  • Substrate Addition: Dissolve the crude N-(2-(4-bromophenyl)-2-hydroxyethyl)-2-chloroacetamide from Step A (assuming ~46.3 mmol) in 100 mL of anhydrous THF and add it dropwise to the NaH suspension at room temperature over 30 minutes.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Hydrogen gas evolution will be observed initially. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction to 0 °C and quench it by the very slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases. Add 100 mL of ethyl acetate and 100 mL of water.

  • Isolation and Purification: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 75 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 30-60% ethyl acetate in hexanes) to afford 3-(4-Bromophenyl)morpholin-2-one as a solid.

Step C: Synthesis of 3-(4-Bromophenyl)morpholine

  • Safety Note: Lithium aluminum hydride (LAH) reacts violently with water. All glassware must be rigorously dried, and the reaction must be conducted under a strict inert atmosphere.[7]

  • Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add LAH (2.6 g, 68.5 mmol, ~1.5 equiv. relative to the lactam) and suspend it in 150 mL of anhydrous THF. Cool the suspension to 0 °C.

  • Substrate Addition: Dissolve the purified 3-(4-Bromophenyl)morpholin-2-one from Step B (~45.7 mmol) in 100 mL of anhydrous THF and add it dropwise to the LAH suspension.

  • Reaction: After addition, slowly warm the mixture to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Workup (Fieser Method): Cool the reaction mixture to 0 °C. Quench by the sequential, dropwise addition of:

    • 2.6 mL of water

    • 2.6 mL of 15% aqueous NaOH

    • 7.8 mL of water Stir the resulting granular precipitate vigorously for 1 hour.

  • Isolation and Purification: Filter the solid salts through a pad of Celite and wash the filter cake thoroughly with ethyl acetate. Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield pure 3-(4-Bromophenyl)morpholine.

Characterization of 3-(4-Bromophenyl)morpholine

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₀H₁₂BrNO[8]

  • Molecular Weight: 242.11 g/mol [8]

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include aromatic protons in the ~7.0-7.5 ppm region, and aliphatic protons corresponding to the morpholine ring structure from ~3.0-4.5 ppm.

  • ¹³C NMR (101 MHz, CDCl₃): Expected signals include aromatic carbons (~120-145 ppm) and aliphatic carbons of the morpholine ring (~45-75 ppm).

  • Mass Spectrometry (ESI-MS): m/z = 242.0/244.0 [M+H]⁺, showing the characteristic isotopic pattern for a bromine-containing compound.

Troubleshooting and Expert Insights

  • Incomplete Acylation (Step A): If TLC shows significant remaining starting material, add an additional 0.2 equivalents of both triethylamine and chloroacetyl chloride and stir for another 2 hours. Ensure reagents are fresh and solvents are anhydrous.

  • Low Yield in Cyclization (Step B): Incomplete deprotonation is a common issue. Ensure the NaH is fresh and properly washed to remove the protective mineral oil. The use of a stronger, non-nucleophilic base like potassium tert-butoxide in THF can be an alternative.

  • Difficult Reduction (Step C): If the lactam is resistant to reduction, the reaction time can be extended, or a different reducing agent like borane-tetrahydrofuran complex (BH₃·THF) can be used. The borane reduction often requires an acidic workup.

  • Purification Challenges: The final product is a basic amine, which can streak on silica gel. To improve chromatography, the silica gel can be pre-treated with a triethylamine solution (e.g., 1% TEA in the eluent system).

Safety and Handling

All procedures must be performed in a certified chemical fume hood.[9][10]

  • Chloroacetyl Chloride: Highly corrosive, toxic, and a lachrymator. Handle only in a fume hood with appropriate gloves, lab coat, and safety goggles.

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.[6]

  • Lithium Aluminum Hydride (LAH): Corrosive and water-reactive. Reacts violently with water and protic solvents. The quenching procedure must be performed slowly and at 0 °C to control the exothermic reaction.[7]

  • Solvents (DCM, THF, Ether): Dichloromethane is a suspected carcinogen. Tetrahydrofuran and diethyl ether are highly flammable and can form explosive peroxides. Use from freshly opened containers or test for peroxides before use.

References

  • Buchwald–Hartwig Amination. (2024). In Wikipedia. Retrieved from [Link][11]

  • Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. Available at: [Link][12]

  • Arshad, F., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link][1][2]

  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link][13]

  • Tzara, A., et al. (2020). Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Available at: [Link][14]

  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Org. Synth., 87, 189. Available at: [Link][5]

  • Ortiz, K. G., et al. (2024). A General Method for the Synthesis of Morpholines from 1,2-Amino Alcohols. Journal of the American Chemical Society. Available at: [Link][15]

  • Chem Asian J. (2018). Facile N-Alkylation/N'-Arylation Process: A Direct Approach to Aromatic Aminoalkyl Amines. 13(9), 1124-1128. Available at: [Link][3]

  • An investigation of the N-demethylation of 3-deoxymorphine... (2009). ResearchGate. Available at: [Link][4]

Sources

The (4-Bromophenyl)morpholine Scaffold: A Promising Framework in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the existing research landscape reveals a significant focus on the derivatives of the (4-Bromophenyl)morpholine scaffold rather than the parent compound, 3-(4-Bromophenyl)morpholine, in the context of anticancer research. The morpholine ring is a well-established pharmacophore in medicinal chemistry, known for improving the pharmacokinetic profiles of drug candidates.[1][2][3] Concurrently, the inclusion of a bromophenyl group has been identified as a critical component for the cytotoxic activity of several small molecules against cancer cells.[4] This document, therefore, provides a detailed guide on the application of (4-Bromophenyl)morpholine derivatives in anticancer research, synthesizing findings from various studies to offer a comprehensive overview of their mechanisms of action and to provide robust experimental protocols for their evaluation.

The convergence of the morpholine and 4-bromophenyl moieties presents a promising platform for the development of novel anticancer agents. The morpholine ring, a saturated heterocycle, is frequently incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and bioavailability.[2] Its presence can lead to favorable interactions with biological targets.[3] The 4-bromophenyl group, on the other hand, is an essential structural feature for the anticancer activity of certain molecules, contributing to their cytotoxic effects.[4]

Derivatives built upon this scaffold have demonstrated a range of anticancer activities across various cancer cell lines, including but not limited to breast (MCF-7, MDA-MB-231), lung (A549), colon (HT-29), and neuroblastoma (SHSY-5Y).[5][6][7] The anticancer effects of these derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and to halt the proliferation of cancer cells by arresting the cell cycle.[6][7][8][9]

Unraveling the Mechanisms of Action

The anticancer properties of (4-Bromophenyl)morpholine derivatives are underpinned by their interference with critical cellular processes that are often dysregulated in cancer. The primary mechanisms observed are the induction of apoptosis and the promotion of cell cycle arrest.

Induction of Apoptosis

Apoptosis is a regulated process of cell death that is essential for normal tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis, leading to their uncontrolled growth. Several derivatives of (4-Bromophenyl)morpholine have been shown to reinstate this process in cancer cells.[6][7][8][9] The induction of apoptosis by these compounds can be triggered through various signaling cascades, often culminating in the activation of caspases, a family of proteases that execute the apoptotic program. A generalized pathway for the induction of apoptosis by a hypothetical (4-Bromophenyl)morpholine derivative is depicted below.

cluster_0 Cellular Response to (4-Bromophenyl)morpholine Derivative Derivative (4-Bromophenyl)morpholine Derivative Target Cellular Target (e.g., Kinase, Topoisomerase) Derivative->Target Inhibition/Modulation Signal_Cascade Signal Transduction Cascade Activation Target->Signal_Cascade Mitochondria Mitochondrial Stress Signal_Cascade->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis cluster_1 Experimental Workflow for Anticancer Evaluation Start Cancer Cell Lines Treatment Treat with (4-Bromophenyl)morpholine Derivative Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Data_Analysis Data Analysis and IC50 Determination Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis

Caption: A streamlined workflow for the in vitro evaluation of (4-Bromophenyl)morpholine derivatives.

Data Interpretation and Expected Outcomes

The successful application of the aforementioned protocols will yield quantitative data that allows for a comprehensive assessment of the anticancer activity of a (4-Bromophenyl)morpholine derivative.

Assay Parameter Measured Expected Outcome for an Active Compound
MTT Assay Cell Viability (IC50)A low IC50 value, indicating high potency in inhibiting cell growth.
Annexin V/PI Assay Percentage of apoptotic cellsAn increase in the percentage of Annexin V-positive cells (early and late apoptotic).
Cell Cycle Analysis Cell distribution in G0/G1, S, and G2/M phasesAn accumulation of cells in a specific phase of the cell cycle (e.g., G0/G1), indicating cell cycle arrest.

Conclusion

The (4-Bromophenyl)morpholine scaffold represents a valuable starting point for the design and synthesis of novel anticancer agents. The experimental protocols detailed in this guide provide a robust framework for the in vitro evaluation of these compounds, enabling researchers to elucidate their mechanisms of action and to identify promising candidates for further preclinical and clinical development. The multifaceted nature of cancer necessitates a continued search for new therapeutic agents, and the derivatives of (4-Bromophenyl)morpholine hold considerable promise in this endeavor.

References

  • Sciforum. Synthesis and anticancer evaluation of novel morpholine analogues. Available from: [Link]

  • IAR J Med Sci. Synthesis of novel substituted morpholine derivatives for anticancer activity. 2024. Available from: [Link]

  • ACS Omega. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. 2025. Available from: [Link]

  • ResearchGate. Revealing quinquennial anticancer journey of morpholine: A SAR based review. 2024. Available from: [Link]

  • PMC - NIH. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. 2022. Available from: [Link]

  • International Journal of Research in Pharmaceutical Sciences. An updated review on morpholine derivatives with their pharmacological actions. 2022. Available from: [Link]

  • PubMed Central. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Available from: [Link]

  • PMC - PubMed Central. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Available from: [Link]

  • MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Available from: [Link]

  • PubMed. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. 2022. Available from: [Link]

  • PNU-74654 Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer. Available from: [Link]

  • ResearchGate. The drug combination enhanced cell cycle arrest at the G1/S phase. a A... Available from: [Link]

  • ResearchGate. (PDF) 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. 2025. Available from: [Link]

  • MDPI. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Available from: [Link]

  • ChemistrySelect. A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Available from: [Link]

  • PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). 2020. Available from: [Link]

Sources

Application Notes & Protocols: Leveraging 3-(4-Bromophenyl)morpholine as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: Strategic Value in Medicinal Chemistry

3-(4-Bromophenyl)morpholine is a heterocyclic building block of significant interest in modern drug discovery. Its structure is a conjunction of two key chemical motifs: the morpholine ring and a 4-bromophenyl group. This combination is not coincidental; it is a deliberate design that imparts high strategic value for the synthesis of complex pharmaceutical agents.

  • The Morpholine Ring as a "Privileged Scaffold" : The morpholine heterocycle is widely recognized in medicinal chemistry as a "privileged structure."[1] This is due to its advantageous physicochemical properties, including metabolic stability, aqueous solubility, and its ability to act as a hydrogen bond acceptor.[1][2] Its incorporation into a drug candidate can improve pharmacokinetic profiles, making the resulting molecule more "drug-like."[1] The morpholine ring is a common feature in a wide range of approved drugs and experimental agents, highlighting its versatility and acceptance in biological systems.[3][4]

  • The 4-Bromophenyl Group as a Synthetic Hub : The bromine atom on the phenyl ring is a highly versatile functional handle. It is an ideal electrophile for a multitude of palladium-catalyzed cross-coupling reactions. This allows for the strategic and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the construction of complex molecular architectures.[5][6]

This guide provides detailed protocols for two of the most powerful and widely used applications of 3-(4-Bromophenyl)morpholine: the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura cross-coupling for C-C bond formation.

Physicochemical Properties and Safety Data

A thorough understanding of the physical properties and safety requirements is critical before any experimental work.

Table 1: Physicochemical Data for 3-(4-Bromophenyl)morpholine

PropertyValueSource
CAS Number 1225823-06-2[7]
Molecular Formula C₁₀H₁₂BrNO[7]
Molecular Weight 242.11 g/mol [7]
Appearance White to off-white crystalline powder[8]
Melting Point 114-118 °C[8][9]
Purity Typically ≥95%[7]
Safety, Handling, and Storage

Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10]

Precautions for Safe Handling:

  • Use only in a well-ventilated area, preferably a chemical fume hood.[11][12]

  • Avoid breathing dust, fumes, or vapors.[10]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]

  • Wash hands and any exposed skin thoroughly after handling.[10][11]

  • Prevent dispersion of dust during handling.[13]

Storage Conditions:

  • Store in a tightly sealed container in a cool, dry place.[12]

  • Recommended storage temperature is often at room temperature or refrigerated (0-8 °C) for long-term stability.[8]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of 3-(4-Bromophenyl)morpholine lies in its ability to undergo palladium-catalyzed cross-coupling reactions. The bromine atom serves as the reactive site for the oxidative addition of a palladium(0) catalyst, initiating the catalytic cycle.

Caption: General experimental workflow for cross-coupling reactions.

Protocol 1: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone reaction in medicinal chemistry for synthesizing aryl amines from aryl halides.[5][14] This protocol details the coupling of 3-(4-Bromophenyl)morpholine with a generic primary or secondary amine.

Rationale for Component Selection:

  • Palladium Source: [Pd₂(dba)₃] is a common, air-stable Pd(0) precursor.

  • Ligand: XPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps, making it highly effective for coupling with aryl bromides.[15][16]

  • Base: Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base required to deprotonate the amine coupling partner, forming the active palladium-amido complex.[14]

  • Solvent: Toluene is a standard non-polar, aprotic solvent for this reaction, chosen for its high boiling point and ability to dissolve the organic reagents.[15]

Step-by-Step Protocol:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-(4-Bromophenyl)morpholine (1.0 equiv.), the desired amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the 3-(4-Bromophenyl)morpholine.

  • Catalyst Preparation & Addition: In a separate vial, under a positive flow of inert gas, quickly add the palladium source (e.g., [Pd₂(dba)₃], 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%). Add this solid mixture to the reaction flask.

  • Reaction Execution: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Carefully quench the reaction by adding water.

    • Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.

Table 2: Troubleshooting the Buchwald-Hartwig Amination

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently anhydrous conditions; Poor quality base.Use fresh palladium source and ligand. Ensure all glassware is oven-dried and solvents are anhydrous. Use freshly opened, high-purity NaOt-Bu.
Side Product Formation (Hydrodehalogenation) Catalyst deactivation; Presence of water.Ensure a strictly inert atmosphere. Use thoroughly degassed solvents.
Difficult Purification Streaking on TLC plate.The product may be basic. Add 1% triethylamine to the eluent system for column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl structures commonly found in pharmaceuticals.[6][17] This protocol describes the coupling of 3-(4-Bromophenyl)morpholine with a generic arylboronic acid.

Rationale for Component Selection:

  • Palladium Source: Pd(PPh₃)₄ is a reliable, widely used Pd(0) catalyst that is often effective without an additional ligand.[18]

  • Base: An aqueous solution of a carbonate base (e.g., K₂CO₃ or K₃PO₄) is essential for activating the boronic acid in the transmetalation step of the catalytic cycle.[6][18]

  • Solvent System: A biphasic system like 1,4-Dioxane/Water or Toluene/Ethanol/Water is commonly used to dissolve both the organic-soluble aryl halide and the more polar boronate salt intermediate.[18][19]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, combine 3-(4-Bromophenyl)morpholine (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add the solvent system, for example, a 3:1 mixture of 1,4-Dioxane and water, to achieve a concentration of ~0.1 M.

  • Degassing: Bubble argon or nitrogen through the stirred suspension for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask under a positive flow of inert gas.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting material is fully consumed (typically 4-16 hours).

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. An alternative purification method for boronic acid impurities is to wash the organic layer with 1N NaOH during the workup.

Table 3: Troubleshooting the Suzuki-Miyaura Coupling

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient degassing; Base is too weak.Use fresh catalyst. Ensure the reaction mixture is thoroughly degassed before heating. Switch to a stronger base like K₃PO₄.
Homocoupling of Boronic Acid Presence of oxygen; Catalyst decomposes at high temp.Improve degassing procedure. Run the reaction at a slightly lower temperature for a longer duration.
Protodeborylation of Boronic Acid Prolonged reaction time at high temperature with a strong base.Monitor the reaction closely and stop it once the starting material is consumed. Use the minimum necessary amount of base.

Applications in Drug Discovery

Derivatives of 3-(4-Bromophenyl)morpholine are being explored in numerous therapeutic areas. The morpholine scaffold is a key structural component in molecules targeting neurological disorders and various cancers.[8] For instance, morpholine-containing compounds have been investigated as inhibitors of enzymes crucial for DNA replication and repair in cancer cells, such as topoisomerase.[20] The ability to rapidly diversify the 4-phenyl position through the protocols described above allows for the efficient generation of compound libraries for structure-activity relationship (SAR) studies.[4][21]

Conclusion

3-(4-Bromophenyl)morpholine is a high-value intermediate for pharmaceutical research and development. Its structure is ideally suited for modification via robust and reliable palladium-catalyzed cross-coupling reactions. The detailed protocols for Buchwald-Hartwig amination and Suzuki-Miyaura coupling provided herein offer researchers a practical guide to leveraging this building block for the synthesis of novel and complex molecules with therapeutic potential. Adherence to proper safety and handling procedures is paramount for the successful and safe execution of these powerful synthetic transformations.

References

  • J&K Scientific. (n.d.). 4-(4-Bromophenyl)morpholine | 30483-75-1. Retrieved from [Link]

  • Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Jensen, K. G. (2010). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Retrieved from [Link]

  • Ayushdhara. (2024). Synthesis of novel substituted morpholine derivatives for anticancer activity. Retrieved from [Link]

  • Skonieczny, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7353.
  • Chemtradeasia. (n.d.). Morpholine as a Pharmaceutical Intermediate: Synthesis and Purity. Retrieved from [Link]

  • Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2768-2775.
  • Penta chemicals. (2023). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • Singh, H., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions.
  • Nexchem Ltd. (2019). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • E3S Web of Conferences. (2024).
  • B. A. D'Souza, et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Tasso, B., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2697-2726.
  • PubChem. (n.d.). 3-(4-Bromophenyl)-1-morpholin-4-ylpentan-3-ol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)

Sources

Application Notes & Protocols for the Palladium-Catalyzed N-Arylation of Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Buchwald-Hartwig Amination

Authored for researchers, scientists, and drug development professionals, this document provides an in-depth guide to the palladium-catalyzed N-arylation of morpholine, a cornerstone of modern synthetic chemistry. This reaction, a specific application of the broader Buchwald-Hartwig amination, facilitates the formation of a carbon-nitrogen (C-N) bond between an aryl group and the nitrogen atom of morpholine. The resulting N-aryl morpholine scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds, making mastery of this protocol essential for contemporary drug discovery and development. This guide moves beyond a simple recitation of steps to explain the underlying principles and rationale behind procedural choices, ensuring both successful execution and the ability to troubleshoot and adapt the methodology.

The Foundational Chemistry: Understanding the "Why"

The Buchwald-Hartwig amination represents a significant advancement over classical methods of C-N bond formation, such as nucleophilic aromatic substitution or the Goldberg reaction, which often require harsh conditions and have limited substrate scope.[1] The palladium-catalyzed approach offers milder conditions, broader functional group tolerance, and access to a wider range of N-aryl morpholine derivatives.[1][2]

The Catalytic Cycle: A Mechanistic Deep Dive

The reaction proceeds through a catalytic cycle involving a palladium center that cycles between the Pd(0) and Pd(II) oxidation states.[3][4][5] Understanding this cycle is paramount for rational selection of reagents and conditions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This forms a Pd(II) complex. The reactivity of the aryl halide generally follows the trend Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[4] However, aryl iodides can sometimes inhibit the catalyst, making aryl bromides a common and reliable choice.[4]

  • Amine Coordination & Deprotonation: Morpholine, the amine, coordinates to the Pd(II) center. A base then deprotonates the coordinated morpholine to form a more nucleophilic palladium-amido complex.[1][6] The choice of base is critical and is often dictated by the pKa of the amine and the nature of the solvent.[6]

  • Reductive Elimination: This is the final, product-forming step. The N-aryl morpholine is formed by the reductive elimination of the aryl and amido groups from the palladium center, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][4]

Below is a diagram illustrating the catalytic cycle for the N-arylation of morpholine.

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L n Active Catalyst OxAdd Oxidative Addition Complex (Ar)Pd(II)(X)L Pd0->OxAdd Ar-X AmineCoord Amine Complex [(Ar)Pd(II)(X)(Morpholine)L] OxAdd->AmineCoord Morpholine Amido Palladium Amido Complex (Ar)Pd(II)(Morpholinyl)L AmineCoord->Amido + Base - [Base-H]X HX_Salt [Base-H]X Salt Amido->Pd0 Reductive Elimination Product N-Aryl Morpholine Amido->Product Product Release ArX Aryl Halide (Ar-X) Morpholine Morpholine Base Base Experimental_Workflow start Start prep 1. Prepare Glassware (Oven-dry or flame-dry Schlenk flask and stir bar) start->prep assemble 2. Assemble Apparatus (Cool flask under vacuum or N2 flow, seal with septum) prep->assemble charge 3. Charge Solids (Add Pd2(dba)3, Xantphos, NaOt-Bu, and 4-bromotoluene) assemble->charge purge 4. Purge with Inert Gas (Evacuate and backfill with N2/Ar three times) charge->purge add_liquids 5. Add Liquids (Inject anhydrous toluene, followed by morpholine via syringe) purge->add_liquids react 6. Heat and Stir (Place in preheated oil bath at 100 °C and stir vigorously) add_liquids->react monitor 7. Monitor Reaction (Use TLC or GC-MS to track consumption of starting material) react->monitor workup 8. Quench and Workup (Cool to RT, quench with water, extract with ethyl acetate) monitor->workup Upon Completion purify 9. Purify Product (Dry organic layer, concentrate, purify by flash chromatography) workup->purify end End (Characterize final product) purify->end

Caption: Step-by-step workflow for the palladium-catalyzed N-arylation of morpholine.

Step-by-Step Procedure
  • Glassware Preparation: Place a magnetic stir bar into a 25 mL Schlenk flask. Dry the flask thoroughly in an oven at 120 °C for at least 4 hours or by flame-drying under vacuum. Allow the flask to cool to room temperature under a stream of inert gas (nitrogen or argon). [7][8]2. Charging Reagents: In a glovebox or under a positive pressure of inert gas, add the Pd₂(dba)₃ (9.2 mg, 0.01 mmol), Xantphos (13.9 mg, 0.024 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), and 4-bromotoluene (171 mg, 1.0 mmol) to the flask. If not using a glovebox, add the solids quickly against a counterflow of inert gas.

  • Seal and Purge: Seal the flask with a rubber septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the atmosphere is completely inert. [9]4. Solvent and Amine Addition: Using a syringe, add 5 mL of anhydrous toluene to the flask. Stir the mixture for a few minutes to dissolve the reagents. Then, using a separate syringe, add morpholine (105 µL, 1.2 mmol).

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. The color of the solution will typically change as the reaction proceeds.

  • Monitoring: Monitor the progress of the reaction by periodically taking small aliquots via syringe and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure N-(p-tolyl)morpholine. [10]

Concluding Remarks

The palladium-catalyzed N-arylation of morpholine is a robust and highly versatile transformation critical to modern medicinal chemistry and materials science. A thorough understanding of the catalytic mechanism and the specific roles of the ligand and base allows the researcher to move beyond rote memorization of a protocol. This knowledge empowers the scientist to rationally troubleshoot unexpected results, adapt the reaction to new and more complex substrates, and ultimately accelerate the pace of discovery.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Catalysis by palladium complexes: New prospects in amination of aryl and hetaryl chlorides. Available at: [Link]

  • Recent Green and Sustainable Pd‐Catalyzed Aminations - PMC - PubMed Central. Available at: [Link]

  • Inert atmosphere methods | Laboratory techniques - Biocyclopedia. Available at: [Link]

  • Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • The general mechanism of the Pd-catalyzed N-arylation reaction - ResearchGate. Available at: [Link]

  • How to set up a reactor in an inert atmosphere (organic chemistry, experimental chemistry, synthesis, chemistry) - Quora. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: [Link]

  • Performing a Reaction Under an Inert Atmosphere - YouTube. Available at: [Link]

  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC - NIH. Available at: [Link]

  • Synthesis of morpholine derivatives from 1,3-dienes and N -arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation | Request PDF - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature - PMC - NIH. Available at: [Link]

  • How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution. Available at: [Link]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. Available at: [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. Available at: [Link]

  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study | Journal of the American Chemical Society. Available at: [Link]

  • Palladium-Catalyzed Arylation Reactions: A Mechanistic Perspective | Semantic Scholar. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • N-arylation of Morpholine with Pd(OAc) 2 in the Presence of Anchored Phosphines - ResearchGate. Available at: [Link]

  • Palladium-catalyzed amination of morpholine with aryl chlorides[a] - ResearchGate. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PubMed Central. Available at: [Link]

  • Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides - ResearchGate. Available at: [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF - ResearchGate. Available at: [Link]

Sources

Comprehensive Analytical Characterization of 3-(4-Bromophenyl)morpholine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive suite of analytical methodologies for the unequivocal characterization of 3-(4-Bromophenyl)morpholine, a key building block in pharmaceutical and materials science. Recognizing the critical need to distinguish this compound from its closely related regioisomer, 4-(4-Bromophenyl)morpholine, this document details robust protocols for chromatographic purity assessment, definitive mass determination, and unambiguous structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained, offering researchers and drug development professionals a trusted, self-validating framework for analysis.

Introduction and Strategic Overview

3-(4-Bromophenyl)morpholine is a heterocyclic compound with significant potential as a scaffold in medicinal chemistry. Its structural features—a morpholine ring coupled with a brominated phenyl group—make it a versatile precursor for synthesizing a wide range of biologically active molecules. However, the precise analytical characterization of this molecule is paramount due to the potential for regioisomeric impurities, most notably 4-(4-Bromophenyl)morpholine, which can arise during synthesis.

These isomers, while sharing the same molecular formula and weight, possess different substitution patterns on the aromatic ring, leading to distinct physicochemical and biological properties.[1][2] Failure to differentiate and control for these isomers can critically impact research outcomes, affecting everything from reaction kinetics to pharmacological activity.

This guide presents a multi-technique approach designed to provide orthogonal data points, ensuring a high-confidence characterization of 3-(4-Bromophenyl)morpholine. We will cover High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, and an in-depth analysis of ¹H and ¹³C NMR for definitive structural and isomeric confirmation.

The Challenge of Regioisomer Differentiation

The primary analytical challenge is distinguishing the '3-substituted' target compound from its '4-substituted' isomer. NMR spectroscopy is the most powerful tool for this task.[1] The symmetry of the 4-isomer results in a simpler NMR spectrum compared to the asymmetric 3-isomer. This guide will place special emphasis on interpreting the distinct NMR spectral patterns that serve as the fingerprint for each compound.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=11];

} caption: "Overall analytical workflow for compound characterization."

Physicochemical Properties

A foundational step in characterization is the documentation of basic physicochemical properties. The molecular formula and weight are identical for both isomers, but physical properties like melting point may differ.

Property3-(4-Bromophenyl)morpholine4-(4-Bromophenyl)morpholine
CAS Number 1225823-06-2[3]30483-75-1
Molecular Formula C₁₀H₁₂BrNO[3]C₁₀H₁₂BrNO
Molecular Weight 242.11 g/mol [3]242.11 g/mol
Monoisotopic Mass 241.01023 Da[3]241.01023 Da
Appearance White to light yellow powder/crystalWhite to light yellow powder/crystal
Melting Point (°C) Not consistently reported114-118

Chromatographic Analysis for Purity Determination

High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for assessing the purity of synthesized compounds.[4][5] A reversed-phase method is ideal for this moderately polar molecule.

Causality of Method Design:

  • Column: A C18 stationary phase is chosen for its hydrophobic nature, which provides good retention for aromatic compounds.

  • Mobile Phase: An acetonitrile/water gradient is used to ensure elution of the main compound while also separating it from potentially more or less polar impurities.

  • Buffer: A small amount of acid (e.g., formic or trifluoroacetic acid) is added to protonate the morpholine nitrogen. This ensures sharp, symmetrical peak shapes by preventing interaction with residual silanols on the column packing.[6]

  • Detection: UV detection at 254 nm is selected because the bromophenyl ring contains a strong chromophore that absorbs well at this wavelength.

dot graph LR { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=11];

} caption: "Workflow for HPLC-UV Purity Analysis."

Protocol 3.1: HPLC Purity Analysis
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector.

  • Sample Preparation: Accurately weigh ~1 mg of 3-(4-Bromophenyl)morpholine and dissolve in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.

  • Chromatographic Conditions:

    Parameter Value
    Column C18, 150 x 4.6 mm, 5 µm
    Mobile Phase A Water with 0.1% Formic Acid
    Mobile Phase B Acetonitrile with 0.1% Formic Acid
    Gradient 10% B to 95% B over 15 min
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Injection Vol. 10 µL

    | Detection | 254 nm |

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Structural Elucidation and Confirmation

A combination of mass spectrometry and NMR spectroscopy is required for definitive structural confirmation.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, confirming its elemental composition. Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, typically yielding the protonated molecular ion [M+H]⁺.[7][8]

Protocol 4.1.1: High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: A Q-TOF or Orbitrap mass spectrometer coupled to an HPLC or direct infusion pump.

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in 50:50 acetonitrile/water with 0.1% formic acid.

  • MS Parameters (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode

    • Capillary Voltage: 3.5 - 4.0 kV

    • Nebulizer Gas: Nitrogen, ~2 Bar

    • Drying Gas: Nitrogen, 8-10 L/min at 200 °C

    • Mass Range: m/z 100-500

  • Data Interpretation: The presence of bromine provides a characteristic isotopic pattern. The natural abundance of ⁷⁹Br and ⁸¹Br is nearly 1:1. Therefore, the [M+H]⁺ and [M+2+H]⁺ ions will appear with almost equal intensity, separated by 2 Da.

IonCalculated Exact Mass (C₁₀H₁₃⁷⁹BrNO)⁺Calculated Exact Mass (C₁₀H₁₃⁸¹BrNO)⁺
[M+H]⁺ 242.0229244.0209

This distinctive isotopic signature provides high confidence in the presence of a single bromine atom in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for distinguishing between the 3-(4-Bromophenyl) and 4-(4-Bromophenyl) regioisomers.[1][2] The substitution pattern on the phenyl ring dictates the chemical shifts and, more importantly, the coupling patterns of the aromatic protons.

Causality of Spectral Differences:

  • Symmetry: 4-(4-Bromophenyl)morpholine has a C₂ axis of symmetry through the N-C4 bond of the phenyl ring and the bromine atom. This symmetry makes pairs of protons and carbons chemically equivalent, simplifying the spectrum. 3-(4-Bromophenyl)morpholine lacks this symmetry, resulting in a more complex spectrum where all aromatic protons and carbons are unique.

  • ¹H NMR Aromatic Region:

    • 4-isomer: The four aromatic protons form a classic AA'BB' system, which appears as two distinct, symmetrical doublets (or complex multiplets that approximate doublets).

    • 3-isomer: The four aromatic protons are all chemically non-equivalent (an ABCD system). This results in a much more complex and asymmetric pattern of four signals, often appearing as a doublet, a triplet, another triplet (or doublet of doublets), and a singlet-like signal.[9]

  • ¹³C NMR Aromatic Region:

    • 4-isomer: Due to symmetry, only 4 signals will appear for the 6 aromatic carbons.

    • 3-isomer: Lacking symmetry, all 6 aromatic carbons are unique and will produce 6 distinct signals.

Protocol 4.2.1: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Optional but recommended: Acquire 2D NMR spectra like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to aid in definitive assignments.

Table of Predicted vs. Known NMR Data

Feature3-(4-Bromophenyl)morpholine (Predicted)4-(4-Bromophenyl)morpholine (Known Data)Rationale for Difference
¹H Aromatic Signals 4 distinct, complex signals (ABCD system)2 symmetrical "doublets" (AA'BB' system)Symmetry . The 3-isomer is asymmetric, making all 4 protons unique. The 4-isomer is symmetric.
¹H Morpholine Signals ~4H, multiplet, ~3.8-4.0 ppm (-O-CH₂-)~4H, multiplet, ~3.0-3.3 ppm (-N-CH₂-)~4H, multiplet, ~3.86 ppm (-O-CH₂-)~4H, multiplet, ~3.15 ppm (-N-CH₂-)Shifts will be similar but may show subtle differences due to the different electronic environment.
¹³C Aromatic Signals 6 signals4 signalsSymmetry . The 3-isomer has 6 unique aromatic carbons. The 4-isomer has only 4 due to symmetry.
¹³C C-Br Signal ~122 ppm~115 ppmThe chemical shift of the carbon directly attached to bromine is sensitive to the substitution pattern.[10]
¹³C Morpholine Signals 2 signals (~67 ppm, ~50 ppm)2 signals (~67 ppm, ~49 ppm)Generally similar between isomers.

Elemental Analysis

Elemental analysis provides an independent confirmation of the compound's empirical formula by measuring the mass percentages of carbon, hydrogen, and nitrogen.

Protocol 5.1: C, H, N Analysis

  • Instrumentation: An automated elemental analyzer.

  • Sample Preparation: Submit a small, accurately weighed amount of the dry, pure compound (~2-3 mg) as per the instrument's requirements.

  • Analysis: The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

Theoretical vs. Expected Values for C₁₀H₁₂BrNO

ElementTheoretical PercentageAcceptable Range
Carbon (C) 49.61%± 0.4%
Hydrogen (H) 5.00%± 0.4%
Nitrogen (N) 5.78%± 0.4%

A result within ±0.4% of the theoretical value is considered a successful confirmation of the empirical formula.

Conclusion

The unambiguous characterization of 3-(4-Bromophenyl)morpholine requires a synergistic application of multiple analytical techniques. While HPLC-UV and elemental analysis confirm purity and elemental composition, and mass spectrometry verifies the molecular weight, NMR spectroscopy stands as the definitive tool for confirming the correct regioisomeric structure. By carefully analyzing the number of signals and the coupling patterns in both the ¹H and ¹³C NMR spectra, particularly in the aromatic region, one can confidently distinguish the target 3-isomer from its 4-isomer counterpart. Following the detailed protocols within this guide will ensure the generation of reliable, high-quality data essential for advancing research and development objectives.

References

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Retrieved from [Link]

  • AZoM. (2022, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM.com. Retrieved from [Link]

  • Wang, J., et al. (2010). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Retrieved from [Link]

  • Acquavia, M. A., et al. (2021). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. Retrieved from [Link]

  • Reemtsma, T., & Jekel, M. (2001). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. PubMed. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Fisher Scientific. Retrieved from [Link]

  • Acquavia, M. A., et al. (2021). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas. Retrieved from [Link]

  • Acquavia, M. A., et al. (2020). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR characterization of natural product 1 and its regioisomers 1 b and 1 c. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). The derivatization reaction of morpholine. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2020). Direct regioisomer analysis of crude reaction mixtures via molecular rotational resonance (MRR) spectroscopy. PMC. Retrieved from [Link]

  • National Institutes of Health. (2015). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. PMC. Retrieved from [Link]

  • Elsevier. (n.d.). Characterization data of the compounds (3a-3r). Retrieved from [Link]

  • Arctom Scientific. (n.d.). CAS NO. 1225823-06-2 | 3-(4-BROMOPHENYL)MORPHOLINE. Arctom. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Bromophenyl)morpholine. PubChem. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(m-Bromophenyl)-1,1-diallylurea. SpectraBase. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of (1-(2-bromophenyl)-1H-1,2,3-triazole-4-yl)methyl 2-(4-nitrophenoxy)acetate (8). ResearchGate. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(3-BROMOPHENYL)-2-FURAMIDE. SpectraBase. Retrieved from [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Retrieved from [Link]

  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. Chemistry Stack Exchange. Retrieved from [Link]

  • ResearchGate. (2016). A Study of 13C Chemical Shifts for a Series of 2-(4-methoxyphenyl)-substituted-3-phenyl-1,3-thiazolidin-4-ones. ResearchGate. Retrieved from [Link]

Sources

Application Notes & Protocols for In Vitro Assay Development for Morpholine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold as a Privileged Structure in Drug Discovery

The morpholine ring is a heterocyclic motif of significant interest in medicinal chemistry, frequently classified as a "privileged structure."[1][2] Its prevalence in approved drugs and clinical candidates stems from a unique combination of advantageous physicochemical and metabolic properties. The morpholine moiety, with its weak basic nitrogen and hydrogen-bond-accepting oxygen, often improves aqueous solubility, metabolic stability, and the overall pharmacokinetic/pharmacodynamic (PK/PD) profile of a molecule.[3][4] Notably, its structural features facilitate penetration of the blood-brain barrier, making it a valuable scaffold for central nervous system (CNS) drug discovery.[3][5][6]

Morpholine-based compounds have been successfully developed as inhibitors of key enzymes like kinases (e.g., PI3K/mTOR), modulators of G-protein coupled receptors (GPCRs), and agents targeting pathways in neurodegenerative diseases and oncology.[3][5][7] Given the diverse biological targets, a systematic and robust approach to in vitro assay development is paramount to accurately characterize the potency, selectivity, and mechanism of action of these promising compounds.

This guide provides a comprehensive framework and detailed protocols for creating and validating high-quality in vitro assays tailored for the evaluation of morpholine-based drug candidates. It is designed for researchers, scientists, and drug development professionals seeking to build a reliable screening cascade, from initial hit identification to lead optimization.

Part 1: The Assay Development Framework

A successful drug discovery campaign relies on a tiered screening cascade that progressively filters compound libraries to identify candidates with the desired biological activity and drug-like properties. The initial phase involves developing a robust primary assay suitable for high-throughput screening (HTS), followed by more complex secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and assess off-target effects and potential liabilities.[8]

The choice between a biochemical and a cell-based format for the primary assay is a critical decision point.

  • Biochemical Assays: These assays use purified components (e.g., an enzyme and its substrate) to directly measure the effect of a compound on a specific molecular interaction. They are generally simpler to develop, have fewer confounding variables, and are highly amenable to HTS.[9] They are ideal for directly measuring parameters like enzyme inhibition.[10][11]

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data that accounts for cell permeability, target engagement in a native environment, and immediate cytotoxicity.[12][13] They are essential for understanding how a compound impacts complex signaling pathways.[14][15][16]

The overall workflow for developing and implementing these assays is a multi-stage process that ensures data quality and confidence in decision-making.

Assay_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Development & Optimization cluster_2 Phase 3: Validation & Screening cluster_3 Phase 4: Lead Characterization Target_ID Target Identification (e.g., PI3K Kinase) Assay_Selection Assay Format Selection (Biochemical vs. Cell-Based) Target_ID->Assay_Selection Reagent_Procurement Reagent Procurement & QC Assay_Selection->Reagent_Procurement Assay_Dev Assay Development (Conditions, Concentrations) Reagent_Procurement->Assay_Dev Assay_Opt Assay Optimization (Signal Window, Stability) Assay_Dev->Assay_Opt Assay_Mini Miniaturization (e.g., 96- to 384-well) Assay_Opt->Assay_Mini Assay_Val Assay Validation (Z', S/B, Robustness) Assay_Mini->Assay_Val HTS High-Throughput Screening (Primary Screen) Assay_Val->HTS Hit_Confirm Hit Confirmation & Potency (IC50) HTS->Hit_Confirm MOA_Studies Mechanism of Action (e.g., Ki Determination) Hit_Confirm->MOA_Studies Selectivity Selectivity Profiling (Counter-Screens) Hit_Confirm->Selectivity ADME_Tox In Vitro ADME/Tox (Caco-2, CYP, Cytotox) Hit_Confirm->ADME_Tox PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Morpholine-Based Inhibitor Inhibitor->PI3K

Sources

Application Note: High-Throughput Screening of 3-(4-Bromophenyl)morpholine Analogs for Novel Modulators of Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract The morpholine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1] Analogs of 3-(4-Bromophenyl)morpholine, in particular, offer a versatile starting point for exploring new chemical space to identify modulators of challenging biological targets, such as protein-protein interactions (PPIs).[2] This guide provides a comprehensive, field-proven framework for the high-throughput screening (HTS) of a 3-(4-Bromophenyl)morpholine analog library. We detail the entire workflow, from initial assay development and validation using Fluorescence Polarization (FP) to a robust hit triage cascade designed to eliminate artifacts and confirm on-target activity. The protocols and insights herein are designed to equip researchers with the tools to confidently identify and prioritize novel chemical matter for downstream drug discovery programs.

Section 1: Assay Development and Validation: The Foundation of a Successful Screen

The success of any high-throughput screening campaign is contingent upon the development of a robust, reliable, and relevant assay.[3][4] The goal is to create an experimental system that is sensitive to the desired biological activity, resistant to artifacts, and statistically validated to distinguish "hits" from inactive compounds.[5]

The Scientific Rationale: Targeting a Protein-Protein Interaction (PPI)

For this guide, we will develop an assay to identify small molecule inhibitors of a hypothetical, but representative, PPI target: the interaction between Protein-X and a peptide derived from its binding partner, Peptide-Y. PPIs are a challenging but highly valuable class of drug targets. An inhibitor of the Protein-X/Peptide-Y interaction could have therapeutic potential in oncology or immunology.

Choosing the Right Tool: Why Fluorescence Polarization (FP)?

Several technologies are suitable for HTS, including FRET, AlphaScreen®, and luminescence-based reporter assays.[6][7] We have selected Fluorescence Polarization (FP) for our primary screen due to several key advantages:[8][9]

  • Homogeneous Format: FP is a "mix-and-read" assay, requiring no separation or wash steps. This simplifies automation and reduces variability.

  • Direct Binding Measurement: The assay directly measures the binding of a fluorescently labeled ligand (Peptide-Y*) to its partner (Protein-X), providing a direct readout of displacement by an inhibitor.

  • High Sensitivity & Low Interference: FP is less prone to interference from colored or fluorescent compounds than simple fluorescence intensity assays.

The principle is based on the rotational speed of molecules in solution. A small, fluorescently labeled peptide (Peptide-Y) tumbles rapidly, and when excited with polarized light, it emits depolarized light (a low FP signal). When bound to the much larger Protein-X, the complex tumbles slowly, emitting highly polarized light (a high FP signal). A compound from our morpholine library that inhibits this interaction will displace Peptide-Y, causing a decrease in the FP signal.[10]

Experimental Protocol: FP Assay Optimization and Miniaturization

This protocol details the critical steps to optimize the FP assay in a 384-well format, ensuring it is ready for HTS.

Materials:

  • Assay Plate: 384-well, low-volume, black, flat-bottom, non-binding polystyrene microplate (e.g., Corning 3820).[11]

  • Protein-X: Purified recombinant protein.

  • Peptide-Y:* Fluorescently labeled peptide tracer (e.g., with TAMRA).

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20.

  • Positive Control: Unlabeled Peptide-Y.

  • Negative Control: DMSO.

Step-by-Step Optimization Protocol:

  • Tracer Concentration Determination:

    • Prepare a serial dilution of Peptide-Y* in Assay Buffer.

    • Add 10 µL of each concentration to multiple wells of the 384-well plate.

    • Read the fluorescence intensity (FI) and FP signal on a suitable plate reader (e.g., PHERAstar Plus, EnVision).[11]

    • Causality: The goal is to find a tracer concentration that provides a stable FP signal and an FI signal that is at least 3-5 times above the buffer background. This ensures a sufficient signal window without using excess reagent.[12] Choose a concentration on the lower end of the linear FI response range for the next step.

  • Protein Titration (Saturation Binding):

    • Prepare a serial dilution of Protein-X in Assay Buffer.

    • In each well, add 5 µL of the fixed Peptide-Y* concentration (determined in Step 1).

    • Add 5 µL of the Protein-X serial dilution to the wells.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Read the FP signal.

    • Causality: This step identifies the concentration of Protein-X that yields 50-80% of the maximal binding signal (the Kd or EC50-EC80 value). Using a sub-saturating protein concentration makes the assay more sensitive to competitive inhibitors, which must compete with the tracer for a limited number of binding sites.[12]

  • DMSO Tolerance Test:

    • Using the fixed concentrations of Peptide-Y* and Protein-X, prepare reactions containing increasing concentrations of DMSO (e.g., 0.1% to 5%).

    • Incubate and read the FP signal.

    • Causality: HTS compound libraries are stored in DMSO. This step ensures that the final concentration of DMSO used in the screen (typically 0.5-1%) does not significantly impact the assay signal or protein stability.

Assay Validation: Quantifying Performance with the Z'-Factor

Before initiating the full screen, the assay's quality must be statistically validated.[13][14] The Z'-factor is the gold-standard metric for this, as it accounts for both the dynamic range of the assay and the variability of the signals.[5][15]

Z'-Factor Calculation: The formula is: Z' = 1 - ( (3 * SD_pos) + (3 * SD_neg) ) / | Mean_pos - Mean_neg |

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the high signal (positive control; Protein-X + Peptide-Y* + DMSO).

  • SD_neg and Mean_neg are the standard deviation and mean of the low signal (negative control; Protein-X + Peptide-Y* + saturating unlabeled Peptide-Y).

Validation Protocol:

  • On a 384-well plate, designate half the wells for the positive control and half for the negative control.

  • Add reagents as defined above.

  • Incubate and read the FP signal.

  • Calculate the Z'-factor, Signal-to-Background (S/B), and Coefficient of Variation (CV%) for both controls.

Table 1: Example Assay Validation Data

ParameterPositive Control (High Signal)Negative Control (Low Signal)Acceptance Criteria
Number of Replicates (n) 192192-
Mean FP (mP) 285110-
Standard Deviation (SD) 8.56.2-
CV% (SD/Mean * 100) 2.98%5.64%< 10%
Signal-to-Background (S/B) \multicolumn{2}{c}{2.59}
Z'-Factor \multicolumn{2}{c}{0.75}

Interpretation: A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[16][17] Our calculated value of 0.75, along with low CVs and a good S/B ratio, confirms this assay is robust.

Section 2: The High-Throughput Screening Workflow

With a validated assay, we can proceed to screen the entire 3-(4-Bromophenyl)morpholine analog library. This process requires automation for efficiency and reproducibility.[18]

Library and Plate Management

The compound library should be formatted in 384-well plates at a standard concentration (e.g., 10 mM in DMSO). For the primary screen, a working concentration (e.g., 10 µM final) is typically used. Plate maps should clearly define the location of library compounds, empty wells, and positive/negative controls.

HTS Protocol: From Library to Primary Hits

Equipment:

  • Automated liquid handler (e.g., Echo, Bravo)

  • Plate reader with FP capabilities

Step-by-Step HTS Protocol (Final Assay Volume: 10 µL):

  • Compound Transfer: Using an acoustic liquid handler, transfer 100 nL of library compounds (from 10 mM stock) into the assay plates. This results in a 10 µM final concentration. Transfer DMSO to control wells.

  • Protein Addition: Add 5 µL of Protein-X solution (at 2x final concentration) to all wells.

  • Tracer Addition: Add 5 µL of Peptide-Y* solution (at 2x final concentration) to all wells to initiate the reaction.

  • Incubation: Incubate plates for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Read the FP signal on the plate reader.

Data Analysis and Hit Identification
  • Quality Control: Calculate the Z'-factor for each plate to monitor assay performance across the screen. Plates with a Z' < 0.5 should be flagged for review or re-screening.[19]

  • Normalization: Raw FP data from each well is normalized to the on-plate controls. The percent inhibition is calculated as: % Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))

  • Hit Selection: A primary "hit" is defined as a compound that meets a specific activity threshold. A common statistical approach is to set the cutoff at three times the standard deviation of the sample population mean (% inhibition).[20]

HTS Workflow Diagram

HTS_Workflow cluster_prep Preparation cluster_screen Screening Execution (Automation) cluster_analysis Data Analysis cluster_output Output Lib Compound Library (384-well plates) Transfer Acoustic Compound Transfer (nL scale) Lib->Transfer Assay Validated FP Assay (Optimized Reagents) ReagentAdd Reagent Addition (Protein-X, Peptide-Y*) Assay->ReagentAdd Transfer->ReagentAdd Incubate Incubation ReagentAdd->Incubate Read Plate Reading (FP Signal) Incubate->Read QC Plate QC (Z'-Factor Calc) Read->QC Norm Data Normalization (% Inhibition) QC->Norm HitPick Hit Selection (Statistical Cutoff) Norm->HitPick HitList Primary Hit List HitPick->HitList

Caption: High-Throughput Screening (HTS) workflow from library preparation to primary hit identification.

Section 3: Hit Confirmation and Triage Cascade

Primary hits from an HTS campaign contain a significant number of false positives.[21] A rigorous triage process is essential to eliminate artifacts and focus resources on the most promising compounds.[22][23]

Protocol: Hit Confirmation and Potency Determination

The first step is to re-test the primary hits to confirm their activity and determine their potency (IC50).

Protocol:

  • Compound Re-order: Obtain fresh, powdered samples of the primary hit compounds to verify their identity and purity.[20]

  • Dose-Response Plates: Create 10-point, 3-fold serial dilutions for each confirmed hit, typically starting from 100 µM.

  • IC50 Determination: Run the FP assay using the same protocol as the primary screen with the dose-response plates.

  • Data Analysis: Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Table 2: Example IC50 Data for Confirmed Hits

Compound IDScaffoldIC50 (µM)Hill SlopeMax Inhibition (%)
HMP-0013-(4-Bromophenyl)morpholine2.51.198%
HMP-0073-(4-Bromophenyl)morpholine8.10.995%
HMP-0153-(4-Bromophenyl)morpholine15.31.092%
Protocol: Orthogonal and Counter-Screening Assays

This is the most critical phase of hit validation. The goal is to confirm the mechanism of action using a different method (orthogonal assay) and rule out assay interference (counter-screen).[24][25][26]

Orthogonal Assay Rationale: An orthogonal assay confirms that the compound's activity is real and not an artifact of the primary assay technology.[27] For our PPI target, an excellent orthogonal test would be a cell-based functional assay, such as a dual-luciferase reporter assay.[28] This assay measures the downstream consequences of inhibiting the Protein-X/Peptide-Y interaction.

Conceptual Protocol: Dual-Luciferase Reporter Assay

  • Cell Line Engineering: Create a stable cell line containing a reporter construct where the expression of Firefly luciferase is driven by a transcription factor that is regulated by the Protein-X pathway. A constitutively expressed Renilla luciferase is used for normalization.[29][30]

  • Compound Treatment: Seed the cells in 384-well plates, treat with the dose-response plates of the confirmed hits, and incubate.

  • Lysis and Reading: Lyse the cells and measure both Firefly and Renilla luminescence sequentially.

  • Analysis: A true hit should show a dose-dependent decrease in the normalized Firefly/Renilla signal, confirming it disrupts the pathway in a cellular context.

Counter-Screen Rationale: Counter-screens are designed to identify compounds that interfere directly with the assay technology. For an FP assay, the most common artifact is compound autofluorescence.

Protocol: Autofluorescence Counter-Screen

  • Add library compounds to wells containing only Assay Buffer (no protein or tracer).

  • Read the fluorescence intensity using the same filter set as the primary assay.

  • Analysis: Compounds that exhibit high intrinsic fluorescence at these wavelengths are flagged as potential false positives and deprioritized.

Hit Triage Cascade Diagram

Triage_Cascade PrimaryHits Primary Hits from HTS (~1000 compounds) Confirm Dose-Response Confirmation (IC50 Determination) PrimaryHits->Confirm Orthogonal Orthogonal Assay (e.g., Luciferase Reporter) Confirm->Orthogonal Active FalsePositives False Positives / Artifacts Confirm->FalsePositives Inactive Counter Counter-Screen (e.g., Autofluorescence) Orthogonal->Counter Active in Cells Orthogonal->FalsePositives Inactive in Cells SAR Structure-Activity Relationship (SAR) Analysis Counter->SAR Not an Artifact Counter->FalsePositives Assay Interference ValidatedHits Validated Hits for Lead Optimization (~5-10 compounds) SAR->ValidatedHits

Caption: Decision-making workflow for the hit validation and triage cascade.

Conclusion

High-throughput screening is a powerful engine for modern drug discovery, enabling the rapid evaluation of large chemical libraries.[18][31] The 3-(4-Bromophenyl)morpholine scaffold represents a promising starting point for identifying novel therapeutic agents. However, the success of an HTS campaign is not measured by the number of primary hits, but by the quality of the validated leads that emerge. By coupling a carefully optimized and validated primary assay with a stringent, multi-step triage cascade, researchers can confidently sift through thousands of data points to find the few molecules with genuine therapeutic potential. This systematic approach minimizes wasted resources on misleading artifacts and maximizes the probability of advancing high-quality chemical matter into lead optimization.

References

  • Bhuiyan, M. A. H., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Applied Pharmaceutical Science. [Link]

  • BIT 479/579 High-throughput Discovery. Z-factors. North Carolina State University. [Link]

  • Mo, J., et al. (2017). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Methods in Molecular Biology. [Link]

  • Xing, Y., et al. (2017). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. SpringerLink. [Link]

  • Wikipedia contributors. (2023). Z-factor. Wikipedia. [Link]

  • BMG LABTECH. AlphaScreen. BMG LABTECH. [Link]

  • Al-Tamimi, A. (2023). On HTS: Z-factor. Medium. [Link]

  • Mark, G. & Kitchen, D. (2016). Hit-to-lead in drug discovery. Drug Target Review. [Link]

  • Foley, T. L., & LaRochelle, J. R. (2015). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. Pharmacological Reviews. [Link]

  • Shiau, A. K., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. [Link]

  • Vipergen. Hit Identification - Revolutionizing Drug Discovery. Vipergen. [Link]

  • Sygnature Discovery. (2021). Early Validation of HTS hits using X-ray Crystallography. Sygnature Discovery. [Link]

  • Zhang, X. D. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. [Link]

  • AXXAM. From gene to validated and qualified hits. AXXAM. [Link]

  • Kumar, A., et al. (2022). A brief review of high throughput screening in drug discovery process. Indo American Journal of Pharmaceutical Research. [Link]

  • Engel, J. C., & Gessner, C. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. [Link]

  • Bhuiyan, M., et al. (2016). High Throughput Screening of Small Molecule Library: Procedure, Challenges and Future. ResearchGate. [Link]

  • Rudnicki, D. L., & Johnson, R. L. (2012). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology. [Link]

  • Bio-protocol. (2019). Fluorescence Polarization Assay. Bio-protocol. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres. [Link]

  • Siebring-van Olst, E., et al. (2017). Affordable Luciferase Reporter Assay for Cell-Based High-Throughput Screening. ResearchGate. [Link]

  • High-Throughput Screening Center. (2007). Guidance for Assay Development & HTS. National Center for Advancing Translational Sciences. [Link]

  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Michigan State University. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • Mountford, S. J. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Target Review. [Link]

  • ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. ResearchGate. [Link]

  • Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol. Assay Genie. [Link]

  • Sittampalam, G. S., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Shi, P. Y., et al. (2005). High-Throughput Assays Using a Luciferase-Expressing Replicon, Virus-Like Particles, and Full-Length Virus for West Nile Virus Drug Discovery. Journal of Virology. [Link]

  • Taveras, A. G. (Ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. [Link]

  • Iversen, P. W., et al. (2012). HTS Assay Validation. Assay Guidance Manual. [Link]

  • Evotec. (2024). How To Optimize Your Hit Identification Strategy. Evotec. [Link]

  • Coma, I., et al. (2005). HTS quality control and data analysis: a process to maximize information from a high-throughput screen. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Wikipedia contributors. (2024). Reporter gene. Wikipedia. [Link]

  • Li, D., et al. (2023). A High-Throughput Cell-Based Luciferase Reporter Assay for Identifying Inhibitors of ASGR1. MDPI. [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting. [Link]

  • ResearchGate. (2011). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Dr. Balaji, L. (2023). High Throughput Screening HTS for Hit or Lead Identification - Series 17. YouTube. [Link]

  • Sharma, S., et al. (2022). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

Sources

Application Notes and Protocols for the Use of 3-(4-Bromophenyl)morpholine in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the 3-(4-Bromophenyl)morpholine Scaffold in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, represent a paramount class of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has been a transformative force in modern medicine. A key strategy in this endeavor is scaffold-based drug design, which utilizes a core molecular framework that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.[1] The 3-(4-Bromophenyl)morpholine scaffold has emerged as a valuable starting point for the synthesis of novel kinase inhibitors. This guide provides an in-depth exploration of its application, from the chemical rationale to detailed experimental protocols for inhibitor synthesis and evaluation.

The utility of the 3-(4-Bromophenyl)morpholine scaffold is rooted in the distinct advantages conferred by its two key components:

  • The Morpholine Moiety: This saturated heterocycle is a privileged structure in medicinal chemistry. Its presence often enhances aqueous solubility and metabolic stability, contributing to a more favorable pharmacokinetic profile.[2] The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with the hinge region of the kinase ATP-binding pocket. Furthermore, the morpholine ring can serve as a scaffold to correctly orient other pharmacophoric elements.

  • The 4-Bromophenyl Group: The bromine atom on the phenyl ring serves as a versatile chemical handle for introducing molecular diversity. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the facile introduction of a wide array of aryl, heteroaryl, and amino substituents, enabling extensive structure-activity relationship (SAR) studies to fine-tune the inhibitor's potency and selectivity.

This document will detail the synthetic pathways to leverage the 3-(4-Bromophenyl)morpholine scaffold, present protocols for the biochemical and cellular characterization of the resulting inhibitors, and discuss the interpretation of the data to guide further drug development efforts.

Part 1: Synthesis of Kinase Inhibitor Libraries from 3-(4-Bromophenyl)morpholine

The strategic placement of the bromine atom on the phenyl ring of 3-(4-Bromophenyl)morpholine allows for its use as a versatile building block in the synthesis of kinase inhibitor libraries. The following section outlines a general workflow and specific protocols for the synthesis of a hypothetical library of inhibitors targeting the PI3K/mTOR pathway, a critical signaling node in cancer.

Synthetic Workflow Overview

The general strategy involves the coupling of the 3-(4-Bromophenyl)morpholine core with a variety of heterocyclic boronic acids or amines, which are known to interact with the ATP-binding site of kinases.

G cluster_0 Core Scaffold cluster_1 Coupling Partners cluster_2 Coupling Reactions cluster_3 Final Products A 3-(4-Bromophenyl)morpholine C1 Suzuki-Miyaura Coupling A->C1 C2 Buchwald-Hartwig Amination A->C2 B1 Aryl/Heteroaryl Boronic Acids B1->C1 B2 Amines/Amides B2->C2 D Kinase Inhibitor Library C1->D C2->D

Caption: Synthetic workflow for generating a kinase inhibitor library.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Kinase Inhibitors

This protocol describes a standard procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 3-(4-Bromophenyl)morpholine with a representative heteroaryl boronic acid.

Materials:

  • 3-(4-Bromophenyl)morpholine

  • Desired aryl or heteroaryl boronic acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add 3-(4-Bromophenyl)morpholine (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vial with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-(4-heteroarylphenyl)morpholine derivative.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of Arylamine Kinase Inhibitors

This protocol details a standard procedure for the palladium-catalyzed amination of 3-(4-Bromophenyl)morpholine with an aniline derivative.

Materials:

  • 3-(4-Bromophenyl)morpholine

  • Aniline derivative (e.g., 3-chloroaniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add 3-(4-Bromophenyl)morpholine (1.0 mmol), the aniline derivative (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the flask with argon gas three times.

  • Add anhydrous toluene (10 mL) to the flask.

  • Heat the reaction mixture to 110 °C and stir for 16 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 3-(4-(arylamino)phenyl)morpholine derivative.

Part 2: Biochemical and Cellular Evaluation of Novel Kinase Inhibitors

Once a library of compounds has been synthesized, a systematic evaluation of their biological activity is required. This typically begins with in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.

Workflow for Inhibitor Evaluation

G A Synthesized Inhibitor Library B Primary Biochemical Screen (e.g., ADP-Glo Assay) A->B C Determine IC50 Values of Hits B->C D Cell-Based Assays C->D E Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) D->E F Target Engagement Assay (e.g., Western Blot for p-AKT) D->F G Lead Candidate Selection E->G F->G H In Vivo Studies G->H G cluster_0 Upstream Signaling cluster_1 PI3K Pathway cluster_2 Inhibitor Action cluster_3 Downstream Effects RTK Receptor Tyrosine Kinase (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation (Thr308) Downstream Cell Growth, Proliferation, Survival AKT->Downstream mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Inhibitor Synthesized Inhibitor (from 3-(4-Bromophenyl)morpholine) Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/AKT signaling pathway and the point of inhibition.

Part 3: Data Interpretation and Structure-Activity Relationship (SAR) Analysis

The data generated from the biochemical and cellular assays are crucial for understanding the SAR of the synthesized inhibitor library. This analysis will guide the next round of inhibitor design and optimization.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Hypothetical SAR Data for a Library of PI3Kα Inhibitors Derived from 3-(4-Bromophenyl)morpholine

Compound IDR Group (at 4-position of phenyl ring)Coupling ReactionYield (%)PI3Kα IC₅₀ (nM)MCF-7 Cell Viability IC₅₀ (µM)
I-a 4-MethoxyphenylSuzuki-Miyaura821502.5
I-b 3-PyridylSuzuki-Miyaura75500.8
I-c 4-FluorophenylSuzuki-Miyaura881202.1
II-a 3-ChloroanilinoBuchwald-Hartwig65751.2
II-b 4-MethylanilinoBuchwald-Hartwig712003.8

Analysis of Hypothetical SAR Data:

  • Impact of the R Group: In this hypothetical dataset, the introduction of a 3-pyridyl group (Compound I-b ) resulted in the most potent inhibition of PI3Kα and the lowest cell viability IC₅₀. This suggests that the nitrogen atom in the pyridine ring may be forming a favorable interaction within the kinase active site.

  • Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group (electron-donating, I-a ) and the fluoro group (electron-withdrawing, I-c ) on the phenyl ring resulted in similar, albeit lower, potency compared to the pyridyl group. This indicates that electronics may play a role, but steric and hydrogen bonding potential are also critical.

  • Coupling Strategy: The Buchwald-Hartwig amination provided compounds with moderate activity. The 3-chloroanilino derivative (II-a ) was more potent than the 4-methylanilino derivative (II-b ), suggesting that an electron-withdrawing group on the aniline ring is beneficial.

These insights can be used to design a second-generation library of inhibitors with potentially improved properties. For example, one might explore other nitrogen-containing heterocycles at the R position or further substitutions on the aniline ring.

Conclusion

The 3-(4-Bromophenyl)morpholine scaffold is a highly versatile and strategically valuable starting point for the development of novel kinase inhibitors. Its favorable physicochemical properties and the synthetic tractability of the bromophenyl group allow for the rapid generation and optimization of inhibitor libraries. The protocols outlined in this guide provide a comprehensive framework for the synthesis, biochemical evaluation, and cellular characterization of such inhibitors. By systematically applying these methods and carefully analyzing the resulting SAR data, researchers can efficiently advance promising lead compounds through the drug discovery pipeline.

References

  • Scaffold-based design of kinase inhibitors for cancer therapy. PubMed. [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

Sources

A Robust and Validated LC-MS/MS Method for the Quantification of 3-(4-Bromophenyl)morpholine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 3-(4-Bromophenyl)morpholine in human plasma. The protocol details a straightforward sample preparation procedure using protein precipitation, an optimized hydrophilic interaction liquid chromatography (HILIC) method to ensure retention of the polar analyte, and analyte detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method has been developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2] The described protocol is fit-for-purpose for supporting pharmacokinetic and toxicokinetic studies in drug development.

Introduction and Scientific Rationale

3-(4-Bromophenyl)morpholine is a morpholine-containing scaffold of interest in medicinal chemistry and drug discovery. The morpholine ring is a common feature in many approved drugs due to its favorable physicochemical and metabolic properties. Accurate quantification of such compounds in biological matrices like plasma is a critical step in preclinical and clinical development, providing essential data for assessing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

The primary analytical challenge for morpholine and its derivatives is their polarity, which often leads to poor retention on traditional reversed-phase liquid chromatography columns.[3] To overcome this, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC), a technique that utilizes a polar stationary phase and a mobile phase with a high organic solvent concentration, making it ideal for retaining and separating polar compounds.[4]

This document provides a self-contained, step-by-step protocol for sample preparation, chromatographic separation, and mass spectrometric detection, followed by a detailed guide to the bioanalytical method validation experiments required to ensure data integrity and regulatory compliance.[5][6]

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for rational method development.

PropertyValueSource
Chemical Structure (Structure of 3-(4-Bromophenyl)morpholine)-
Molecular Formula C₁₀H₁₂BrNO[7]
Molecular Weight 242.11 g/mol [7]
CAS Number 1225823-06-2[7]
Predicted Polarity (XLogP3) 2.1[8] (Value for isomer 4-(4-Bromophenyl)morpholine)

Note: The structure and properties of the 3-isomer are analogous to the more commonly documented 4-isomer.

Experimental

Materials and Instrumentation
  • Chemicals and Reagents : 3-(4-Bromophenyl)morpholine reference standard (>98% purity), 3-(4-Chlorophenyl)morpholine (Internal Standard, IS), LC-MS grade acetonitrile, methanol, and water, ammonium formate (>99% purity), formic acid (LC-MS grade), and control human plasma (K2-EDTA).

  • Instrumentation : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Preparation of Standards and Quality Control Samples

The foundation of a quantitative assay is the accuracy of its calibration standards and quality control (QC) samples.

  • Primary Stock Solutions (1 mg/mL) : Accurately weigh ~2 mg of 3-(4-Bromophenyl)morpholine reference standard and the Internal Standard (IS). Dissolve each in methanol to a final concentration of 1 mg/mL.

  • Working Standard Solutions : Serially dilute the primary analyte stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for spiking the calibration curve.

  • Internal Standard (IS) Working Solution (100 ng/mL) : Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

  • Calibration Curve (CC) and Quality Control (QC) Samples : Spike appropriate volumes of the working standard solutions into blank human plasma to achieve the desired concentrations. A typical calibration curve might range from 1 to 1000 ng/mL. QC samples should be prepared independently at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Sample Preparation Protocol

The "dilute-and-shoot" approach is often insufficient for complex biological matrices. Protein precipitation is a simple and effective technique to remove a majority of matrix interferences.[9][10]

  • Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the IS working solution (100 ng/mL in acetonitrile). The addition of a cold organic solvent aids in efficient protein crashing.[10]

  • Vortex mix vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 50 µL Plasma Sample (Blank, CC, QC, Unknown) add_is Add 200 µL Acetonitrile with Internal Standard plasma->add_is vortex Vortex Mix (30 seconds) add_is->vortex centrifuge Centrifuge (10 min, >12,000 x g, 4°C) vortex->centrifuge supernatant Transfer Supernatant to Autosampler Vial centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

A generalized workflow for LC-MS sample preparation.
LC-MS/MS Method Parameters

The parameters below provide a starting point and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters

Parameter Setting Rationale
LC System UHPLC System Provides better resolution and faster run times.
Column Waters ACQUITY UPLC BEH HILIC (2.1 x 50 mm, 1.7 µm) HILIC chemistry is essential for retaining the polar morpholine moiety.[3][4]
Mobile Phase A 10 mM Ammonium formate + 0.1% Formic Acid in Water Provides protons for ESI+ ionization and buffering capacity for good peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile The high organic content is necessary for retention in HILIC mode.
Gradient 95% B to 50% B over 2.5 min A gradient ensures elution of the analyte and cleaning of the column.
Flow Rate 0.5 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40 °C Improves peak shape and reduces viscosity.

| Injection Vol. | 5 µL | Balances sensitivity against potential matrix effects. |

Table 2: Mass Spectrometry Parameters

Parameter Setting Rationale
MS System Triple Quadrupole Mass Spectrometer The gold standard for quantitative bioanalysis due to its sensitivity and specificity.[11]
Ionization Mode Electrospray Ionization, Positive (ESI+) The morpholine nitrogen is basic and readily accepts a proton.
Analyte MRM Q1: 243.1 -> Q3: 185.0 Q1 is the [M+H]⁺ ion. Q3 is a proposed fragment corresponding to the bromophenyl group.
IS MRM Q1: 198.1 -> Q3: 140.0 Q1 is the [M+H]⁺ ion for the chloro-analog. Q3 is the corresponding fragment.
Capillary Voltage 3.5 kV Optimized for ion generation.
Source Temp. 150 °C Standard temperature for ESI.
Desolvation Temp. 400 °C Ensures efficient solvent evaporation.

| Collision Gas | Argon | Standard gas for collision-induced dissociation (CID). |

Note: MRM transitions are hypothetical and must be optimized empirically by infusing the analyte and IS into the mass spectrometer.

Bioanalytical Method Validation Protocol

To ensure the reliability of the data, the method must be rigorously validated according to regulatory guidelines such as the ICH M10.[1][2][5] The validation process demonstrates that the assay is suitable for its intended purpose.

G cluster_validation Method Validation Logic dev Method Development (LC-MS Optimization) spec Selectivity & Specificity dev->spec lin Linearity, Accuracy, Precision & LLOQ (3-5 Runs) dev->lin report Validation Report spec->report mat Matrix Effect & Recovery lin->mat stab Stability Assessment (Freeze-Thaw, Bench-Top, Long-Term, Post-Preparative) lin->stab mat->report stab->report

Logical flow of key bioanalytical method validation experiments.
Validation Experiments and Acceptance Criteria

The following table summarizes the key validation experiments and their typical acceptance criteria based on FDA and EMA guidelines.[5][6][12]

Table 3: Summary of Method Validation Experiments and Acceptance Criteria

Parameter Experiment Acceptance Criteria
Selectivity Analyze ≥6 blank plasma lots. No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte and IS.
Linearity Analyze calibration curves (≥6 non-zero points) in ≥3 separate runs. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QC samples at 4 levels (n=5) in ≥3 runs. Accuracy : Mean concentration within ±15% of nominal (±20% at LLOQ). Precision : Coefficient of Variation (%CV) ≤15% (≤20% at LLOQ).
LLOQ The lowest point on the calibration curve. Must meet accuracy and precision criteria. Signal-to-noise ratio should be ≥5.
Matrix Effect Analyze analyte post-spiked into extracted blank plasma from ≥6 lots. The IS-normalized matrix factor %CV should be ≤15%.
Recovery Compare analyte peak area from pre-extraction spiked samples to post-extraction spiked samples. Should be consistent and reproducible.

| Stability | Analyze QC samples after exposure to various storage and handling conditions. | Mean concentration of stability samples should be within ±15% of nominal (compared to freshly prepared samples). |

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of 3-(4-Bromophenyl)morpholine in human plasma using LC-MS/MS. The selection of HILIC for chromatographic separation and protein precipitation for sample preparation provides a robust and efficient workflow. The comprehensive validation plan, based on established international guidelines, ensures that the method generates reliable, reproducible, and accurate data suitable for supporting regulatory submissions in drug development programs.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][5][12]

  • Majors, R. E. (2012). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC–MS/MS. Analyst, 137(1), 6-11. [Link][9]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][6]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link][13]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link][10]

  • Slideshare. USFDA guidelines for bioanalytical method validation. [Link]

  • International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. [Link][1]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][12]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][2]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • Organomation. Preparing Samples for LC-MS/MS Analysis. [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Skyline. Skyline Small Molecule Quantification. [Link]

  • SCIEX. A versatile and sensitive approach for small molecule quantitation using an accurate mass spectrometer. [Link]

  • LCGC International. Quantifying Small Molecules by Mass Spectrometry. [Link][11]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Cole-Parmer. (2022). Science of Chromatography. [Link]

  • Hengel, M. J., & Jordan, K. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of agricultural and food chemistry, 62(17), 3697–3701. [Link][4]

  • Luu, T. T. T., & Nguyen, T. H. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control, 4(4), 285-291. [Link]

  • An, G., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of visualized experiments : JoVE, (69), e4347. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11622851, 4-(4-Bromophenyl)morpholine. [Link][8]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • ResearchGate. Development and Validation of a Standardized Method for the Determination of Morpholine Residues in Fruit Commodities by Liquid Chromatography-Mass Spectrometry. [Link]

Sources

Protocol for Growing Diffraction-Quality Crystals of 3-(4-Bromophenyl)morpholine for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

Single-crystal X-ray diffraction (SCXRD) provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule, offering precise data on bond lengths, angles, and stereochemistry.[1] The primary prerequisite for this powerful analytical technique is the availability of a high-quality single crystal.[2][3] This document provides a detailed guide for growing single crystals of 3-(4-Bromophenyl)morpholine, a versatile small molecule scaffold, suitable for SCXRD analysis.[4] We present foundational principles, step-by-step protocols for common crystallization techniques, and a troubleshooting guide to address potential challenges. The methodologies are designed to be systematic, enabling researchers to rationally approach the empirical process of crystallization.

Foundational Principles: The Path to a Single Crystal

Crystallization is the process of transitioning a solute from a disordered state in solution to an ordered, solid state. This is achieved by inducing supersaturation, a non-equilibrium state where the concentration of the solute exceeds its solubility limit at a given temperature.[5] The journey from a clear solution to a well-ordered crystal involves two critical kinetic stages: nucleation (the formation of initial, stable crystalline aggregates) and growth (the subsequent addition of molecules to the nuclei).[5] The key to obtaining large, high-quality single crystals is to control the rate of this process; slow and deliberate progress through the metastable zone of the phase diagram is essential.[5] Rushing this process often leads to rapid precipitation, resulting in an unusable powder or a mass of tiny, intergrown microcrystals.[6]

sub Subsaturated Solution (Stable) meta Metastable Zone (Nucleation & Slow Growth Possible) sub->meta Induce Supersaturation (e.g., Evaporation, Cooling) labile Labile Zone (Rapid Precipitation) meta->labile Further Supersaturation solid Solid Phase (Crystal or Amorphous Solid) meta->solid Controlled Nucleation & Growth labile->solid Spontaneous Precipitation

Caption: The Crystallization Phase Diagram.

Pre-Crystallization: Setting the Stage for Success

Before attempting any crystallization experiment, two factors must be rigorously addressed: purity and solubility.

Compound Purity

Crystallization is not a purification method for X-ray diffraction purposes.[6] The presence of impurities can significantly inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Purity Requirement : The starting material of 3-(4-Bromophenyl)morpholine should be of the highest possible purity, ideally >95%.

  • Verification : Purity should be confirmed by methods such as NMR spectroscopy and LC-MS. If impurities are detected, the compound should be purified by column chromatography or recrystallization prior to setting up crystallization trials.

Solubility Screening

Solvent selection is the most critical experimental variable.[6][7] The ideal solvent is one in which 3-(4-Bromophenyl)morpholine is moderately soluble.[8] A solvent in which the compound is too soluble will not allow supersaturation to be reached, while a solvent in which it is insoluble is unusable.[6] A systematic screening process is essential.

Protocol for Solubility Screening:

  • Place ~2-5 mg of 3-(4-Bromophenyl)morpholine into several small, clean vials.

  • To each vial, add a different solvent from the list in Table 1, starting with 0.1 mL.

  • Observe solubility at room temperature. Use sonication to aid dissolution if necessary.

  • If the compound dissolves, it is "soluble" or "very soluble." If it does not, gently warm the vial. If it dissolves upon heating, it is "sparingly soluble" or "soluble when hot."

  • Record all observations. This data will guide the choice of method and solvent system.

Solvent ClassRecommended Solvents for ScreeningExpected Solubility Profile (Hypothesized)
Non-Polar Hexane, HeptaneInsoluble
Aromatic Toluene, BenzeneSparingly Soluble to Soluble
Chlorinated Dichloromethane (DCM), ChloroformSoluble to Very Soluble
Ethers Diethyl Ether, Tetrahydrofuran (THF)Soluble
Esters Ethyl AcetateSoluble
Ketones AcetoneSoluble to Very Soluble
Alcohols Methanol, Ethanol, IsopropanolSparingly Soluble
Polar Aprotic Acetonitrile (ACN)Soluble
Table 1: Recommended solvents for initial solubility screening of 3-(4-Bromophenyl)morpholine.

Crystallization Protocols

Based on the solubility screening, select one of the following high-probability methods. The vapor diffusion method is often the most successful for small quantities of material, while slow evaporation is the simplest to set up.[7][9]

Method A: Slow Evaporation

This technique is ideal when the compound is moderately soluble in a relatively volatile solvent.[9] Supersaturation is achieved as the solvent slowly evaporates, increasing the compound's concentration.[5]

cluster_0 Slow Evaporation Workflow A 1. Prepare near-saturated solution in a clean vial B 2. Cover vial with parafilm and pierce with 1-3 small holes A->B C 3. Place in a vibration-free location (e.g., drawer, desiccator) B->C D 4. Monitor for crystal growth over several days to weeks C->D E 5. Harvest crystals when they reach a suitable size D->E

Caption: Experimental workflow for the slow evaporation technique.

Step-by-Step Protocol:

  • Dissolve 5-10 mg of purified 3-(4-Bromophenyl)morpholine in the minimum amount of a suitable "good" solvent (e.g., Dichloromethane, Ethyl Acetate, or THF) to achieve a clear, near-saturated solution.[8]

  • Filter the solution through a small cotton plug in a pipette into a clean, narrow vial (an NMR tube can be very effective) to remove any dust or particulate matter.[9]

  • Cover the vial opening with parafilm. Using a needle, carefully pierce 1 to 3 small holes in the parafilm. The number and size of the holes will control the rate of evaporation.[8][10]

  • Place the vial in a quiet, vibration-free location at a constant temperature.

  • Allow the solvent to evaporate slowly over several days or weeks. Do not disturb the vial during this period.[7]

Method B: Vapor Diffusion

This is arguably the most powerful and controlled method for growing high-quality crystals, especially when only milligram quantities are available.[9][10] It involves dissolving the compound in a "good" solvent and allowing a miscible, more volatile "anti-solvent" (in which the compound is insoluble) to slowly diffuse via the vapor phase into the solution, gradually reducing the compound's solubility to the point of crystallization.[5][11]

cluster_1 Vapor Diffusion Workflow A 1. Place anti-solvent (e.g., Hexane) in a larger, outer vial C 3. Place the inner vial inside the outer vial without mixing liquids A->C B 2. Dissolve compound in a good solvent (e.g., Toluene) in a smaller, inner vial B->C D 4. Seal the outer vial and store in a vibration-free location C->D E 5. Monitor for crystal growth as anti-solvent vapor diffuses D->E

Caption: Experimental setup for the vapor diffusion technique.

Step-by-Step Protocol:

  • Select a solvent/anti-solvent pair. The "good" solvent should be less volatile than the anti-solvent.[11] A common and effective pair is Toluene (good solvent) and Pentane or Hexane (anti-solvent).[7]

  • Prepare a concentrated solution of 3-(4-Bromophenyl)morpholine (2-5 mg) in the good solvent (e.g., 0.5 mL of Toluene) in a small, narrow vial (2 mL vial).

  • In a larger vial (e.g., a 20 mL scintillation vial), add 2-3 mL of the anti-solvent (e.g., Hexane).

  • Carefully place the small, open inner vial containing the compound solution into the larger vial. Ensure the liquid levels do not touch.

  • Seal the larger vial tightly with a cap and place it in a stable, vibration-free environment.

  • Over time, the more volatile anti-solvent will diffuse into the inner vial, causing the compound to slowly crystallize. This may take several days to weeks.

ParameterMethod A: Slow EvaporationMethod B: Vapor DiffusionRationale
Compound Amount 5-10 mg2-5 mgVapor diffusion is highly effective for smaller quantities.[10]
Solvent System Single volatile solvent (e.g., DCM) or a binary mixture.A less volatile "good" solvent and a more volatile "anti-solvent" (e.g., Toluene/Hexane).The mechanism relies on differential volatility.[7][11]
Apparatus Small vial, parafilm, needle.Vial-in-vial setup.Simple setup vs. a more controlled diffusion environment.[9][11]
Typical Duration 2-14 days3-21 daysSlower methods generally yield higher quality crystals.[6]
Table 2: Summary of key parameters for the recommended crystallization protocols.

Crystal Evaluation and Harvesting

Once crystals appear, they should be allowed to grow to a suitable size (ideally 0.1-0.3 mm in at least one dimension) before harvesting.[3]

  • Visual Inspection : Examine the crystals under a microscope. Good crystals are transparent with well-defined faces and sharp edges.[3] Avoid conglomerates, cloudy specimens, or needles that are too thin.[3] Using a polarizing microscope is highly recommended; a single crystal should extinguish light uniformly every 90 degrees of rotation.[3]

  • Harvesting : Carefully remove a chosen crystal from the mother liquor using a cryo-loop or a pipette with the tip slightly widened. Wick away excess solvent with the edge of a filter paper. The crystal can then be mounted on the diffractometer for analysis.

Troubleshooting

It is common for initial crystallization attempts to fail. A systematic and patient approach is key to success.

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not supersaturated; compound is too soluble.Allow more solvent to evaporate (more holes in parafilm). For vapor diffusion, try a more effective anti-solvent. Re-attempt with a solvent in which the compound is less soluble.[9]
Oiling Out Compound solubility is too high; solution becomes supersaturated above the compound's melting point.Re-dissolve the oil by warming and add slightly more of the "good" solvent to reduce the concentration. Allow the process to proceed more slowly (e.g., at a lower temperature or with a slower evaporation rate).[9][12]
Microcrystals/Powder Nucleation is too rapid; process is too fast.Slow down the crystallization rate. Use fewer/smaller holes for evaporation. For vapor diffusion, use a less volatile anti-solvent or place the setup in a refrigerator to slow diffusion.[6][7]
Poor Crystal Quality Impure compound; vibrations; rapid growth.Re-purify the starting material. Ensure the setup is in a stable, vibration-free location. Slow down the rate of crystallization.[6][7]
Table 3: A guide to troubleshooting common crystallization issues.

References

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Ward, M. D., & Wood, R. M. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography. Available at: [Link]

  • Organometallic Chemistry at the University of Illinois. (2006). Crystallisation Techniques. Available at: [Link]

  • Hampton Research. Hanging Drop Vapor Diffusion Crystallization. Crystal Growth 101. Available at: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. Available at: [Link]

  • ACS Publications. (Date not available). X-ray Diffraction Studies of Single-Crystal Materials for Broad Battery Applications. Chemical Reviews. Available at: [Link]

  • Medizinische Hochschule Hannover. Preparing X-Ray Crystallography Samples. Available at: [Link]

  • Spingler, B., et al. (Date not available). Guide for crystallization. Available at: [Link]

  • MDPI. (Date not available). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. Available at: [Link]

  • University of Wisconsin-Madison. (Date not available). Slow Evaporation Method. Available at: [Link]

  • University of California, Berkeley. (Date not available). X-ray Crystallography | Advanced Lab. Available at: [Link]

  • Nanoscience Analytical. (Date not available). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Available at: [Link]

  • University of Zurich. (Date not available). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Available at: [Link]

  • Saint Petersburg State University. (Date not available). Single crystal X-ray diffraction analysis. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(4-Bromophenyl)morpholine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize the synthesis of this valuable morpholine scaffold. Here, we address common experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in established chemical principles and field-proven insights.

Introduction: The Synthetic Challenge

3-(4-Bromophenyl)morpholine is a key building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. While several synthetic routes exist, achieving high yields and purity can be challenging due to competing side reactions and the multi-step nature of the synthesis. The most common and accessible pathway involves the formation of the key intermediate, 2-amino-1-(4-bromophenyl)ethanol, followed by N-alkylation and subsequent intramolecular cyclization to form the morpholine ring. This guide focuses on troubleshooting and optimizing this primary synthetic route.

General Synthetic Workflow

The synthesis typically proceeds in two main stages: formation of the amino alcohol precursor and its subsequent cyclization. Understanding this workflow is crucial for effective troubleshooting.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Morpholine Ring Formation A 4-Bromoacetophenone B 2-Bromo-1-(4-bromophenyl)ethanone A->B Bromination C 2-Azido-1-(4-bromophenyl)ethanone B->C Azide Displacement (NaN3) D 2-Amino-1-(4-bromophenyl)ethanol C->D Reduction (e.g., NaBH4) E N-(2-hydroxyethyl)-2-amino- 1-(4-bromophenyl)ethanol D->E N-Alkylation (e.g., 2-Chloroethanol) F 3-(4-Bromophenyl)morpholine D->F Alternative One-Pot Cyclization E->F Intramolecular Cyclization (e.g., Williamson Ether Synthesis)

Caption: General workflow for 3-(4-Bromophenyl)morpholine synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that can arise during the synthesis, providing explanations and actionable solutions to improve your experimental outcomes.

Question 1: My yield for the precursor, 2-amino-1-(4-bromophenyl)ethanol, is consistently low after the reduction of the azido ketone. What are the critical parameters to check?

Answer: Low yields in this step often stem from incomplete reduction or side reactions. The reduction of 2-azido-1-(4-bromophenyl)ethanone simultaneously reduces the ketone to a secondary alcohol and the azide to a primary amine.[1]

  • Causality & Expert Advice:

    • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common and effective choice for this transformation. It is crucial to use a sufficient excess (typically 2-4 equivalents) to ensure both functional groups are fully reduced. Using a milder reducing agent might lead to the formation of the azido alcohol as a significant byproduct.

    • Solvent System: The choice of solvent is critical for modulating the reactivity of NaBH₄. Protic solvents like methanol or ethanol are typically used. Methanol is often preferred as it accelerates the reduction of the azide.

    • Temperature Control: This reduction is exothermic. The initial addition of NaBH₄ should be performed at a low temperature (0-5 °C) to control the reaction rate and minimize side reactions. After the initial addition, the reaction can be allowed to warm to room temperature to ensure completion.

    • Work-up Procedure: Acidic work-up conditions can lead to the formation of byproducts. A careful quench with water or a saturated ammonium chloride solution, followed by extraction with an organic solvent like ethyl acetate, is recommended.

Question 2: I'm observing poor conversion during the N-alkylation of the amino alcohol with 2-chloroethanol. What can I do to drive the reaction to completion?

Answer: This step involves a nucleophilic substitution (Sₙ2) reaction where the primary amine of the amino alcohol attacks the electrophilic carbon of 2-chloroethanol.[2] Incomplete conversion is a common hurdle.

  • Causality & Expert Advice:

    • Base Selection: A base is often required to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine. However, a strong base can deprotonate the alcohol moieties, leading to competing O-alkylation. A moderately weak, non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (TEA) is a good starting point. Using an excess of the starting amine can also serve as the base.

    • Solvent and Temperature: Polar aprotic solvents like acetonitrile or DMF can accelerate Sₙ2 reactions.[3] Increasing the reaction temperature (e.g., to 80-100 °C) will increase the reaction rate, but may also promote side reactions. It is a trade-off that needs to be optimized empirically.

    • Reagent Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of 2-chloroethanol can help drive the reaction towards the product. However, a large excess can lead to undesired N,N-dialkylation.

    • Alternative Alkylating Agents: 2-Bromoethanol is more reactive than 2-chloroethanol and may improve yields or allow for milder reaction conditions. Ethylene oxide is another highly effective reagent, though it requires specialized handling due to its gaseous nature and toxicity.

Question 3: The final intramolecular cyclization to form the morpholine ring is sluggish and my yield is poor. How can this ring-closing step be optimized?

Answer: This is an intramolecular Williamson ether synthesis, where the alkoxide formed from the primary alcohol attacks the carbon bearing the leaving group. The efficiency of this step is highly dependent on reaction conditions.

  • Causality & Expert Advice:

    • Strong, Non-Nucleophilic Base: A strong base is required to fully deprotonate the hydroxyl group, creating the nucleophilic alkoxide. Sodium hydride (NaH) is the most common and effective choice for this step.[3] It should be used in at least stoichiometric amounts (1.0-1.2 equivalents).

    • Anhydrous Conditions: Water will quench the base and inhibit the formation of the necessary alkoxide. Therefore, using an anhydrous solvent (like THF or DMF) and performing the reaction under an inert atmosphere (N₂ or Ar) is critical for success.

    • Solvent Choice: Polar aprotic solvents like THF or DMF are ideal as they solvate the sodium cation without interfering with the nucleophile.

    • Temperature: The deprotonation with NaH is typically done at 0 °C to room temperature. The subsequent cyclization may require heating (refluxing in THF, for example) to proceed at a reasonable rate.

ParameterRecommendation for N-AlkylationRecommendation for CyclizationRationale
Base K₂CO₃ or TEA (1.5-2.0 eq.)NaH (1.1 eq.)Prevents amine protonation in alkylation; strong base needed for alkoxide formation in cyclization.
Solvent Acetonitrile, DMFAnhydrous THF, Anhydrous DMFPolar aprotic solvents favor Sₙ2 reactions. Anhydrous conditions are critical for the cyclization step.
Temperature 80-100 °C25 °C to RefluxHigher temperature for intermolecular Sₙ2; heating may be needed for the intramolecular step after deprotonation.
Atmosphere AmbientInert (N₂ or Ar)Inert atmosphere is crucial to prevent quenching of NaH by moisture.

Question 4: My final product is contaminated with several impurities after the cyclization step. What are they likely to be and how can I minimize them?

Answer: Impurities often arise from incomplete reactions or side reactions. Identifying them is key to optimizing the process.

  • Causality & Expert Advice:

    • Unreacted Starting Material: The presence of the N-(2-hydroxyethyl) intermediate indicates incomplete cyclization. This can be addressed by increasing the reaction time, temperature, or using a stronger/more soluble base for the cyclization.

    • Dimer Formation: Intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of dimers or oligomers. This is often a problem at high concentrations. Running the cyclization step under high dilution conditions can favor the intramolecular pathway.

    • Over-alkylation Products: If the N-alkylation step was not clean, N,N-dialkylated byproducts might be carried through.

    • Purification Strategy: Flash column chromatography on silica gel is typically effective for separating 3-(4-Bromophenyl)morpholine from less polar starting materials and more polar byproducts. A gradient elution system (e.g., ethyl acetate in hexanes) is recommended. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective final purification step.

G Start Low Yield in Cyclization Step Check1 Were anhydrous conditions used? Start->Check1 Action1 Redo reaction using anhydrous solvent and inert atmosphere. Check1->Action1 No Check2 Was a strong base (e.g., NaH) used in sufficient quantity? Check1->Check2 Yes Action1->Check2 Action2 Use >1.0 eq. of NaH. Ensure quality of NaH. Check2->Action2 No Check3 Is reaction temperature/time optimal? Check2->Check3 Yes Action2->Check3 Action3 Increase reaction time or gently heat (e.g., reflux THF) while monitoring by TLC. Check3->Action3 No Success Yield Improved Check3->Success Yes Action3->Success

Caption: Troubleshooting logic for low cyclization yield.

Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism for the intramolecular Williamson ether synthesis step?

A: The mechanism involves two key steps:

  • Deprotonation: The strong base (e.g., Sodium Hydride) removes the acidic proton from the terminal hydroxyl group of the N-alkylated intermediate, forming a sodium alkoxide and hydrogen gas.

  • Intramolecular Sₙ2 Attack: The newly formed alkoxide acts as a potent nucleophile and attacks the electrophilic carbon atom bonded to the leaving group (e.g., chloride) in the same molecule. This backside attack displaces the leaving group and forms the six-membered morpholine ring.

Q: Are there alternative, potentially higher-yielding methods for the cyclization step?

A: Yes, several advanced methods have been developed for morpholine synthesis. One notable strategy involves using ethylene sulfate. In this approach, the amino alcohol reacts with ethylene sulfate in a simple Sₙ2 reaction to form an intermediate sulfate ester, which can then be cyclized under basic conditions, often leading to clean and high-yielding reactions.[4] Another powerful method is the palladium-catalyzed carboamination, which can construct the ring in a single, stereocontrolled step from a suitably protected amino alcohol and an alkenyl bromide, though this is a more complex and expensive route.[5][6]

Q: How can I effectively monitor the progress of these reactions?

A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes) and visualize the spots using a UV lamp (as the bromophenyl group is UV active) and/or a potassium permanganate stain (which reacts with the alcohol and amine functional groups). For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of starting materials and the appearance of intermediates and the final product.

Q: What are the key safety considerations for this synthesis?

A: Standard laboratory safety protocols should be followed. Pay special attention to the following:

  • Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Handle with care and avoid contact with acids or heavy metals.

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle in a fume hood under an inert atmosphere.

  • 2-Bromo-1-(4-bromophenyl)ethanone: This is a lachrymator (causes tearing). Always handle in a well-ventilated fume hood.

Detailed Experimental Protocol

This protocol provides a representative procedure for the synthesis of 3-(4-Bromophenyl)morpholine from 2-amino-1-(4-bromophenyl)ethanol.

Step 1: N-Alkylation of 2-Amino-1-(4-bromophenyl)ethanol

  • To a round-bottom flask, add 2-amino-1-(4-bromophenyl)ethanol (1.0 eq.), potassium carbonate (2.0 eq.), and acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-bromoethanol (1.2 eq.) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approx. 82 °C) and monitor the progress by TLC until the starting amino alcohol is consumed (typically 8-16 hours).

  • Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure to obtain the crude N-alkylated intermediate. This crude product is often used directly in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Under an inert atmosphere (N₂), suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF in a flame-dried round-bottom flask and cool to 0 °C.

  • Dissolve the crude N-alkylated intermediate from Step 1 in anhydrous THF and add it dropwise to the NaH suspension.

  • Allow the reaction to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed.

  • Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water.

  • Partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford 3-(4-Bromophenyl)morpholine as the final product.

References

Sources

Technical Support Center: Purification of Crude 3-(4-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for the purification of crude 3-(4-Bromophenyl)morpholine. It is designed for chemistry professionals in research and drug development, moving beyond simple protocols to explain the causality behind experimental choices. Our aim is to empower you to troubleshoot and optimize your purification processes effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 3-(4-Bromophenyl)morpholine.

Question 1: My overall yield is very low after flash column chromatography. What are the common causes and how can I fix this?

Answer: Low recovery after column chromatography is a frequent issue stemming from several factors. Let's break down the potential causes and solutions:

  • Cause 1: Irreversible Adsorption on Silica Gel. 3-(4-Bromophenyl)morpholine is a basic compound due to its secondary amine within the morpholine ring. Standard silica gel is acidic and can strongly adsorb or even lead to the degradation of basic compounds, causing significant material loss on the column.[1]

    • Solution: Deactivate the silica gel before use. This can be done by pre-treating the silica with a solvent system containing a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia. A typical eluent might be a hexane/ethyl acetate mixture with 0.5-1% triethylamine added.[1] This neutralizes the acidic sites, preventing strong adsorption of your amine.

  • Cause 2: Incorrect Solvent Polarity. If the eluent is not polar enough, your compound will move too slowly or not at all, leading to very broad bands and poor recovery. If the eluent is too polar, your compound may elute too quickly along with impurities, necessitating further purification and subsequent material loss.

    • Solution: Methodical solvent system selection is key. Before running the column, perform thorough Thin Layer Chromatography (TLC) analysis. Aim for a solvent system that gives your product an Rf (retention factor) value between 0.25 and 0.35. This generally provides the best separation.

  • Cause 3: Improper Column Packing or Loading. An improperly packed column with channels or cracks will lead to poor separation and cross-contamination of fractions. Applying the crude sample in a large volume of strong solvent can also disrupt the top of the column.

    • Solution: Pack the column using a slurry method to ensure a homogenous stationary phase.[2] For loading, dissolve your crude product in a minimal amount of the column eluent or a slightly stronger solvent. Alternatively, for better resolution, use "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.[2]

Question 2: I'm seeing significant streaking of my product spot on TLC plates and the column is giving broad, tailing peaks. Why is this happening?

Answer: Streaking is a classic sign of a strong, undesirable interaction between your compound and the stationary phase (silica gel).

  • Primary Cause: As mentioned above, the basic nitrogen on the morpholine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a non-ideal equilibrium during elution, causing the compound to "drag" or "streak" along the plate or column.[1]

    • Definitive Solution: The most effective solution is to add a basic modifier to your mobile phase.

      • Triethylamine (Et₃N): Add 0.5-1% Et₃N to your eluent (e.g., 94.5:5:0.5 Hexane:EtOAc:Et₃N). The triethylamine is a stronger base and will preferentially interact with the acidic sites on the silica, allowing your product to elute symmetrically.

      • Ammonia: Using a solution of 7N ammonia in methanol as a polar modifier in a dichloromethane mobile phase is also highly effective.

    • Alternative Stationary Phase: In difficult cases, consider switching to a different stationary phase. Basic alumina can be an excellent alternative to silica for purifying amines, as it eliminates the acidic interaction problem.[1]

Question 3: My compound "oiled out" during my attempt at recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystalline lattice. This usually happens when the solution is cooled too quickly or when the solute's melting point is lower than the boiling point of the solvent.

  • Reason 1: Supersaturation was too high or cooling was too rapid.

    • Solution: Re-heat the solution until the oil fully redissolves. If necessary, add a tiny amount more of the hot solvent to ensure complete dissolution. Then, allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature over several hours. Slow cooling is critical for the formation of a proper crystal lattice.

  • Reason 2: Inappropriate solvent choice. The solvent may be too good at dissolving the compound even at lower temperatures.

    • Solution: Use a two-solvent system.[3] Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until you see persistent cloudiness (turbidity). Add a drop or two of the "good" solvent to clarify the solution, and then cool slowly. Common systems for compounds like this include Ethanol/Water, Ethyl Acetate/Hexane, or Dichloromethane/Hexane.[3]

  • Reason 3: Presence of impurities. Impurities can inhibit crystal lattice formation.

    • Solution: If slow cooling and solvent adjustments fail, the crude material may be too impure for recrystallization. Perform a preliminary purification step, such as an acid-base extraction or a quick filtration through a silica plug, to remove major impurities before attempting recrystallization again.

Purification Workflow Diagram

G crude Crude 3-(4-Bromophenyl)morpholine tlc TLC Analysis (e.g., 8:2 Hex/EtOAc + 0.5% Et3N) crude->tlc decision1 Assess Impurity Profile tlc->decision1 acid_base Acid-Base Extraction decision1->acid_base  Basic/Acidic Impurities Present column Flash Column Chromatography decision1->column  Multiple Neutral Impurities recrystal Recrystallization decision1->recrystal  Product is >90% Pure acid_base->column decision2 Purity >98% by NMR/LCMS? column->decision2 recrystal->decision2 pure_product Pure Product decision2->pure_product Yes repurify Re-purify or Combine Fractions decision2->repurify No repurify->column

Caption: General purification decision workflow.

Frequently Asked Questions (FAQs)

Question 1: What are the most common impurities I should expect in my crude 3-(4-Bromophenyl)morpholine sample?

Answer: The impurity profile depends heavily on the synthetic route used. However, common impurities often include:

  • Unreacted Starting Materials: For example, 1-bromo-4-iodobenzene, morpholine, or a precursor amino alcohol, depending on the synthesis.

  • Over-alkylation or Di-arylation Products: In syntheses involving alkylation or coupling, side reactions can lead to more complex structures.[1]

  • Solvent Adducts: Solvents like DMF can sometimes react under basic or high-temperature conditions to form impurities.[4]

  • Dehalogenated Product: Reductive side reactions can lead to the formation of 3-phenylmorpholine.

A preliminary analysis by TLC, LC-MS, and ¹H NMR is crucial to identify the nature of the impurities, which will guide your choice of purification strategy.

Question 2: How can I use acid-base extraction to pre-purify my crude material?

Answer: Acid-base extraction is a powerful and highly recommended first-pass purification technique for amines like 3-(4-Bromophenyl)morpholine.[5] It leverages the basicity of the morpholine nitrogen to separate it from neutral or acidic impurities.

The principle is to convert the water-insoluble neutral amine into a water-soluble salt by reacting it with an acid.[6]

Step-by-Step Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude product in an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl). Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The protonated 3-(4-Bromophenyl)morpholine hydrochloride salt will now be in the aqueous layer . Neutral organic impurities will remain in the organic layer .

  • Extraction: Drain and save the aqueous layer. To ensure complete extraction, wash the organic layer again with a fresh portion of 1 M HCl. Combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2 M NaOH or solid K₂CO₃) with stirring until the solution is basic (pH > 10, check with pH paper). This neutralizes the hydrochloride salt, regenerating the free amine, which will precipitate or form an oily layer.

  • Back-Extraction: Extract the regenerated amine back into an organic solvent (DCM or EtOAc) two or three times.

  • Final Workup: Combine the organic layers, wash with brine (saturated NaCl solution) to remove excess water, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the pre-purified product.

This procedure is excellent for removing non-basic starting materials and byproducts before proceeding to chromatography or recrystallization.[7]

Acid-Base Extraction Logic

G cluster_0 Step 1: Acid Wash cluster_1 Step 2: Basification & Back-Extraction start Crude Product in Organic Solvent (e.g., EtOAc) add_acid Add 1M HCl (aq) Shake & Separate start->add_acid organic_impurities Organic Layer: Neutral Impurities add_acid->organic_impurities aqueous_product Aqueous Layer: Protonated Product (Salt) add_acid->aqueous_product add_base Add 2M NaOH (aq) to Aqueous Layer (pH > 10) aqueous_product->add_base back_extract Extract with EtOAc add_base->back_extract final_organic Organic Layer: Purified Product (Free Base) back_extract->final_organic final_aqueous Aqueous Layer: Inorganic Salts back_extract->final_aqueous

Caption: Logic of acid-base extraction for amine purification.

Question 3: How do I select the best solvent system for column chromatography?

Answer: The ideal solvent system provides good separation between your product and its impurities. The process is empirical and relies on TLC analysis.

  • Start with a Standard System: For a moderately polar compound like 3-(4-Bromophenyl)morpholine, a good starting point is a mixture of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate or Dichloromethane). Begin with a ratio like 8:2 or 7:3 Hexane:Ethyl Acetate.

  • Add a Basic Modifier: As discussed, always include ~0.5-1% triethylamine (Et₃N) in your TLC solvent system to prevent streaking and accurately predict the column behavior.

  • Run TLC Plates: Spot your crude material on a TLC plate and develop it in your chosen solvent system.

  • Analyze the Rf:

    • Rf too low (<0.2): The system is not polar enough. Increase the proportion of the polar solvent (e.g., move from 8:2 to 6:4 Hexane:EtOAc).

    • Rf too high (>0.6): The system is too polar. Decrease the proportion of the polar solvent (e.g., move from 8:2 to 9:1 Hexane:EtOAc).

    • Ideal Rf: Aim for an Rf of 0.25-0.35 for your target compound. This typically provides the optimal balance for separation on a column.

  • Check Separation: Ensure there is clear separation (a visible gap) between the spot for your product and the spots for major impurities. If two spots are very close, you may need to try a different solvent system altogether (e.g., Dichloromethane/Methanol with 0.5% NH₄OH).

PolarityNon-Polar ComponentPolar ComponentModifier (0.5-1%)Typical Use Case
Low Hexane / HeptaneEthyl AcetateTriethylamineGood starting point for many aryl-morpholines.
Medium Dichloromethane (DCM)Ethyl AcetateTriethylamineWhen higher polarity is needed for elution.
High Dichloromethane (DCM)Methanol (MeOH)Triethylamine / NH₄OHFor more polar products or removing polar impurities.
Table 1. Common solvent systems for purifying 3-(4-Bromophenyl)morpholine on silica gel.

Question 4: What are the best practices for handling and storing the purified 3-(4-Bromophenyl)morpholine?

Answer: Proper handling and storage are crucial to maintain the purity of your compound.

  • Handling: Like many aryl amines, it should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage:

    • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent slow air oxidation, which can discolor the compound over time.

    • Temperature: For long-term storage, keeping the compound in a refrigerator (2-8 °C) is recommended to minimize degradation.[8]

    • Container: Use a well-sealed amber glass vial or bottle to protect it from light.

  • Purity Check: Before use, especially after long-term storage, it is good practice to re-check the purity by TLC or LC-MS to ensure no significant degradation has occurred.

References

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • Acid–base extraction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Acid and Base Extraction - Engineering Ideas Clinic. (n.d.). Confluence. [Link]

  • Amine workup : r/Chempros - Reddit. (2022, March 12). Reddit. [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing). (2021, August 25). Royal Society of Chemistry. [Link]

  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. (2025, August 7). ResearchGate. [Link]

  • Method for preparing morpholine derivative - Google Patents. (n.d.).
  • Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). SIELC Technologies. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]

  • Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Technology Networks. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (2025, August 9). ResearchGate. [Link]

  • 4-(3-BROMOPHENYL)MORPHOLINE [P54468] - ChemUniverse. (n.d.). ChemUniverse. [Link]

  • CAS NO. 1225823-06-2 | 3-(4-BROMOPHENYL)MORPHOLINE | Catalog ATA-N13098. (n.d.). Arctom Scientific. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (n.d.). E3S Web of Conferences. [Link]

  • 4-(4-Bromophenyl)morpholine | C10H12BrNO | CID 11622851 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. (2025, April 30). ACS Publications. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. (2020, November 3). National Center for Biotechnology Information. [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - NIH. (n.d.). National Institutes of Health. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 3-(4-Bromophenyl)morpholine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 3-(4-Bromophenyl)morpholine in biological assays. As a compound with a predicted hydrophobic nature, effective solubilization is critical for obtaining accurate and reproducible experimental results. This resource offers troubleshooting advice, detailed protocols, and the scientific rationale behind these recommendations.

Understanding the Challenge: Physicochemical Properties of Bromophenylmorpholine Analogs

While specific experimental data for 3-(4-Bromophenyl)morpholine is not extensively published, we can infer its likely properties from its close analog, 4-(4-Bromophenyl)morpholine.

PropertyValue (for 4-(4-Bromophenyl)morpholine)Implication for Solubility
Molecular Weight242.11 g/mol [1]Moderate molecular weight.
Melting Point114-118 °CIndicates a stable crystalline structure that may require energy to dissolve.
XLogP32.1[1]A positive LogP value suggests hydrophobicity and poor water solubility.
AppearanceWhite to off-white crystalline powder.[2]Solid at room temperature, requiring dissolution for use in assays.

The morpholine group itself is a versatile pharmacophore in medicinal chemistry, often used to improve the pharmacokinetic profile of drug candidates.[3][4] However, the bromophenyl group contributes to the molecule's hydrophobicity, presenting a challenge for dissolution in aqueous assay buffers.

Frequently Asked Questions (FAQs)

Here are some common initial questions and their solutions when working with 3-(4-Bromophenyl)morpholine.

Q1: My 3-(4-Bromophenyl)morpholine is not dissolving in my aqueous assay buffer. What is the first thing I should try?

A1: Due to its hydrophobic nature, 3-(4-Bromophenyl)morpholine will likely not dissolve directly in aqueous solutions. The standard first step is to create a concentrated stock solution in an organic solvent and then dilute this stock into your final assay buffer. The most common choice is dimethyl sulfoxide (DMSO).[5]

Q2: What concentration of DMSO is safe for my cells in a cell-based assay?

A2: The final concentration of DMSO in your assay should be kept as low as possible, typically well below 1% (v/v).[6][7] Many cell lines can tolerate up to 0.5% DMSO without significant toxicity, but it is crucial to determine the specific tolerance of your cell line.[8][9][10] Always include a "vehicle control" in your experiments, which consists of the assay medium with the same final concentration of DMSO as your treated samples.[11] This will help you differentiate the effects of the compound from the effects of the solvent.

Q3: I've dissolved my compound in DMSO, but it precipitates when I add it to my aqueous buffer. What should I do?

A3: This is a common issue when the final concentration of your compound in the aqueous buffer exceeds its solubility limit. Here are a few things to try:

  • Lower the final concentration: Your primary stock in DMSO might be too concentrated. Try making an intermediate dilution of your DMSO stock in the assay buffer.

  • Increase the final DMSO concentration (with caution): If your cells can tolerate it, a slightly higher final DMSO concentration (e.g., from 0.1% to 0.5%) might keep the compound in solution. Remember to adjust your vehicle control accordingly.[6]

  • Consider alternative solubilization strategies: If precipitation persists even at low concentrations, you may need to explore other methods like using surfactants or cyclodextrins.[12][13][14]

Q4: Can I use ethanol instead of DMSO?

A4: Ethanol can be used as a co-solvent, but it generally has a higher cytotoxicity than DMSO for many cell lines.[15][16] If you choose to use ethanol, it is even more critical to keep the final concentration very low (often ≤0.1%) and to run a vehicle control.

In-Depth Troubleshooting Guide

This section provides more detailed solutions for persistent solubility problems.

Scenario 1: Persistent Precipitation in Cell-Based Assays

You've tried using DMSO, but your compound still crashes out of solution, or you need to work at concentrations where DMSO becomes toxic.

Decision-Making Workflow for Solubility Enhancement

start Start: Compound Precipitates check_dmso Is final DMSO conc. < 0.5% and non-toxic? start->check_dmso increase_dmso Increase DMSO to max tolerable conc. (e.g., 0.5%) check_dmso->increase_dmso Yes still_precipitates Still Precipitates? check_dmso->still_precipitates No/Already at max increase_dmso->still_precipitates try_surfactant Option 1: Use a Surfactant (e.g., Tween® 80) still_precipitates->try_surfactant Yes try_cyclodextrin Option 2: Use a Cyclodextrin (e.g., HP-β-CD) still_precipitates->try_cyclodextrin Yes surfactant_protocol Follow Surfactant Protocol try_surfactant->surfactant_protocol cyclodextrin_protocol Follow Cyclodextrin Protocol try_cyclodextrin->cyclodextrin_protocol end_solution Solution Found surfactant_protocol->end_solution cyclodextrin_protocol->end_solution

Caption: Decision workflow for addressing compound precipitation.

Solution A: Incorporating Surfactants

  • Why it works: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, or CMC).[17] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility in water.[17]

  • Recommended Surfactants: Non-ionic surfactants like Tween® 80 (polysorbate 80) or Cremophor® EL are often preferred in biological assays due to their lower toxicity compared to ionic surfactants.[17][18]

  • Critical Considerations:

    • Concentration: Use the lowest effective concentration, ideally just above the CMC, to avoid disrupting cell membranes or inhibiting enzyme activity.[19]

    • Vehicle Control: It is essential to have a vehicle control containing the same concentration of surfactant to account for any biological effects of the surfactant itself.

    • Assay Interference: Surfactants can interfere with certain assay readouts, particularly those involving fluorescence or protein-protein interactions. Always validate your assay with the surfactant alone.

Solution B: Utilizing Cyclodextrins

  • Why it works: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][20] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the drug from the aqueous environment and increasing its solubility.[12][20][21]

  • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[21][22]

  • Critical Considerations:

    • Stoichiometry: The molar ratio of cyclodextrin to your compound is important. You may need to empirically determine the optimal ratio.

    • Vehicle Control: As with other excipients, a vehicle control with the cyclodextrin is necessary.

    • Bioavailability: By forming an inclusion complex, the free concentration of your compound is reduced. This can affect its uptake by cells or its interaction with a target enzyme. This is a key mechanistic point to consider when interpreting your results.

Scenario 2: Solubility Issues in Enzyme Assays

Your compound appears soluble, but you are getting inconsistent or lower-than-expected activity in an enzyme inhibition assay.

  • The Problem of Aggregation: At concentrations relevant for enzyme assays, hydrophobic compounds can form aggregates that non-specifically inhibit enzymes, leading to false-positive results.

  • Troubleshooting Steps:

    • Include a Detergent: Perform the assay in the presence of a non-ionic detergent like Triton™ X-100 (at a concentration of ~0.01%). If the inhibitory activity of your compound significantly decreases, it is likely due to aggregation.

    • Check for Time-Dependent Inhibition: True inhibitors often show a time-dependent onset of inhibition, while aggregators tend to show rapid, non-specific inhibition.

    • Vary Enzyme Concentration: The IC50 of an aggregator will often increase with increasing enzyme concentration, whereas the IC50 of a true reversible inhibitor should be independent of enzyme concentration.

Scenario 3: Formulation for In Vivo Studies

You need to prepare a formulation of 3-(4-Bromophenyl)morpholine for administration to animals (e.g., oral gavage or intraperitoneal injection).

  • Challenges: In vivo formulations require a balance of solubility, stability, and low toxicity of the vehicle. High concentrations of DMSO are generally not suitable for in vivo use.

  • Commonly Used Vehicle Formulations:

    • Aqueous suspensions: If the compound is stable, it can be micronized to reduce particle size and suspended in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween® 80).[14][23]

    • Co-solvent systems: A mixture of solvents can be used. For example, a combination of PEG 400, propylene glycol, and water. The exact ratios need to be optimized for your compound and route of administration.

    • Lipid-based formulations: For highly lipophilic compounds, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can enhance oral absorption.[24][25] These typically involve a mixture of oils, surfactants, and co-solvents.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Dilution into Aqueous Buffer

start Start: Weigh Compound add_dmso Add pure DMSO to achieve high conc. stock (e.g., 50 mM) start->add_dmso vortex Vortex/sonicate until fully dissolved add_dmso->vortex store Store at -20°C in small aliquots vortex->store dilute Dilute stock into final assay buffer store->dilute final_conc Ensure final DMSO conc. is non-toxic (e.g., <0.5%) dilute->final_conc end Ready for Assay final_conc->end

Caption: Workflow for preparing a DMSO stock solution.

  • Weighing: Accurately weigh out the desired amount of 3-(4-Bromophenyl)morpholine powder.

  • Dissolution: Add the appropriate volume of 100% DMSO to achieve a high-concentration primary stock solution (e.g., 10-50 mM).

  • Mixing: Vortex vigorously. If necessary, use a brief sonication in a water bath to ensure the compound is fully dissolved. Visually inspect the solution to ensure there are no solid particles.

  • Storage: Store the primary stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, thaw an aliquot and prepare serial dilutions in 100% DMSO if needed.

  • Final Dilution: Add a small volume of the DMSO stock to your pre-warmed aqueous assay buffer and mix immediately. The final DMSO concentration should be at or below the maximum tolerated concentration for your assay system.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v).

  • Compound Preparation: Weigh the 3-(4-Bromophenyl)morpholine powder into a separate tube.

  • Complexation: Add the HP-β-CD solution to the compound powder. A molar excess of HP-β-CD is typically required (e.g., 5:1 or 10:1 ratio of cyclodextrin to compound).

  • Mixing: Vortex the mixture for an extended period (e.g., 1-2 hours) at room temperature or with gentle heating (e.g., 37°C) to facilitate the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: It is advisable to determine the actual concentration of the solubilized compound in the filtrate using a suitable analytical method like HPLC-UV.

  • Vehicle Control: Use the same concentration of HP-β-CD in buffer as the vehicle control for your experiment.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). PubMed Central. [Link][12][20]

  • Cyclodextrin controlled release of poorly water-soluble drugs from hydrogels. (n.d.). PubMed. [Link][22]

  • Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. (n.d.). Taylor & Francis. [Link][21]

  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015). International Journal of Pharmaceutical Sciences and Nanotechnology. [Link][13]

  • Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates. (2011). PubMed. [Link][18]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). PubMed. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). PubMed Central. [Link][25]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022). MDPI. [Link][8]

  • Considerations regarding use of solvents in in vitro cell based assays. (2013). ResearchGate. [Link][6]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. (2018). PubMed Central. [Link][5]

  • The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... (n.d.). ResearchGate. [Link][9]

  • Considerations regarding use of solvents in in vitro cell based assays. (2013). PubMed. [Link][7]

  • Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates. (n.d.). ResearchGate. [Link][19]

  • 4-(4-Bromophenyl)morpholine. (n.d.). PubChem. [Link][1]

  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research. [Link][17]

  • Considerations regarding use of solvents in in vitro cell based assays. (2013). Semantic Scholar. [Link]

  • Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. (n.d.). Linköping University Electronic Press. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). PubMed Central. [Link][14]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). National Institutes of Health. [Link][10]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2014). Research Journal of Pharmacognosy. [Link][15]

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. (2019). National Institutes of Health. [Link][11]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (n.d.). ResearchGate. [Link][16]

  • Techniques to improve the solubility of poorly soluble drugs. (2012). ResearchGate. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. [Link][23]

  • 4-(4-Bromophenyl)morpholine. (n.d.). Chem-Impex. [Link][2]

  • Biological activities of morpholine derivatives and molecular targets involved. (2021). ResearchGate. [Link][3]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. [Link][4]

Sources

Technical Support Center: Optimizing Buchwald-Hartwig Amination for Bromophenyl-Morpholine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Buchwald-Hartwig amination, with a specific focus on the coupling of bromophenyl and morpholine moieties. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful synthesis of N-aryl morpholines.

Frequently Asked Questions (FAQs)

Q1: What is the Buchwald-Hartwig amination reaction?

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide (or pseudohalide) and an amine.[1][2][3] This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, offering a significant improvement over traditional methods for C-N bond formation.[1][4]

Q2: Why is the choice of ligand so critical for the coupling of morpholine?

The ligand plays a crucial role in stabilizing the palladium catalyst, facilitating the key steps of the catalytic cycle, and influencing the overall efficiency of the reaction. For a secondary cyclic amine like morpholine, sterically hindered and electron-rich phosphine ligands are often preferred. These ligands promote the oxidative addition of the aryl bromide to the palladium(0) center and facilitate the reductive elimination step that forms the desired C-N bond.[5] The appropriate ligand can also prevent the formation of undesired side products.

Q3: Which palladium precursor should I use?

A variety of palladium precursors can be used, including Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts.[6][7] Pre-catalysts, which are air-stable palladium(II) complexes, are often preferred in modern applications as they provide a more reliable and efficient in situ generation of the active palladium(0) species.[6] This leads to more reproducible results and can often allow for lower catalyst loadings.

Q4: What is the role of the base in this reaction, and which one should I choose?

The base is essential for the deprotonation of the amine, which allows it to coordinate to the palladium center.[5] Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used for the coupling of morpholine with aryl bromides.[8][9] However, if your substrate contains base-sensitive functional groups, weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, although this may require higher reaction temperatures or longer reaction times.[6][9]

Q5: What are the most common solvents for this reaction?

Aprotic solvents are typically used for the Buchwald-Hartwig amination. Toluene, dioxane, and tetrahydrofuran (THF) are among the most common choices.[6][9] The choice of solvent can influence the solubility of the reactants and the base, which in turn can affect the reaction rate and yield. It is crucial to use anhydrous and deoxygenated solvents to prevent catalyst deactivation.

Troubleshooting Guide

This section addresses common issues encountered during the coupling of bromophenyl and morpholine moieties.

Issue Potential Cause(s) Troubleshooting Steps
No Reaction or Low Conversion 1. Inactive Catalyst- Use a fresh palladium precursor and ligand. - Ensure solvents and reagents are anhydrous and deoxygenated. - Consider using a palladium pre-catalyst for more reliable activation.[6]
2. Inappropriate Base- Switch to a stronger base like NaOtBu or LHMDS if using a weaker base. - Ensure the base is of high purity and handled under inert conditions.
3. Low Reaction Temperature- Increase the reaction temperature in increments of 10-20 °C. Typical temperatures range from 80-110 °C.[6]
4. Poor Ligand Choice- Screen different classes of ligands, particularly sterically bulky, electron-rich phosphine ligands.
Significant Side Product Formation 1. Hydrodehalogenation (Ar-Br → Ar-H)- This can occur if there is a source of protons in the reaction mixture. Ensure all reagents and solvents are dry. - This may also indicate a problem with the reductive elimination step; a different ligand may be required.
2. Homocoupling of Aryl Bromide (Ar-Br → Ar-Ar)- This is often a result of catalyst decomposition. Lowering the reaction temperature or using a more robust ligand can help.
3. Reaction with Solvent- Some solvents can participate in side reactions. Ensure the chosen solvent is inert under the reaction conditions.
Inconsistent Results 1. Oxygen Sensitivity- The active Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up and maintained under a strictly inert atmosphere (e.g., argon or nitrogen).
2. Variable Reagent Quality- Use high-purity reagents, especially the palladium source, ligand, and base. The quality of these can significantly impact the reaction outcome.
3. Inefficient Stirring- In heterogeneous reactions with inorganic bases, ensure vigorous stirring to maximize the surface area and interaction of the base with the reaction mixture.[6]

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Ligand_Exchange Ligand Exchange Ar-Pd(II)-Br(L2)->Ligand_Exchange + Morpholine - Br- Ar-Pd(II)-N(H)Morph(L2) Ar-Pd(II)-N(H)Morph(L2) Ligand_Exchange->Ar-Pd(II)-N(H)Morph(L2) Deprotonation Deprotonation (Base) Ar-Pd(II)-N(H)Morph(L2)->Deprotonation Ar-Pd(II)-NMorph(L2) Ar-Pd(II)-NMorph(L2) Deprotonation->Ar-Pd(II)-NMorph(L2) - H-Base+ Reductive_Elimination Reductive Elimination Ar-Pd(II)-NMorph(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Morpholine Reductive_Elimination->Product Troubleshooting_Workflow start Reaction Issue q1 Low or No Conversion? start->q1 q2 Side Products Observed? q1->q2 No a1 Check Catalyst Activity: - Use fresh Pd source/ligand - Ensure inert atmosphere - Degas solvent q1->a1 Yes b1 Hydrodehalogenation? - Ensure anhydrous conditions - Change ligand q2->b1 Yes end Optimized Reaction q2->end No a2 Optimize Base & Temp: - Use stronger base (e.g., NaOtBu) - Increase temperature a1->a2 a3 Screen Ligands: - Try bulkier, electron-rich phosphine ligands a2->a3 a3->end b1->end b2 Homocoupling? - Lower reaction temperature - Use more robust ligand

Caption: A decision tree for troubleshooting common issues.

Experimental Protocols

General Protocol for Bromophenyl-Morpholine Coupling

This protocol provides a starting point for the coupling of a generic bromophenyl substrate with morpholine. Optimization may be required for specific substrates.

Materials:

  • Bromophenyl substrate (1.0 mmol)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 0.02 mmol, 2 mol%)

  • Appropriate phosphine ligand (if not using a pre-catalyst, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the bromophenyl substrate, palladium pre-catalyst, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous toluene via syringe, followed by the morpholine.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench with water (10 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl morpholine.

Data Summary

Typical Reaction Parameters
ParameterRecommended RangeNotes
Catalyst Loading 1-5 mol%Pre-catalysts often allow for lower loadings.
Ligand:Palladium Ratio 1:1 to 2:1For pre-catalysts, this is fixed. For other sources, a 2:1 ratio is common.
Base 1.2-2.0 equivStrong bases like NaOtBu are generally used.
Temperature 80-110 °CHigher temperatures may be needed for less reactive substrates or weaker bases. [6]
Concentration 0.1-0.5 MHighly dependent on the specific substrates and solvent.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... - ResearchGate. [Link]

  • Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules - DSpace@MIT. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?- Chemical Insights. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. [Link]

  • Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions | Organometallics - ACS Publications. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. [Link]

  • New palladium complexes with N-heterocyclic carbene and morpholine ligands: Synthesis, characterization, crystal structure, molecular docking, and biological activities - PubMed. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

Sources

Common side products in the synthesis of N-aryl morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of N-aryl morpholines. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this critical structural motif. Our focus is on providing not just solutions, but also a foundational understanding of the underlying chemical principles to empower you in your experimental work.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section is organized by the most prevalent synthetic methodologies for constructing the N-aryl morpholine scaffold. Each subsection addresses specific side products and experimental failures, offering diagnostic questions and actionable protocols for mitigation.

A. Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation.[1] However, its success is highly dependent on the careful orchestration of catalyst, ligand, base, and solvent.

Q1: I am observing significant amounts of a side product that corresponds to the starting aryl halide without the halogen. What is happening and how can I prevent it?

A1: This side product is the result of hydrodehalogenation, a common competing reaction pathway in Buchwald-Hartwig aminations. This occurs when an intermediate palladium-hydride species, formed via β-hydride elimination or other pathways, reductively eliminates to transfer a hydride to the aryl group, cleaving the carbon-halogen bond.[2]

Causality and Mitigation Strategies:

  • β-Hydride Elimination: This is more likely with certain amine substrates. While morpholine itself lacks β-hydrogens, impurities or additives in the reaction could potentially contribute to this pathway.

  • Catalyst System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination of the N-aryl morpholine over hydrodehalogenation.[3]

  • Base Selection: The strength and nature of the base can influence the formation of palladium-hydride species. Weaker bases like carbonates may sometimes be advantageous over alkoxides, depending on the substrate.

  • Water Content: Rigorously dry reaction conditions are crucial, as water can be a proton source leading to the formation of palladium hydrides.

Troubleshooting Protocol:

  • Ligand Modification: If using a general phosphine ligand, consider switching to a more specialized, sterically hindered ligand such as a biarylphosphine (e.g., XPhos, SPhos).

  • Base Optimization: If using a strong base like sodium tert-butoxide, try a weaker base such as cesium carbonate or potassium phosphate.

  • Solvent and Reagent Purity: Ensure all solvents and reagents are anhydrous. Use freshly dried solvents and handle hygroscopic bases in a glovebox.

Q2: My reaction is producing a significant amount of a biaryl side product, resulting from the coupling of two molecules of my aryl halide. How can I suppress this?

A2: The formation of biaryl compounds is another common side reaction, arising from the homocoupling of the aryl halide. This can be promoted by certain reaction conditions and catalyst systems.

Causality and Mitigation Strategies:

  • Catalyst System: Some palladium catalysts, particularly under conditions of high temperature or prolonged reaction times, can promote homocoupling.

  • Reaction Temperature: Elevated temperatures can favor this side reaction.

  • Ligand Choice: The ligand can influence the relative rates of the desired C-N coupling versus C-C homocoupling.

Troubleshooting Protocol:

  • Lower Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

  • Optimize Catalyst Loading: In some cases, a lower catalyst loading can disfavor homocoupling.

  • Ligand Screening: Experiment with different classes of phosphine ligands to find one that selectively promotes the amination pathway.

Workflow for Buchwald-Hartwig Troubleshooting

cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Desired Outcome Low Yield or Complex Mixture Low Yield or Complex Mixture Side Product 1: Hydrodehalogenation Side Product 1: Hydrodehalogenation Low Yield or Complex Mixture->Side Product 1: Hydrodehalogenation Side Product 2: Biaryl Homocoupling Side Product 2: Biaryl Homocoupling Low Yield or Complex Mixture->Side Product 2: Biaryl Homocoupling Optimize Ligand Optimize Ligand Side Product 1: Hydrodehalogenation->Optimize Ligand Optimize Base Optimize Base Side Product 1: Hydrodehalogenation->Optimize Base Ensure Anhydrous Conditions Ensure Anhydrous Conditions Side Product 1: Hydrodehalogenation->Ensure Anhydrous Conditions Side Product 2: Biaryl Homocoupling->Optimize Ligand Control Temperature Control Temperature Side Product 2: Biaryl Homocoupling->Control Temperature High Yield of N-Aryl Morpholine High Yield of N-Aryl Morpholine Optimize Ligand->High Yield of N-Aryl Morpholine Optimize Base->High Yield of N-Aryl Morpholine Control Temperature->High Yield of N-Aryl Morpholine Ensure Anhydrous Conditions->High Yield of N-Aryl Morpholine

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

B. Ullmann Condensation

The copper-catalyzed Ullmann condensation is a classical method for N-arylation, often requiring higher temperatures than palladium-catalyzed methods.[4]

Q1: I am observing a diaryl ether as a major byproduct in my Ullmann N-arylation of morpholine. What is the source of this, and how can I avoid it?

A1: The formation of a diaryl ether is a known side reaction in Ullmann condensations, typically arising from the reaction of the aryl halide with a phenolic impurity or with water at high temperatures.

Causality and Mitigation Strategies:

  • Phenolic Impurities: The aryl halide starting material may contain trace amounts of the corresponding phenol. At the high temperatures often employed in Ullmann reactions, this phenol can compete with morpholine as the nucleophile.

  • Hydrolysis: If the reaction is not scrupulously anhydrous, water can hydrolyze the aryl halide to a phenol in situ, which then reacts to form the diaryl ether.[5]

  • Reaction Conditions: The traditional harsh conditions of Ullmann reactions (high temperatures, stoichiometric copper) can promote these side reactions.[4]

Troubleshooting Protocol:

  • Purify Starting Materials: Purify the aryl halide to remove any phenolic impurities. Recrystallization or column chromatography are effective methods.

  • Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Modern Ullmann Protocols: Consider using a more modern Ullmann protocol that employs a soluble copper catalyst and a ligand (e.g., a diamine or an amino acid). These systems often allow for lower reaction temperatures, which can suppress the formation of the diaryl ether byproduct.[6]

Q2: My Ullmann reaction is sluggish, and I'm isolating a significant amount of unreacted aryl halide along with some homocoupled biaryl product. What can I do to improve this?

A2: Low reactivity and the formation of homocoupled biaryls are common issues in Ullmann condensations, often related to the reaction conditions and the nature of the aryl halide. [7]

Causality and Mitigation Strategies:

  • Aryl Halide Reactivity: Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. Electron-withdrawing groups on the aryl halide can also increase reactivity.[4]

  • Copper Source and Activation: The form of copper used is critical. "Activated" copper powder or the use of a soluble copper(I) salt is often more effective than standard copper powder.[4]

  • High Temperatures: While necessary for reactivity, excessively high temperatures can also promote the homocoupling of the aryl halide to form a biaryl.[7]

Troubleshooting Protocol:

  • Choice of Aryl Halide: If possible, use an aryl iodide or bromide instead of an aryl chloride.

  • Catalyst System: Employ a modern ligand-assisted copper catalyst system. This can significantly increase the reaction rate and allow for lower temperatures.

  • Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are often used to facilitate these reactions.

  • Temperature Optimization: Carefully control the reaction temperature to find a balance between achieving a reasonable reaction rate and minimizing homocoupling.

C. Reductive Amination

Reductive amination offers an alternative route to N-aryl morpholines, typically by reacting an aryl ketone with morpholine to form an enamine or iminium ion intermediate, which is then reduced in situ.

Q1: My reductive amination reaction has very low conversion, and I'm mostly recovering the starting aryl ketone. What are the likely reasons for this?

A1: Low conversion in the reductive amination of an aryl ketone with morpholine is often due to the slow formation of the enamine or iminium ion intermediate. [8]

Causality and Mitigation Strategies:

  • Steric Hindrance: Sterically hindered ketones or amines can slow down the initial condensation step.

  • Reaction pH: The formation of the iminium ion is pH-dependent. The reaction is typically acid-catalyzed, but a pH that is too low will protonate the amine, rendering it non-nucleophilic.

  • Water Removal: The condensation step produces water. If water is not effectively removed, the equilibrium may favor the starting materials.

Troubleshooting Protocol:

  • Acid Catalyst: Add a catalytic amount of a weak acid, such as acetic acid, to promote iminium ion formation.

  • Dehydrating Agent: Include a dehydrating agent, such as molecular sieves, in the reaction mixture to drive the equilibrium towards the iminium ion.

  • Pre-formation of the Intermediate: Consider a two-step procedure where the enamine or iminium ion is formed first (e.g., by heating the ketone and morpholine with a Dean-Stark trap to remove water) before adding the reducing agent.

Q2: I am observing the formation of an alcohol corresponding to the reduction of my starting aryl ketone. How can I favor the desired reductive amination pathway?

A2: The formation of the corresponding alcohol indicates that the reduction of the ketone is competing with or occurring faster than the reductive amination. [9]

Causality and Mitigation Strategies:

  • Reducing Agent Choice: Some reducing agents, like sodium borohydride, can readily reduce ketones. A more selective reducing agent is often required.

  • Slow Iminium Formation: If the formation of the iminium ion is slow, the reducing agent will have more opportunity to react with the starting ketone.

Troubleshooting Protocol:

  • Use a Selective Reducing Agent: Switch to a milder and more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. These reagents are generally less reactive towards ketones but will efficiently reduce the iminium ion intermediate.

  • Optimize Reaction Conditions for Iminium Formation: As described in the previous question, use an acid catalyst and/or a dehydrating agent to accelerate the formation of the iminium ion, thus favoring its subsequent reduction over the reduction of the starting ketone.

Decision Tree for Reductive Amination

cluster_0 Initial Observation cluster_1 Primary Cause cluster_2 Corrective Actions Low Conversion / Starting Material Recovered Low Conversion / Starting Material Recovered Slow Iminium/Enamine Formation Slow Iminium/Enamine Formation Low Conversion / Starting Material Recovered->Slow Iminium/Enamine Formation Alcohol Byproduct Formation Alcohol Byproduct Formation Ketone Reduction Competes with Amination Ketone Reduction Competes with Amination Alcohol Byproduct Formation->Ketone Reduction Competes with Amination Add Acid Catalyst (e.g., AcOH) Add Acid Catalyst (e.g., AcOH) Slow Iminium/Enamine Formation->Add Acid Catalyst (e.g., AcOH) Use Dehydrating Agent (e.g., Mol. Sieves) Use Dehydrating Agent (e.g., Mol. Sieves) Slow Iminium/Enamine Formation->Use Dehydrating Agent (e.g., Mol. Sieves) Two-Step Procedure (Pre-form Imine) Two-Step Procedure (Pre-form Imine) Slow Iminium/Enamine Formation->Two-Step Procedure (Pre-form Imine) Ketone Reduction Competes with Amination->Add Acid Catalyst (e.g., AcOH) Switch to Selective Reducing Agent (e.g., STAB) Switch to Selective Reducing Agent (e.g., STAB) Ketone Reduction Competes with Amination->Switch to Selective Reducing Agent (e.g., STAB)

Caption: Decision tree for troubleshooting reductive amination.

II. Frequently Asked Questions (FAQs)

Q: What are the key differences in substrate scope between Buchwald-Hartwig and Ullmann N-arylation of morpholine?

A: The Buchwald-Hartwig amination generally has a broader substrate scope and proceeds under milder conditions than the traditional Ullmann condensation.[4] Palladium-catalyzed methods can tolerate a wider range of functional groups and are often effective with less reactive aryl chlorides.[1] The Ullmann reaction typically requires more activated aryl halides (iodides or bromides with electron-withdrawing groups) and higher reaction temperatures.[4]

Q: Can I use microwave irradiation to accelerate my N-aryl morpholine synthesis?

A: Yes, microwave-assisted synthesis can be a very effective technique for accelerating these reactions, often leading to significantly reduced reaction times and potentially improved yields. It is applicable to both Buchwald-Hartwig and Ullmann-type reactions.

Q: How do I purify my N-aryl morpholine product from the reaction mixture?

A: Purification strategies will depend on the physical properties of your product and the nature of the byproducts. Common methods include:

  • Aqueous Workup: To remove inorganic salts and water-soluble impurities.

  • Column Chromatography: Silica gel chromatography is a very common and effective method for purifying N-aryl morpholines.

  • Crystallization: If your product is a solid, recrystallization can be an excellent method for obtaining highly pure material.

  • Distillation: For liquid products, distillation under reduced pressure may be a viable purification technique.

Q: Are there any "green" or more environmentally friendly approaches to synthesizing N-aryl morpholines?

A: Yes, there is growing interest in developing greener synthetic methods. This includes the use of more sustainable solvents, lower catalyst loadings, and energy-efficient techniques like microwave synthesis. Some research also focuses on developing catalyst systems based on more abundant and less toxic metals as alternatives to palladium.

III. Summary of Side Products and Mitigation Strategies

Synthetic MethodCommon Side Product(s)Likely Cause(s)Recommended Mitigation Strategy(ies)
Buchwald-Hartwig Amination Hydrodehalogenationβ-Hydride elimination, presence of waterUse bulky, electron-rich ligands; ensure anhydrous conditions; optimize base.
Biaryl HomocouplingHigh temperature, catalyst systemLower reaction temperature; optimize catalyst loading; screen different ligands.
Ullmann Condensation Diaryl EtherPhenolic impurities, hydrolysis of aryl halidePurify starting materials; ensure anhydrous conditions; use modern ligand-assisted protocols.
Biaryl HomocouplingHigh temperatureOptimize reaction temperature; use a more reactive aryl halide to allow for milder conditions.
Reductive Amination Recovered Starting KetoneSlow iminium/enamine formationAdd a catalytic amount of weak acid; use a dehydrating agent.
Aryl AlcoholReduction of ketone is faster than aminationUse a selective reducing agent (e.g., STAB); optimize conditions for iminium formation.

IV. References

  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of morpholine derivatives. BenchChem Technical Support.

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.

  • BenchChem. (2025). Side reactions and byproduct formation in morpholine synthesis. BenchChem Technical Support.

  • Reddit. (2017). Challenging reductive amination. r/chemistry.

  • SynArchive. (n.d.). Ullmann Condensation. SynArchive.

  • BenchChem. (2025). Avoiding byproduct formation in N-arylation reactions. BenchChem Technical Support.

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia.

  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination. Sigma-Aldrich.

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. r/Chempros.

  • Beilstein Journal of Organic Chemistry. (n.d.). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. BJOC.

  • ChemRxiv. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv.

  • ResearchGate. (2025). ChemInform Abstract: Synthesis of Diaryl Ethers by CuI-Catalyzed C—O Bond Formation via Ullman Coupling: Assessing the Reactivity of Aryl Halides. ResearchGate.

  • PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. PubMed.

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal.

  • Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications.

  • Wikipedia. (n.d.). Reductive amination. Wikipedia.

  • National Institutes of Health. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. PMC.

  • OperaChem. (2025). Ullmann coupling-An overview. OperaChem.

  • National Institutes of Health. (n.d.). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. PMC.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

  • OperaChem. (2025). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. OperaChem.

  • ResearchGate. (n.d.). Representative morpholine ring formation reactions. ResearchGate.

  • ACS Publications. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Catalysis.

  • E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.

  • ResearchGate. (2025). (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate.

  • ResearchGate. (n.d.). Arylation of morpholine with various aryl halides catalyzed by MnCl2·4H2O. ResearchGate.

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Organic Chemistry Portal.

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

  • RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.

  • ETH Zurich Research Collection. (2014). Synthesis of Saturated N- Heterocycles. ETH Zurich.

  • ResearchGate. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. ResearchGate.

  • National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.

Sources

Stability testing of 3-(4-Bromophenyl)morpholine under different storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-BPM-ST-2601

Version: 1.0

Introduction

Welcome to the technical support guide for 3-(4-Bromophenyl)morpholine. This document is designed for researchers, scientists, and drug development professionals who are working with this compound. 3-(4-Bromophenyl)morpholine is a versatile intermediate used in the synthesis of various bioactive molecules.[1] Ensuring its stability throughout the development lifecycle is critical for guaranteeing the safety, efficacy, and quality of the final drug product.

This guide provides a comprehensive overview of stability testing for 3-(4-Bromophenyl)morpholine, structured into frequently asked questions, detailed troubleshooting scenarios, and robust experimental protocols. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) to ensure regulatory compliance and scientific integrity.[2][3]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of 3-(4-Bromophenyl)morpholine.

Q1: What are the primary factors that can cause 3-(4-Bromophenyl)morpholine to degrade?

A1: Like many small molecule drugs, the stability of 3-(4-Bromophenyl)morpholine can be compromised by several environmental factors.[4] The primary concerns are:

  • Hydrolysis: The morpholine ring contains an ether linkage and a tertiary amine, both of which can be susceptible to cleavage across a wide pH range, especially under acidic or basic conditions.[5][6]

  • Oxidation: The molecule may be sensitive to oxidative stress, potentially at the benzylic position (the carbon atom of the morpholine ring attached to the phenyl ring) or involving the aromatic bromide.[7][8]

  • Photolysis: Exposure to UV or visible light can provide the energy to initiate degradation reactions. Photostability testing is a mandatory part of stress testing as per ICH Q1B guidelines.[9][10]

  • Thermal Stress: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways and may induce other decomposition routes.[11][12]

Q2: What are the recommended long-term storage conditions for this compound?

A2: Based on standard practices for new chemical entities, 3-(4-Bromophenyl)morpholine should be stored in a well-closed container, protected from light, in a controlled environment. For long-term stability studies, the recommended condition is 25°C ± 2°C / 60% RH ± 5% RH .[13] For refrigerated storage, 5°C ± 3°C is appropriate. The choice depends on the intrinsic stability of the molecule, which is determined through initial stress testing.

Q3: What are the initial visual or physical signs that my sample of 3-(4-Bromophenyl)morpholine might be degrading?

A3: The first indicators of degradation are often changes in the physical properties of the substance. Be vigilant for:

  • Color Change: Development of a yellow or brown tint from an initially white or off-white powder.

  • Appearance: Change in texture, such as clumping or the appearance of an oily film, which could indicate the formation of hygroscopic degradants.

  • Odor: The emergence of any unusual odors.

  • Solubility Issues: Difficulty in dissolving the compound in a solvent in which it was previously freely soluble.

Any observed physical change necessitates immediate chemical analysis to quantify the extent of degradation.

Q4: What is a "stability-indicating method," and why is it essential for this type of study?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[13] Crucially, it must also be able to separate and detect the degradation products formed, ensuring that the API peak is pure and free from any co-eluting impurities.[14] For 3-(4-Bromophenyl)morpholine, a High-Performance Liquid Chromatography (HPLC) method with UV detection is typically the method of choice.[4] Without a validated stability-indicating method, you cannot trust your stability data, as a loss in API might be masked by a degradant peak that elutes at the same time.

Section 2: Troubleshooting Guide for Experimental Issues

This section provides solutions to specific problems you may encounter during your stability experiments.

Q: My HPLC analysis of a sample from an accelerated stability study (40°C/75% RH) shows a significant loss of the main peak, but I don't see any major new impurity peaks. What could be happening?

A: This is a common and challenging observation. Several phenomena could be at play, and a systematic investigation is required.

  • Potential Cause 1: Degradants are not UV-active.

    • Scientific Rationale: The primary degradation pathway might involve the cleavage of the aromatic bromophenyl ring from the morpholine moiety. The resulting morpholine-based degradants may lack a significant chromophore and would, therefore, be invisible to a standard UV detector set to detect the parent compound.

    • Troubleshooting Steps:

      • Re-analyze samples using a Mass Spectrometer (LC-MS). This will detect compounds based on their mass-to-charge ratio, regardless of UV absorbance.[14]

      • Use a Universal Detector: Employ an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) in series with your UV detector. These detectors respond to any non-volatile analyte and can reveal the "missing" peaks.

      • Perform a Mass Balance Calculation: The sum of the assay of the parent compound and the percentage of all known and unknown impurities should ideally be between 98% and 102%. A significant deviation below 100% strongly suggests the presence of undetected degradants.

  • Potential Cause 2: Degradants are volatile.

    • Scientific Rationale: Small, volatile fragments could be formed that are lost during sample preparation or are not retained on the HPLC column.

    • Troubleshooting Steps:

      • Analyze the sample headspace using Gas Chromatography-Mass Spectrometry (GC-MS). This technique is ideal for identifying volatile organic compounds.[15]

      • Minimize sample heating or evaporation steps during preparation.

  • Potential Cause 3: Degradants are insoluble or have precipitated.

    • Scientific Rationale: Degradation can lead to the formation of polymeric or highly insoluble products that are removed from the solution during the sample filtration step before HPLC analysis.

    • Troubleshooting Steps:

      • Visually inspect the sample vial for any precipitate before filtration.

      • Attempt to dissolve the sample in a stronger solvent (if compatible with the analytical method) to see if additional peaks appear.

Q: I'm conducting a photostability study according to ICH Q1B, and my "dark control" sample shows almost as much degradation as the light-exposed sample. How do I interpret this?

A: This result indicates that the degradation is primarily driven by thermal stress within the photostability chamber, not by light exposure.

  • Scientific Rationale: Photostability chambers use lamps that generate both light and heat. While they are designed to control temperature, localized heating of the sample can occur. The dark control, typically wrapped in aluminum foil, is placed in the same chamber to act as a baseline for thermal degradation under the test conditions.[16]

  • Interpretation and Next Steps:

    • Verify Chamber Temperature: Confirm that the temperature inside the chamber was maintained within the specified range throughout the study.

    • Refine the Experiment: If photostability information is still required, consider conducting the study at a lower temperature, if the equipment allows, to minimize the thermal component of the degradation.

Q: My forced hydrolysis study in acidic solution (e.g., 0.1 M HCl) resulted in complete degradation of the compound almost instantly. How can I get meaningful data from this?

A: This indicates the compound is extremely sensitive to acid-catalyzed hydrolysis. The goal of forced degradation is to achieve partial degradation (typically 5-20%) to identify the degradants, not to destroy the molecule completely.[17]

  • Scientific Rationale: The tertiary amine in the morpholine ring will be protonated in acid, which can activate adjacent bonds for nucleophilic attack by water, leading to rapid ring-opening.

  • Troubleshooting Steps (Progressively Milder Conditions):

    • Reduce Temperature: Repeat the experiment at a lower temperature (e.g., room temperature or 5°C) instead of elevated temperatures.

    • Reduce Acid Concentration: Use a more dilute acid, such as 0.01 M or even 0.001 M HCl.

    • Reduce Exposure Time: Take time points much earlier in the experiment (e.g., 5, 15, 30, and 60 minutes) to try and capture the degradation profile before it is complete.

    • Use Water Only: Simply refluxing the compound in water can provide a milder hydrolytic stress condition that may yield the desired level of degradation.

Section 3: Experimental Protocols & Data Presentation

This section provides standardized protocols for conducting stability studies on 3-(4-Bromophenyl)morpholine, consistent with ICH guidelines.[5][13]

Data Presentation Tables

Table 1: Physicochemical Properties of 3-(4-Bromophenyl)morpholine

PropertyValueSource
Molecular FormulaC₁₀H₁₂BrNO[18],
Molecular Weight242.11 g/mol [18],
AppearanceWhite to off-white solid
Melting Point114-118 °C
pKa (Predicted)~5.5 (for the morpholine nitrogen)Computational
LogP (Predicted)2.1[18]

Table 2: ICH Recommended Storage Conditions for Formal Stability Studies

Study TypeStorage ConditionMinimum Duration for Submission
Long-term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Source: Adapted from ICH Q1A(R2) Stability Testing of New Drug Substances and Products.[13]

Workflow Visualization

Stability_Testing_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting start Define Stability Protocol batches Select ≥3 Primary Batches of 3-(4-Bromophenyl)morpholine start->batches method_dev Develop & Validate Stability-Indicating Method (e.g., HPLC) batches->method_dev stress Forced Degradation (Acid, Base, Peroxide, Heat, Light) method_dev->stress formal Place Batches in Formal Stability Chambers (ICH Conditions) method_dev->formal analyze Analyze Samples using Validated Method stress->analyze pull Pull Samples at Scheduled Timepoints formal->pull pull->analyze evaluate Evaluate Data (Assay, Impurities, Mass Balance) analyze->evaluate report Generate Stability Report & Establish Re-test Period evaluate->report

Caption: General workflow for a comprehensive stability study.

Detailed Protocol 1: Forced Degradation (Stress Testing)

Objective: To identify likely degradation products and establish the intrinsic stability of 3-(4-Bromophenyl)morpholine. This data is crucial for developing and validating a stability-indicating analytical method.[17][19]

Methodology: For each condition, prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent. Analyze samples at initial, intermediate, and final time points. A control sample (compound in solvent, stored at 5°C, protected from light) should be analyzed alongside all stressed samples.

  • Acid Hydrolysis:

    • Add 0.1 M Hydrochloric Acid (HCl) to the sample solution.

    • Heat at 60°C for 24 hours.

    • If rapid degradation occurs, repeat using milder conditions (e.g., 0.01 M HCl, room temperature).[5]

    • Before analysis, neutralize the sample with an equivalent amount of sodium hydroxide.

  • Base Hydrolysis:

    • Add 0.1 M Sodium Hydroxide (NaOH) to the sample solution.

    • Heat at 60°C for 24 hours.

    • If rapid degradation occurs, repeat using milder conditions (e.g., 0.01 M NaOH, room temperature).

    • Before analysis, neutralize the sample with an equivalent amount of HCl.

  • Oxidative Degradation:

    • Add 3% Hydrogen Peroxide (H₂O₂) to the sample solution.[8]

    • Keep at room temperature for 24 hours, protected from light.

    • Monitor the reaction closely; if degradation is slow, gentle heating (e.g., 40°C) can be applied.

  • Thermal Degradation:

    • Store the solid compound in a calibrated oven at 80°C for 7 days.

    • Also, prepare a solution and heat it at 80°C for 7 days.

    • This helps distinguish between solid-state and solution-state thermal stability.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9][16]

    • Maintain a parallel set of samples (dark controls) wrapped in aluminum foil in the same chamber to evaluate the contribution of thermal degradation.[16]

Potential Degradation Pathways Visualization

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation (Acid/Base Catalyzed) cluster_oxidation Oxidative Degradation (e.g., H₂O₂) parent 3-(4-Bromophenyl)morpholine hydro_intermediate Ring-Opened Intermediate [e.g., 2-(2-((4-bromophenyl)amino)ethoxy)ethanol] parent->hydro_intermediate C-N or C-O Cleavage n_oxide Morpholine N-Oxide Derivative parent->n_oxide benzylic_ox Benzylic Oxidation Product (e.g., Lactam formation) parent->benzylic_ox debromination Oxidative Debromination (Phenolic derivatives) parent->debromination hydro_product Further Degradation Products hydro_intermediate->hydro_product

Caption: Potential degradation pathways for 3-(4-Bromophenyl)morpholine.

Section 4: References

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. [Link]

  • ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • ICH Q1A(R2) Stability testing of new drug substances and drug products. (2003). International Council for Harmonisation. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency. [Link]

  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]

  • Pharma Growth Hub. (2024). ICH Q1B: Complete Guide to Photostability Testing. YouTube. [Link]

  • ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency. [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. [Link]

  • Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method). (n.d.). ASTM International. [Link]

  • Priyanka, O. (2012). Ich guidelines for stability studies 1. Slideshare. [Link]

  • Understanding Hydrolysis and Hydrolytic Stability. (n.d.). Machinery Lubrication. [Link]

  • Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method) – ASTM D 2619 / DIN 51348. (n.d.). SARBI Engineering. [Link]

  • ASTM D2619 (Hydrolytic Stability). (2024). SPL. [Link]

  • How to Conduct Stability Studies for Small Molecule Drugs. (n.d.). Rondaxe. [Link]

  • Oxidation of Aromatic Compounds. (2024). Chemistry LibreTexts. [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology. [Link]

  • Thermal stability measurements for biologics developability profiling. (2024). YouTube. [Link]

  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. (2015). PMC. [Link]

  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. (2015). ACS Publications. [Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. (n.d.). PMC. [Link]

  • Singh, R., & Rehman, Z. (2016). Forced Degradation Studies. MedCrave. [Link]

  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. (n.d.). PMC. [Link]

  • Different analytical methods of estimation of morpholine or its derivatives. (n.d.). ResearchGate. [Link]

  • UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. (n.d.). The Distant Reader. [Link]

  • Oxidative degradation of aromatic hydrocarbons by microorganisms. II. Metabolism of halogenated aromatic hydrocarbons. (n.d.). ACS Publications. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (n.d.). PMC. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Development and Validation of Analytical Methods for Pharmaceuticals. (n.d.). IntechOpen. [Link]

  • Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. (2022). [Link]

  • Morpholine Degradation Pathway. (n.d.). Eawag-BBD. [Link]

  • The microbial degradation of morpholine. (n.d.). ResearchGate. [Link]

  • 4-(4-Bromophenyl)morpholine. (n.d.). PubChem. [Link]

  • Bromine. (n.d.). Wikipedia. [Link]

  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. (2024). MDPI. [Link]

  • KEGG PATHWAY: Degradation of aromatic compounds. (n.d.). KEGG. [Link]

Sources

Troubleshooting Peak Broadening in HPLC Analysis of Morpholine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak shape issues during the High-Performance Liquid Chromatography (HPLC) analysis of morpholine and its derivatives. Due to their basic nature, these compounds present unique challenges, often leading to frustrating peak broadening, tailing, or fronting.[1][2] This document provides a structured, in-depth approach to diagnosing and resolving these common chromatographic problems, moving from rapid initial checks to systematic, cause-driven solutions.

Section 1: Frequently Asked Questions (FAQs) - Quick Diagnostics

Q: What are the most common initial causes of peak broadening for morpholine derivatives?

A: The most frequent culprits are secondary chemical interactions between the basic morpholine amine group and the HPLC column's stationary phase, improper mobile phase pH, or issues with the sample solvent.[3] Specifically, the basic amine can interact strongly with acidic residual silanol groups on silica-based columns, leading to significant peak tailing.[4][5][6]

Q: How can I quickly determine if the issue is with my column, mobile phase, or HPLC system?

A: A simple diagnostic test is to inject a neutral, well-behaved compound (like toluene or naphthalene) that should not exhibit strong secondary interactions.[3]

  • If the neutral compound's peak is also broad or tailing: The problem is likely physical, such as a column void, a blocked frit, or excessive extra-column volume in your system (e.g., long tubing).[3][7]

  • If the neutral compound's peak is sharp and symmetrical, but your morpholine derivative's peak is not: The issue is chemical in nature. This points towards secondary interactions with the stationary phase or an inappropriate mobile phase pH.[3]

Q: My peak shape was good yesterday, but it's broad today. What should I check first?

A: Sudden changes often point to issues with consumables or system setup.

  • Mobile Phase: Re-prepare your mobile phase. Buffers can degrade or their pH can shift, especially with exposure to atmospheric CO2.[7][8] Ensure it is thoroughly mixed and degassed.

  • Guard Column: If you are using a guard column, replace it. They are designed to trap contaminants and can become saturated.[7][9]

  • Column Contamination: Consider if a previous sample has fouled the column. A buildup of matrix components can distort peak profiles.[10][11]

Section 2: In-Depth Troubleshooting Guides

Peak broadening can manifest in different ways. A systematic diagnosis starts with identifying the peak shape. Is it symmetrically broad, tailing, or fronting?

Problem: Symmetrical Peak Broadening (Gaussian Broadening)

Symmetrical broadening occurs when the peak is wider than expected but maintains its bell-like Gaussian shape. This is often caused by kinetic factors or system inefficiencies rather than specific chemical interactions.

Q1: My morpholine derivative peak is broad but symmetrical. Could it be an issue with my mobile phase composition or flow rate?

A: Yes. Symmetrical broadening can be caused by low retention. If your analyte elutes too quickly, it doesn't have sufficient time to focus into a sharp band. This is often described by the Van Deemter equation, which relates flow rate to band broadening.[12]

  • Causality: A mobile phase that is too "strong" (i.e., has a high percentage of organic solvent in reversed-phase) will cause the analyte to move through the column too quickly, resulting in decreased retention and a broader, shorter peak.[13] Similarly, an excessively slow flow rate can increase longitudinal diffusion, where analyte molecules spread out in the mobile phase, also causing broadening.[12][14]

  • Solution Protocol:

    • Increase Retention: Decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) in your mobile phase in small increments (e.g., 2-5%) to increase the retention factor (k'). Aim for a k' between 2 and 10 for optimal resolution.

    • Optimize Flow Rate: While counterintuitive, sometimes a slightly higher flow rate can reduce the time available for diffusion and sharpen peaks, provided the system pressure remains within limits. Perform a flow rate study (e.g., 0.8, 1.0, 1.2 mL/min) to find the optimal efficiency.

Q2: Could extra-column band broadening be the cause of my symmetrical peaks?

A: Absolutely. Extra-column band broadening refers to any peak dispersion that occurs outside of the column itself.[15][16] This becomes particularly significant in UHPLC systems or when using columns with smaller volumes, where the contribution of the system's own volume is more pronounced.[17]

  • Causality: The sample travels through tubing, an injector, and a detector cell. Each of these components adds volume to the system.[18] Long or wide-diameter tubing, poorly made connections, or large-volume detector cells can allow the focused band of analyte eluting from the column to spread out before it is detected.[16][19] This effect is most pronounced for early-eluting peaks.[7][16]

  • Solution Protocol:

    • Minimize Tubing: Use the shortest possible lengths of connecting tubing with the narrowest internal diameter (e.g., 0.005 inches or ~0.12 mm) that your system's pressure can tolerate.

    • Check Fittings: Ensure all fittings are properly seated and tightened to avoid dead volume.

    • Optimize Detector Settings: Use a detector cell with a volume appropriate for your column size and flow rate. Ensure the data acquisition rate is fast enough to capture the peak profile accurately (at least 20-30 points across the peak).

Visualization: Extra-Column Band Broadening

Injector Injector Tubing1 Connecting Tubing Injector->Tubing1 Extra-column Volume Column Column Tubing1->Column Tubing2 Connecting Tubing Column->Tubing2 Detector Detector Tubing2->Detector Extra-column Volume P_Inject Ideal Peak (at injection) P_PreCol Slight Broadening (pre-column) P_PostCol Focused Peak (post-column) P_PostTube Broadening (post-tubing) P_Final Observed Broad Peak (at detector)

Caption: Workflow illustrating how system volume outside the column contributes to peak broadening.

Problem: Asymmetrical Peak Tailing (Tailing Factor > 1.2)

Peak tailing is the most common peak shape problem for basic compounds like morpholine derivatives.[6] It appears as an extended, sloping tail on the latter half of the peak.

Q1: My peak is tailing. What are the likely chemical interactions causing this?

A: The primary cause of peak tailing for basic analytes is secondary ionic interactions with acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[4][6]

  • Causality: Standard reversed-phase columns (e.g., C18) are made from silica particles. Even after chemically bonding the C18 chains, some unreacted, accessible silanol groups remain.[4] At mobile phase pH values above ~3, these silanol groups can become deprotonated (Si-O⁻), creating negatively charged sites.[5] The positively charged (protonated) morpholine derivative is then strongly retained by these sites through an ion-exchange mechanism, in addition to the desired reversed-phase mechanism.[20] This dual-retention mechanism leads to tailing because the secondary interaction is often stronger and has slower kinetics.[6]

Q2: How can I modify my mobile phase to reduce peak tailing for my morpholine compound?

A: Mobile phase optimization is the most powerful tool to combat tailing. The goal is to suppress the unwanted silanol interactions.

  • Solution Protocol: Mobile Phase Optimization

    • Adjust pH: The most effective strategy is to control the ionization state of both your analyte and the silanol groups.

      • Low pH: Operate at a low pH (e.g., 2.5-3.0) using a buffer like phosphate or formate. At this pH, the silanol groups are fully protonated (neutral), minimizing the ionic interaction.[6] This is generally the preferred approach. Ensure your column is stable at low pH.[21]

      • High pH: Alternatively, using a high pH (e.g., 9-10) with a suitable buffer (like ammonium bicarbonate) and a pH-stable column (e.g., hybrid silica) will deprotonate the morpholine derivative, making it neutral. This also eliminates the ionic interaction, but analyte retention may change significantly.

      • Rule of Thumb: For reproducible results, always buffer the mobile phase at a pH that is at least 2 units away from your analyte's pKa.[22][23]

    • Use a Competitive Additive (Silanol Blocker): Add a small concentration of another basic compound to the mobile phase. This "blocker" will compete with your analyte for the active silanol sites.

      • Triethylamine (TEA): A classic and effective choice.[24][25] The positively charged triethylammonium ion will preferentially interact with the deprotonated silanols, masking them from your analyte.[26]

      • Concentration: Start with a low concentration of 0.1% (v/v) TEA in the aqueous portion of the mobile phase and adjust the pH with an acid like phosphoric or formic acid.

    • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can sometimes help shield the silanol interactions and improve peak shape.

Q3: Is my column the problem? How do I choose the right column and how do I know if it's degraded?

A: Yes, the column is a critical factor. Not all C18 columns are the same.

  • Causality: Columns differ in the purity of their silica (Type A vs. Type B), the extent of their end-capping, and their overall surface chemistry. Older "Type A" silica columns have more metal impurities and acidic silanols, making them prone to causing tailing with basic compounds.[25][27] Modern, high-purity "Type B" silica columns that are thoroughly end-capped (a process that chemically converts residual silanols into less reactive groups) show significantly reduced silanol activity and are better suited for analyzing bases.[4][27] Column degradation, such as the loss of stationary phase, can also expose more active silanol sites over time.[7]

  • Solution Protocol: Column Selection and Care

    • Choose a Modern, End-Capped Column: Select a column specifically marketed as "base-deactivated" or having low silanol activity.[3][28] Columns with polar-embedded groups or certain surface charge technologies are also designed to improve the peak shape of basic compounds.[29]

    • Check for Degradation: If a once-reliable column starts producing tailing peaks, it may be fouled or degraded. Try a column regeneration procedure as recommended by the manufacturer. This often involves washing with a series of strong solvents.[10] If this fails, the column may need to be replaced.[6]

Visualization: Suppressing Silanol Interactions

cluster_0 A) Unsuppressed Silanol Interaction (Peak Tailing) cluster_1 B) Low pH Mobile Phase cluster_2 C) Mobile Phase with TEA Additive Silica Silica Surface Silanol Si-O⁻ Negatively Charged Silanol Silica:f0->Silanol C18 C18 Silica:f0->C18 Analyte Morpholine Derivative R-NH₂⁺ Analyte->Silanol Strong Ionic Interaction (Causes Tailing) Silica_B Silica Surface Silanol_B Si-OH Protonated (Neutral) Silanol Silica_B:f0->Silanol_B C18_B C18 Silica_B:f0->C18_B Analyte_B Morpholine Derivative R-NH₂⁺ note1 No Ionic Interaction (Good Peak Shape) Silica_C Silica Surface Silanol_C Si-O⁻ Negatively Charged Silanol Silica_C:f0->Silanol_C C18_C C18 Silica_C:f0->C18_C Analyte_C Morpholine Derivative R-NH₂⁺ TEA TEA (CH₃CH₂)₃NH⁺ TEA->Silanol_C TEA Competes for and Masks Silanol Sites note2 Analyte Interaction is Blocked (Good Peak Shape)

Caption: Mechanisms for improving peak shape by mitigating secondary silanol interactions.

Problem: Asymmetrical Peak Fronting (Fronting Factor < 0.9)

Peak fronting, where the first half of the peak is broader than the second, is less common than tailing for morpholine derivatives but indicates a different set of problems.

Q1: What causes my morpholine derivative peak to front?

A: The two most common causes of peak fronting are column overload and an improper sample solvent.[10][30][31][32]

Q2: How can I diagnose and resolve column overload?

A: Column overload happens when you inject too much sample mass onto the column.[32][33]

  • Causality: The stationary phase has a finite capacity to interact with the analyte. When this capacity is exceeded, the excess analyte molecules are not retained effectively and travel through the column more quickly than the retained molecules, leading to a fronting peak.[10][33]

  • Solution Protocol: Load Study

    • Prepare a Dilution Series: Prepare a series of samples at decreasing concentrations (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).

    • Inject and Observe: Inject the same volume of each sample, starting from the most concentrated.

    • Analyze Peak Shape: If the peak shape improves (becomes more symmetrical) as the concentration decreases, you have confirmed mass overload.[10] The solution is to dilute your sample to a concentration that is within the column's linear range.[11] Alternatively, you can inject a smaller volume.[32]

Q3: My sample is dissolved in a strong solvent. Could this cause fronting?

A: Yes, this is a very common cause of peak distortion known as the "solvent effect".[34]

  • Causality: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase (e.g., dissolving the sample in 100% acetonitrile when the mobile phase is 20% acetonitrile), the sample solvent itself acts as a small, potent mobile phase when injected.[35][36] It carries the analyte rapidly down the column in a distorted band before it has a chance to properly partition with the stationary phase, causing fronting or split peaks.[8][34]

  • Solution Protocol: Sample Solvent Management

    • Match the Mobile Phase: The best practice is to dissolve your sample in the initial mobile phase itself.[10][32]

    • Use a Weaker Solvent: If solubility is an issue, dissolve the sample in a minimal amount of a strong solvent and then dilute it with a solvent that is weaker than your mobile phase (e.g., water in reversed-phase).

    • Reduce Injection Volume: If you must use a strong solvent, reducing the injection volume can minimize the distortion.[34] A general rule is that the injection volume should be less than 15% of the peak volume of your first eluting peak.[8]

Section 3: Summary & Best Practices

ProblemPeak ShapeProbable CausesRecommended Solutions
Kinetic/System Issues Symmetrical BroadeningLow retention (strong mobile phase), incorrect flow rate, extra-column volume.Decrease organic modifier %, optimize flow rate, use shorter/narrower tubing.
Secondary Interactions Asymmetrical TailingAnalyte interaction with active silanol sites on the column.Lower mobile phase pH (2.5-3.0), add TEA, use a base-deactivated/end-capped column.
Overload Asymmetrical FrontingToo much sample mass injected (mass overload).Dilute the sample or reduce injection volume.
Solvent Mismatch Asymmetrical FrontingSample solvent is stronger than the mobile phase.Dissolve sample in mobile phase or a weaker solvent; reduce injection volume.

Section 4: References

  • Effects of Sample Solvents on Peak Shape. Shimadzu. [Link]

  • HPLC PEAK Fronting and Tailing, Common Reasons For It. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS. [Link]

  • Extra-column Band Spreading in UHPLC. Chromedia. [Link]

  • HPLC Fronting Peak Analysis and Solutions. uHPLCs. [Link]

  • Understanding Peak Fronting in HPLC. Phenomenex. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. [Link]

  • [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?. Chromas. [Link]

  • What is "silanol activity" when a column is described as having low or high silanol activity?. Waters Knowledge Base. [Link]

  • Sample Diluent Effects in HPLC. Element Lab Solutions. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]

  • What causes peak broadening in HPLC?. Quora. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • The Issue of External Band Broadening in HPLC/UHPLC Devices: Find and Optimize the Benefits of your HPLC/UHPLC. ResearchGate. [Link]

  • Extra-column Band Broadening in Ultra High Performance Liquid Chromatography. D-Scholarship@Pitt. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc. [Link]

  • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Taipei Medical University. [Link]

  • Extracolumn Effects. LCGC International. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. Chromatography Today. [Link]

  • Strategies to Combat Extra-Column Volume and Dispersion in LC Analysis. Technology Networks. [Link]

  • HPLC Peak Tailing. Axion Labs. [Link]

  • HPLC Tech Tip: Basic Analytes in Reversed-Phase. Phenomenex. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]

  • The Theory of HPLC Column Chemistry. Element Lab Solutions. [Link]

  • pH – Why Is It Critical To Your Mobile Phase Method Development?. Phenomenex Blog. [Link]

  • Effect on separation of injecting samples in a solvent different from the mobile phase. ResearchGate. [Link]

  • How to solve the “solvent effect”. uHPLCs. [Link]

  • Sample Preparation – HPLC. Polymer Chemistry Characterization Lab. [Link]

  • HPLC Troubleshooting Guide. Regis Technologies. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]

  • Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link] 34.[15]Troubleshooting HPLC- Tailing Peaks. Restek. [Link]

  • Morpholine. SIELC Technologies. [Link]

  • How Triethilamine works on a compound separation in a reversed phase column (C18)?. ResearchGate. [Link]

  • Method from Mars? Coping with Chromatographic Legacies. LCGC International. [Link]

  • HPLC Methods for analysis of Morpholine. HELIX Chromatography. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Waters. [Link]

  • What Causes Peak Broadening In Chromatography?. Chemistry For Everyone - YouTube. [Link]

  • HPLC Back to Basics. Separation Science. [Link]

  • Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate. [Link]

  • Broadening of Chromatographic Peaks. Chemistry LibreTexts. [Link]

  • Enhancing Data Quality in HPLC Analysis: Troubleshooting Common Challenges. Conquer Scientific. [Link]

Sources

Technical Support Center: Enhancing the Metabolic Stability of Morpholine-Containing Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the metabolic stability of morpholine-containing drug candidates. The morpholine ring is a valued scaffold in medicinal chemistry, frequently incorporated to improve physicochemical properties like aqueous solubility. However, its susceptibility to metabolic degradation can pose significant hurdles in drug development. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to empower researchers in designing more robust and effective drug candidates.

I. Troubleshooting Guide: Addressing Common Stability Issues

This section tackles specific problems researchers may face during their experiments, offering explanations and actionable solutions.

Issue 1: My morpholine-containing compound shows high clearance in Human Liver Microsomes (HLM). What are the likely metabolic pathways?

Answer:

High clearance in HLMs suggests your compound is likely a substrate for cytochrome P450 (CYP) enzymes, which are abundant in this subcellular fraction. For morpholine-containing compounds, several metabolic pathways are common:

  • Oxidation alpha to the Nitrogen or Oxygen: The carbon atoms adjacent to the nitrogen and oxygen in the morpholine ring are susceptible to hydroxylation by CYP enzymes. This can be a primary driver of metabolism. Quantum chemical studies suggest that CYP-mediated oxidation of morpholine can proceed via a hydrogen atom abstraction and rebound mechanism.

  • N-Oxidation: The nitrogen atom in the morpholine ring can be directly oxidized to form an N-oxide metabolite.

  • Ring Opening: Oxidative cleavage of the C-N or C-O bonds can lead to the opening of the morpholine ring, resulting in various linear metabolites. This is a significant pathway that can lead to rapid degradation. For instance, the degradation of morpholine in some microorganisms involves the cleavage of the C-N bond to form an amino acid, which then undergoes further deamination and oxidation.

  • N-Dealkylation: If the morpholine nitrogen is attached to a larger part of the molecule via an alkyl linker, cleavage of this bond can occur.

To confirm the exact site of metabolism, a metabolite identification (MetID) study is crucial. This typically involves incubating your compound with HLMs and analyzing the resulting mixture using high-resolution mass spectrometry (LC-MS/MS).

Issue 2: My compound is stable in microsomes but shows high clearance in hepatocytes. What does this suggest?

Answer:

This discrepancy points towards metabolic pathways that are not heavily reliant on the CYP enzymes predominantly found in microsomes, or involve Phase II conjugation reactions. Hepatocytes, being intact cells, contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.

Possible explanations include:

  • Phase II Conjugation: The morpholine ring or other parts of your molecule might be undergoing glucuronidation or sulfation. These conjugation reactions, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), are present in hepatocytes but not to the same extent in microsomes.

  • Non-CYP Mediated Oxidation: Other oxidative enzymes present in the cytosolic fraction (S9) of hepatocytes, such as aldehyde oxidase (AO) or xanthine oxidase (XO), could be responsible for the metabolism.

  • Transporter-Mediated Uptake: The compound may be actively transported into the hepatocytes, leading to higher intracellular concentrations and thus, a higher rate of metabolism by enzymes that are not saturated at the concentrations used in microsomal assays.

To investigate this, you can perform metabolic stability assays using S9 fractions or cytosol to assess the contribution of non-microsomal enzymes. Comparing the metabolite profiles from hepatocyte and microsomal incubations will also provide valuable clues.

Issue 3: I've identified the metabolic "soft spot" on the morpholine ring. What are the best strategies to block this metabolism?

Answer:

Once the site of metabolic vulnerability is known, several medicinal chemistry strategies can be employed to enhance stability:

  • Deuteration: Replacing hydrogen atoms at the metabolic soft spot with deuterium can significantly slow down the rate of CYP-mediated metabolism due to the kinetic isotope effect. This approach, known as "metabolic switching," has been successfully used to improve the pharmacokinetic profiles of drugs. For example, deuteration of a methoxy group has been shown to improve metabolic stability by slowing plasma clearance.

  • Introduction of Steric Hindrance: Placing a bulky group, such as a methyl or cyclopropyl group, near the site of metabolism can sterically hinder the approach of metabolizing enzymes.

  • Bioisosteric Replacement: Replacing the morpholine ring with a bioisostere that is more metabolically stable can be a highly effective strategy. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. Examples of morpholine bioisosteres include:

    • Thiomorpholine: The sulfur atom can alter the electronic properties and metabolic profile.

    • Piperidine: While often more metabolically labile than morpholine, strategic substitution on the piperidine ring can improve stability.

    • Spirocyclic systems: These can offer improved metabolic stability and three-dimensionality.

    • Tetrahydropyran (THP): This has been explored as a metabolically stable isostere for the morpholine moiety in the development of mTOR kinase inhibitors.

  • Electronic Modification: Introducing electron-withdrawing groups on or near the morpholine ring can decrease the electron density and thus reduce the susceptibility to oxidative metabolism.

The choice of strategy will depend on the specific metabolic pathway and the structure-activity relationship (SAR) of your compound series. It's crucial to ensure that any modification to improve metabolic stability does not negatively impact the compound's potency or selectivity.

II. Frequently Asked Questions (FAQs)

Q1: At what stage of drug discovery should I start thinking about the metabolic stability of my morpholine-containing compounds?

A1: It is highly recommended to consider metabolic stability as early as the lead optimization stage. Early assessment of metabolic stability allows for the timely identification of liabilities and enables medicinal chemists to incorporate design strategies to mitigate these issues. Integrating in vitro metabolic stability assays into your screening cascade can save significant time and resources down the line.

Q2: What are the key differences between using liver microsomes and hepatocytes for metabolic stability assays?

A2: The choice between liver microsomes and hepatocytes depends on the specific questions you are trying to answer.

FeatureLiver MicrosomesHepatocytes
Enzyme Content Primarily contain Phase I (CYP, FMO) and some Phase II (UGT) enzymes.Contain a full complement of Phase I and Phase II enzymes, as well as cofactors and transporters.
Cellular Integrity Subcellular fraction (vesicles of the endoplasmic reticulum).Intact, viable cells.
Cost & Throughput Generally less expensive and higher throughput.More expensive and lower throughput.
Predictive Power Good for assessing CYP-mediated metabolism and intrinsic clearance.Considered the "gold standard" for in vitro metabolism as they more closely mimic the in vivo environment.

Q3: How can I analyze the samples from my metabolic stability assays?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and powerful analytical technique for quantifying the parent compound and identifying metabolites in in vitro metabolic stability assays. High-resolution mass spectrometry (HRMS) is particularly valuable for metabolite identification as it provides accurate mass measurements, which can be used to determine the elemental composition of metabolites. Various derivatization techniques can also be employed for analysis by gas chromatography-mass spectrometry (GC-MS).

Q4: Are there any in silico tools that can predict the metabolic stability of my compounds?

A4: Yes, several in silico models and software packages are available that can predict sites of metabolism and metabolic stability. These tools typically use quantitative structure-activity relationship (QSAR) models or machine learning algorithms trained on large datasets of experimental data. While these tools can be useful for prioritizing compounds for synthesis and testing, their predictions should always be confirmed experimentally.

III. Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To determine the in vitro intrinsic clearance (CLint) of a morpholine-containing compound in HLMs.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile with an internal standard (e.g., a structurally similar, stable compound)

  • 96-well plates

  • Incubator/shaker (37°C)

Procedure:

  • Prepare a working solution of the test compound in phosphate buffer.

  • In a 96-well plate, add the HLM solution to the phosphate buffer.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with the internal standard.

  • Once all time points are collected, centrifuge the plate to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

Data Analysis:

  • Quantify the peak area of the test compound and the internal standard at each time point.

  • Plot the natural logarithm of the percentage of the test compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)

Protocol 2: Metabolite Identification (MetID) in Human Hepatocytes

Objective: To identify the major metabolites of a morpholine-containing compound in human hepatocytes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compound stock solution

  • Ice-cold methanol

  • 96-well plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Thaw the cryopreserved hepatocytes according to the supplier's instructions.

  • Determine cell viability and concentration.

  • Dilute the hepatocytes to the desired concentration in pre-warmed incubation medium.

  • Add the hepatocyte suspension to a 96-well plate.

  • Add the test compound to the wells to initiate the incubation.

  • Incubate the plate at 37°C with 5% CO2 for a specified time (e.g., 2-4 hours).

  • Terminate the incubation by adding ice-cold methanol to each well.

  • Centrifuge the plate to pellet the cell debris.

  • Analyze the supernatant by high-resolution LC-MS/MS.

Data Analysis:

  • Compare the chromatograms of the incubated samples with a control sample (without the test compound).

  • Identify potential metabolite peaks based on their mass-to-charge ratio (m/z) and retention time.

  • Use the accurate mass data to propose elemental compositions for the metabolites.

  • Analyze the MS/MS fragmentation patterns to elucidate the structures of the metabolites.

IV. Visualizations

Diagram 1: Common Metabolic Pathways of the Morpholine Ring

A Morpholine-Containing Drug B Oxidation alpha to N or O (CYP-mediated) A->B C N-Oxidation (CYP/FMO-mediated) A->C D Ring Opening (CYP-mediated) A->D E N-Dealkylation (CYP-mediated) A->E

Caption: Key metabolic pathways for morpholine-containing drugs.

Diagram 2: Workflow for Enhancing Metabolic Stability

A Initial Compound B In Vitro Metabolic Stability Assay (Microsomes/Hepatocytes) A->B C Metabolically Stable? B->C D Metabolite ID (LC-MS/MS) C->D No H Advance to Further Studies C->H Yes E Identify 'Soft Spot' D->E F Medicinal Chemistry Strategies (Deuteration, Bioisosteres, etc.) E->F G Synthesize New Analogs F->G G->B

Caption: Iterative workflow for improving metabolic stability.

V. References

  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and

Technical Support Center: Scalable Process Development for 3-(4-Bromophenyl)morpholine Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the scalable synthesis of 3-(4-Bromophenyl)morpholine. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of synthesizing this valuable morpholine scaffold.

Introduction

3-(4-Bromophenyl)morpholine is a key building block in medicinal chemistry and drug development, offering a conformationally constrained scaffold that is valuable for structure-activity relationship (SAR) studies.[1] Unlike its more commonly documented regioisomer, 4-(4-bromophenyl)morpholine (an N-aryl morpholine), the synthesis of the 3-substituted variant presents unique challenges, particularly concerning stereochemistry and scalability. This guide focuses on robust and scalable synthetic strategies, moving beyond academic curiosities to address the practical needs of process development.

Section 1: Synthetic Strategies Overview

The scalable synthesis of 3-(4-bromophenyl)morpholine hinges on the efficient construction of the morpholine ring with the desired substitution pattern. Two primary strategies are generally considered, each with distinct advantages and challenges.

Strategy 1: Amino Alcohol Cyclization

This is the most common and often most scalable approach for constructing substituted morpholines.[2] The core concept involves the reaction of a 2-amino-1-(4-bromophenyl)ethanol intermediate with a C2-electrophile, followed by intramolecular cyclization.

Amino_Alcohol_Cyclization cluster_0 Starting Materials cluster_1 Key Intermediate cluster_2 Final Product SM1 4-Bromostyrene Oxide or 2-Azido-1-(4-bromophenyl)ethanol INT1 2-(Alkylamino)-1- (4-bromophenyl)ethanol SM1->INT1 Ring Opening or Reduction SM2 Ethanolamine or 2-Haloacetyl Halide SM2->INT1 N-Alkylation FP 3-(4-Bromophenyl)morpholine INT1->FP Intramolecular Cyclization (e.g., H₂SO₄)

Caption: General workflow for the Amino Alcohol Cyclization strategy.

Strategy 2: Multi-Component Reactions (MCRs)

Modern synthetic methods offer elegant one-pot solutions. For instance, a copper-catalyzed three-component reaction of an amino alcohol, an aldehyde (4-bromobenzaldehyde), and a diazo compound can yield highly substituted morpholines.[3] While offering high efficiency, the scalability of MCRs can be challenging due to stoichiometry control, catalyst costs, and purification of complex mixtures.

MCR_Strategy cluster_0 Reactants cluster_1 Catalyst cluster_2 Product R1 Aminoethanol PROD Substituted 3-(4-Bromophenyl)morpholine R1->PROD One-Pot Reaction R2 4-Bromobenzaldehyde R2->PROD One-Pot Reaction R3 Diazomalonate R3->PROD One-Pot Reaction CAT Cu(I) Catalyst CAT->PROD

Caption: Conceptual workflow for a Multi-Component Reaction (MCR) approach.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic strategy is more suitable for large-scale production?

A1: For multi-kilogram scale and beyond, the Amino Alcohol Cyclization (Strategy 1) is generally more robust and predictable. This linear approach allows for the isolation and purification of the key 2-(alkylamino)-1-(4-bromophenyl)ethanol intermediate, ensuring that high-purity material enters the final, often harsh, cyclization step. This minimizes the risk of complex impurity profiles in the final product. While MCRs (Strategy 2) are atom-economical, they can be sensitive to subtle changes in reagent quality and reaction conditions, making process validation more complex.[3]

Q2: What are the critical starting materials for the amino alcohol cyclization route?

A2: The key precursor is a 2-amino-1-(4-bromophenyl)ethanol derivative. This can be synthesized from several commercially available starting points:

  • From 2-amino-1-(4-bromophenyl)ethanol: This is the most direct route. The primary amine can be N-alkylated with a 2-haloethanol or protected before alkylation and subsequent deprotection.

  • From 4-bromostyrene oxide: Ring-opening with an appropriate amine (e.g., ethanolamine) provides direct access to the N-substituted amino alcohol intermediate. This is often a highly regioselective and efficient method.

  • From 4-bromoacetophenone: Asymmetric reduction to the corresponding alcohol, followed by conversion of the hydroxyl group to an amine (e.g., via Mitsunobu reaction with an azide, followed by reduction) can provide enantiomerically pure intermediates.

Q3: How can I control stereochemistry at the C3 position?

A3: The stereocenter at the C3 position is established in the amino alcohol intermediate. If a racemic final product is acceptable, starting with racemic materials is straightforward. For an enantiomerically pure product, you must use an enantiopure amino alcohol. This can be achieved through asymmetric synthesis (as mentioned above) or by resolution of the racemic amino alcohol intermediate using a chiral acid, such as tartaric acid or mandelic acid.

Q4: What are the most common side reactions during the acid-catalyzed cyclization step?

A4: The dehydration of diethanolamine derivatives with strong acids like sulfuric acid is a classic method for forming the morpholine ring. However, it is an aggressive reaction that can lead to several side products:

  • Over-alkylation/Dimerization: Formation of piperazine-like dimers can occur.

  • Elimination: Dehydration of the benzylic alcohol can lead to styrene-like impurities.

  • Charring/Tar Formation: The combination of high temperatures and strong acid can cause decomposition, especially if impurities are present in the substrate.[4] This is a significant challenge during scale-up.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3-(4-Bromophenyl)morpholine via the amino alcohol cyclization route.

Troubleshooting_Workflow Start Reaction Issue Identified Q1 Low or No Conversion? Start->Q1 Q2 Multiple Side Products? Start->Q2 Incomplete reaction Q3 Purification Difficulty? Start->Q3 Reaction complete Sol1_1 Verify Reagent Purity: - Check intermediate by NMR/LCMS. - Use anhydrous acid for cyclization. Q1->Sol1_1 Yes Sol1_2 Optimize Reaction Conditions: - Increase temperature gradually. - Extend reaction time. - Ensure efficient water removal. Q1->Sol1_2 Yes Sol1_3 Check Catalyst (if applicable): - For N-alkylation steps, check base and solvent quality. Q1->Sol1_3 Yes Sol2_1 Lower Reaction Temperature: - High temps cause charring. - Add substrate to hot acid slowly. Q2->Sol2_1 Yes Sol2_2 Check Stoichiometry: - Ensure correct acid-to-substrate ratio. - Excess acid can promote side reactions. Q2->Sol2_2 Yes Sol2_3 Improve Purity of Intermediate: - Recrystallize or chromatograph the amino alcohol before cyclization. Q2->Sol2_3 Yes Sol3_1 Optimize Work-up: - Careful pH adjustment during basification is critical. - Use appropriate extraction solvent. Q3->Sol3_1 Yes Sol3_2 Alternative Purification: - Convert to HCl salt for crystallization. - Use column chromatography with a suitable solvent system (e.g., EtOAc/Hexanes). Q3->Sol3_2 Yes

Caption: Logical workflow for troubleshooting key synthesis challenges.

Problem Potential Cause Suggested Solution
Low Yield in Final Cyclization Step Incomplete Dehydration: The equilibrium is not sufficiently driven towards the product.Action: Ensure the reaction temperature is high enough (typically 150-200 °C) and that water produced during the reaction is effectively removed. On a lab scale, a Dean-Stark trap can be considered, though at industrial scale, distillation under vacuum might be employed.[5]
Substrate Decomposition: The amino alcohol intermediate is degrading under the harsh acidic and high-temperature conditions.Action: Control the rate of addition. Add the amino alcohol substrate slowly to the pre-heated sulfuric acid to maintain better temperature control and minimize charring.[6] Ensure the intermediate is of high purity (>98%) as impurities can catalyze decomposition.
Formation of Dark Tar or Char Excessive Temperature or "Hot Spots": Localized overheating is causing decomposition of the organic material.Action: Improve agitation to ensure uniform heat distribution. Use a heating mantle with a temperature controller and a thermocouple placed directly in the reaction mixture. For larger scales, a jacketed reactor with controlled heating fluid is essential.
Impure Starting Material: Residual solvents or byproducts from the previous step are unstable in strong acid.Action: Recrystallize or perform a silica plug filtration on the amino alcohol intermediate before the cyclization step.
Product is an Emulsion or Oily Salt During Work-up Incomplete Neutralization: The morpholine nitrogen is still protonated, forming a salt that may not be fully soluble in the organic phase.Action: During the aqueous work-up, cool the mixture in an ice bath and add the base (e.g., 50% NaOH) slowly. Monitor the pH carefully, ensuring it is strongly basic (pH > 12) to fully deprotonate the amine.
Presence of Surfactant-like Impurities: Byproducts may be acting as emulsifying agents.Action: Add a saturated brine solution during the extraction to help break the emulsion. If the problem persists, filter the entire mixture through a pad of Celite®.
Difficulty in Final Purification Co-eluting Impurities: Side products have similar polarity to the desired product.Action: If column chromatography is insufficient, consider converting the crude product to its hydrochloride salt by treating the organic solution with HCl (e.g., 2M in ether). The salt will often precipitate and can be filtered and washed, providing significant purification. The free base can then be regenerated.

Section 4: Experimental Protocols

Disclaimer: These protocols are intended for trained chemists in a laboratory setting. Always perform a thorough safety assessment before beginning any experiment.

Protocol 4.1: Lab-Scale Synthesis of 3-(4-Bromophenyl)morpholine

This protocol is based on the cyclodehydration of 2-((2-hydroxyethyl)amino)-1-(4-bromophenyl)ethan-1-ol.

Step 1: Synthesis of the Amino Alcohol Intermediate

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromostyrene oxide (10.0 g, 50.2 mmol) and ethanolamine (15.3 g, 251 mmol, 5 equiv.).

  • Reaction: Heat the mixture to 80 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) until the 4-bromostyrene oxide is consumed.

  • Work-up: Cool the reaction to room temperature and dilute with 100 mL of ethyl acetate. Wash the organic layer with water (2 x 50 mL) and then brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used directly or purified by column chromatography if necessary.

Step 2: Cyclodehydration to form 3-(4-Bromophenyl)morpholine

  • Setup: In a 100 mL three-neck flask equipped with a mechanical stirrer, a thermocouple, and a distillation head, carefully add concentrated sulfuric acid (98%, 30 mL). Heat the acid to 180 °C.

  • Addition: Dissolve the crude amino alcohol intermediate from Step 1 in a minimal amount of a suitable solvent or, if it is an oil, add it neat. Add the intermediate dropwise to the hot sulfuric acid over 30-45 minutes, ensuring the internal temperature does not drop below 170 °C.

  • Reaction: After the addition is complete, maintain the reaction at 180-190 °C for 1-2 hours.[7]

  • Work-up: Allow the reaction to cool to below 100 °C. Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.

  • Basification: Place the beaker in an ice bath and slowly add 50% w/v sodium hydroxide solution until the pH is >12. The product may separate as an oil or solid.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to afford 3-(4-Bromophenyl)morpholine.

Protocol 4.2: Analytical Characterization
  • ¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum should show characteristic signals for the aromatic protons (two doublets in the ~7.0-7.5 ppm region), the benzylic proton at C3 (a doublet of doublets), and the morpholine ring protons (multiplets between ~2.5-4.0 ppm).

  • LC-MS: Use a C18 column with a water/acetonitrile gradient containing 0.1% formic acid. The expected [M+H]⁺ for C₁₀H₁₂BrNO is approximately 242.0/244.0 due to the bromine isotope pattern.

  • Purity by HPLC: High-Performance Liquid Chromatography with UV detection (e.g., at 254 nm) is essential for determining the final purity of the product.[8]

Section 5: Data Summary

The following tables provide expected data for the synthesis. Actual results may vary based on experimental conditions and scale.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )RoleCAS Number
4-Bromostyrene OxideC₈H₇BrO199.04Starting Material3133-72-8
EthanolamineC₂H₇NO61.08Reagent141-43-5
Sulfuric AcidH₂SO₄98.08Reagent/Catalyst7664-93-9
3-(4-Bromophenyl)morpholine C₁₀H₁₂BrNO 242.12 Product 1225823-06-2

Table 2: Typical Process Parameters and Expected Outcomes

ParameterStep 1: N-AlkylationStep 2: Cyclization
Temperature 70-90 °C170-200 °C
Reaction Time 4-8 hours1-3 hours
Key Solvents None (neat) or high-boiling etherNone (neat in acid)
Typical Yield 85-95% (crude)40-60% (after purification)
Expected Purity (Post-Purification) >95% (Intermediate)>99% (Final Product by HPLC)

References

  • Vertex AI Search Result citing Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. (No direct URL available)
  • BenchChem. (2025). Side reactions and byproduct formation in morpholine synthesis. BenchChem Technical Support.
  • RSC Publishing. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties.
  • TCI Chemicals.
  • Google Patents.
  • ACS Publications. Pd(η3-1-PhC3H4)(η5-C5H5)
  • E3S Web of Conferences.
  • YouTube.
  • PMC. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines.
  • Wikipedia.
  • Dissertation.
  • ACS Publications. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine | The Journal of Organic Chemistry.
  • ChemRxiv.
  • Organic Chemistry Portal. Morpholine synthesis.
  • Chem-Impex. 4-(4-Bromophenyl)morpholine.
  • Sigma-Aldrich. 3-(4-Bromophenyl)morpholine.
  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity.
  • Sigma-Aldrich. 4-(4-Bromophenyl)morpholine 97%.
  • BLD Pharm. 1225823-06-2|3-(4-Bromophenyl)morpholine.
  • Sigma-Aldrich. 4-(4-Bromophenyl)morpholine 97%.
  • Sigma-Aldrich. 4-(4-Bromophenyl)morpholine 97%.

Sources

Preventing degradation of 3-(4-Bromophenyl)morpholine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Bromophenyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound in solution. By understanding the potential degradation pathways and implementing the recommended handling and storage protocols, you can ensure the integrity of your experiments and the reliability of your results.

Introduction

3-(4-Bromophenyl)morpholine is a versatile intermediate in pharmaceutical and agrochemical research. The stability of this compound in solution is critical for obtaining accurate and reproducible experimental outcomes. This guide provides a comprehensive overview of the potential degradation mechanisms, troubleshooting advice for common issues, and detailed protocols for stability testing and proper storage.

Core Concepts: Understanding Degradation Pathways

The structure of 3-(4-Bromophenyl)morpholine contains two key reactive moieties: the morpholine ring and the bromophenyl group. Degradation can be anticipated to occur at these sites through several mechanisms.

  • Oxidation of the Morpholine Nitrogen: The tertiary amine in the morpholine ring is susceptible to oxidation, which can lead to the formation of an N-oxide. This is a common degradation pathway for morpholine-containing compounds.

  • Cleavage of the Morpholine Ring: Under certain conditions, such as microbial action or harsh chemical environments, the C-N bonds of the morpholine ring can cleave. While primarily observed in biodegradation studies, this highlights the potential for ring instability.

  • Reactions of the Bromophenyl Group: The carbon-bromine bond on the aromatic ring can undergo nucleophilic substitution or photodegradation, although aryl halides are generally less reactive than alkyl halides.

The following diagram illustrates the potential sites of degradation on the 3-(4-Bromophenyl)morpholine molecule.

Caption: Potential degradation sites on 3-(4-Bromophenyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: My solution of 3-(4-Bromophenyl)morpholine has turned yellow. What is the likely cause?

A1: Yellowing of solutions containing aromatic amines is often an indication of oxidation. The morpholine nitrogen or other parts of the molecule may be susceptible to air oxidation, especially when exposed to light or in the presence of trace metal impurities. To mitigate this, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use high-purity, degassed solvents. Storing solutions in amber vials can also prevent photo-oxidation.

Q2: I observe new peaks in my HPLC chromatogram after storing my sample in solution for a few days. What could these be?

A2: The appearance of new peaks suggests degradation of the parent compound. Depending on the storage conditions, these could be N-oxides, products of ring cleavage, or compounds resulting from reactions at the bromophenyl group. To identify these degradants, a forced degradation study is recommended (see Experimental Protocols section). This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products, which can then be characterized by techniques like LC-MS.

Q3: What is the optimal pH range for storing 3-(4-Bromophenyl)morpholine in aqueous solutions?

A3: The stability of morpholine derivatives can be pH-dependent. While specific data for 3-(4-Bromophenyl)morpholine is not available, for many amine-containing pharmaceuticals, optimal stability is often found in a slightly acidic to neutral pH range. Both strongly acidic and strongly basic conditions can catalyze hydrolysis or other degradation reactions. It is advisable to determine the optimal pH for your specific application by conducting a stability study across a range of pH values.

Q4: Which solvents are recommended for long-term storage?

A4: For long-term storage, it is best to store the compound as a solid in a cool, dark, and dry place under an inert atmosphere. If a stock solution is required, aprotic solvents such as acetonitrile or anhydrous dimethyl sulfoxide (DMSO) are generally preferred over protic solvents like methanol or water, which can participate in hydrolysis or other degradation reactions. It is recommended to prepare fresh solutions for use in experiments whenever possible.

Q5: Can I heat my solution to aid dissolution?

A5: Gentle heating may be acceptable for short periods to aid dissolution, but prolonged exposure to high temperatures can accelerate degradation. Thermal degradation studies on related compounds show that stability can decrease significantly at elevated temperatures. If heating is necessary, it should be done cautiously, and the stability of the compound under these conditions should be verified.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Change in solution color (e.g., yellowing) Oxidation1. Purge the solvent with an inert gas (N₂ or Ar) before preparing the solution. 2. Store solutions in amber vials to protect from light. 3. Prepare fresh solutions before use.
Appearance of new peaks in HPLC/LC-MS Chemical degradation (hydrolysis, oxidation, etc.)1. Confirm the identity of the new peaks using LC-MS. 2. Conduct a forced degradation study to identify potential degradants. 3. Re-evaluate storage conditions (solvent, temperature, pH).
Loss of parent compound concentration over time Degradation or adsorption to container1. Verify storage conditions are optimal (cool, dark, inert atmosphere). 2. Use silanized glass or polypropylene vials to minimize adsorption. 3. Include a stability-indicating analytical method in your workflow to monitor concentration.
Inconsistent experimental results Instability of the compound in the assay medium1. Assess the stability of 3-(4-Bromophenyl)morpholine in your specific experimental buffer and conditions. 2. Consider the compatibility of the compound with other reagents in your experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.

Objective: To determine the degradation pathways of 3-(4-Bromophenyl)morpholine under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3-(4-Bromophenyl)morpholine in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate one sample at room temperature and another at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate one sample at room temperature and another at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 70°C for 48 hours. Also, heat a solution of the compound in a suitable solvent (e.g., acetonitrile) at 60°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to light in a photostability chamber following ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with a control (non-stressed) sample, using a stability-indicating HPLC-UV/MS method. The mass spectrometer will aid in the identification of degradation products.

start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1M HCl, RT & 60°C) start->acid base Base Hydrolysis (1M NaOH, RT & 60°C) start->base oxidation Oxidative Degradation (3% H₂O₂) start->oxidation thermal Thermal Degradation (Solid & Solution) start->thermal photo Photodegradation (ICH Q1B) start->photo analysis Analyze all samples by HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for a forced degradation study.

Protocol 2: Recommended Storage and Handling

Objective: To provide best practices for storing and handling 3-(4-Bromophenyl)morpholine to ensure its long-term stability.

Solid Compound:

  • Temperature: Store in a cool, well-ventilated area, away from heat sources. For long-term storage, refrigeration (2-8°C) is recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Keep in a light-resistant container.

  • Moisture: Store in a desiccator or a tightly sealed container with a desiccant to prevent hydrolysis.

Solutions:

  • Solvent Selection: Use high-purity, anhydrous, aprotic solvents (e.g., acetonitrile, DMSO) for stock solutions. Degas the solvent prior to use.

  • Container: Store solutions in amber glass vials with tightly sealed caps.

  • Temperature: Store stock solutions at 2-8°C. For aqueous solutions used in assays, prepare them fresh and use them promptly.

  • Preparation: Always bring solutions to room temperature before opening to prevent condensation of moisture into the solution.

References

  • BenchChem. (n.d.). How to prevent degradation of 4-(Azepan-2-ylmethyl)morpholine.
  • Combourieu, B., et al. (1998).

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 3-(4-Bromophenyl)morpholine Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 3-Phenylmorpholine Scaffold

The 3-phenylmorpholine scaffold is a cornerstone in the development of centrally acting agents, most notably represented by phenmetrazine, a compound historically used as an anorectic with stimulant properties.[1][2] These molecules exert their effects by modulating the levels of key neurotransmitters in the synaptic cleft, primarily dopamine (DA), norepinephrine (NE), and serotonin (5-HT), through interaction with their respective transporters (DAT, NET, and SERT).[3] The therapeutic potential of this class of compounds extends to conditions such as attention-deficit/hyperactivity disorder (ADHD), depression, and substance abuse disorders.[4]

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-(4-Bromophenyl)morpholine analogs. While direct comprehensive studies on this specific parent compound are limited, a wealth of data from closely related phenmetrazine and methylphenidate analogs allows for a robust predictive framework.[3][5][6] By examining the impact of structural modifications on transporter affinity and selectivity, we can elucidate the key determinants of pharmacological activity and guide the rational design of novel therapeutic agents.

Core Structural Features and Their Influence on Activity

The 3-phenylmorpholine core possesses several key features that can be systematically modified to tune its pharmacological profile. These include the phenyl ring, the morpholine ring, and the nitrogen atom of the morpholine.

The Significance of the Phenyl Ring Substitution

Substitution on the phenyl ring is a critical determinant of both the potency and selectivity of these analogs for the monoamine transporters. The position and nature of the substituent profoundly influence the interaction with the binding pockets of DAT, NET, and SERT.

Halogen Substitution:

The introduction of a halogen atom, particularly at the para position of the phenyl ring, has been shown to significantly enhance binding affinity, especially for DAT and NET. The 4-bromo substitution, as in our parent compound, is a key feature. While direct data for 3-(4-Bromophenyl)morpholine is not extensively published, studies on brominated analogs of methylphenidate (a structurally related compound) provide compelling insights. In these studies, a bromine substitution at the meta or para position of the phenyl ring resulted in higher affinity for both DAT and NET compared to the unsubstituted parent compound.[5] Specifically, the meta-bromo analog showed the highest affinity for DAT.[5]

CompoundPhenyl SubstitutionDAT IC50 (nM)[5]NET IC50 (nM)[5]SERT IC50 (µM)[5]
dl-threo-methylphenidateUnsubstituted82440>1
dl-threo-o-bromomethylphenidate2-Bromo1332>1
dl-threo-m-bromomethylphenidate3-Bromo420>1
dl-threo-p-bromomethylphenidate4-Bromo2031>1

Methyl and Fluoro Substitution:

Studies on methyl and fluoro-substituted phenmetrazine analogs further underscore the importance of the substitution pattern. A 4-methyl or 4-fluoro substitution tends to maintain or enhance DAT and NET affinity.[3][7] In contrast, substitution at the meta position can sometimes lead to a decrease in DAT affinity while retaining NET affinity.[8] This differential effect highlights the potential for tuning selectivity through positional isomerism.

CompoundPhenyl SubstitutionDAT IC50 (µM)[8]NET IC50 (µM)[8]SERT IC50 (µM)[8]
PhenmetrazineUnsubstituted1.931.2>10
2-MPM2-Methyl6.745.2>10
3-MPM3-Methyl>105.2>10
4-MPM4-Methyl1.931.81.1

These findings suggest that the electronic and steric properties of the substituent, along with its position, play a crucial role in the orientation of the molecule within the transporter's binding site.

Modifications of the Morpholine Ring

The morpholine ring itself is not merely a passive scaffold but an active contributor to the molecule's pharmacological properties. Its conformation and the presence of substituents can influence binding affinity and functional activity.

N-Alkylation:

Alkylation of the morpholine nitrogen generally leads to a decrease in affinity for DAT and NET. For instance, phendimetrazine, the N-methylated analog of phenmetrazine, is considered a prodrug that is metabolized to phenmetrazine to exert its primary effects.[1] This suggests that an unsubstituted morpholine nitrogen is preferred for optimal interaction with catecholamine transporters.

Stereochemistry:

The stereochemistry at the C3 position of the morpholine ring is critical for activity. The (S)-enantiomer of phenmetrazine is known to be the more active isomer. This stereoselectivity implies a specific three-point interaction model within the transporter binding site, where the spatial arrangement of the phenyl ring, the morpholine oxygen, and the nitrogen atom is crucial.

Mechanism of Action: Reuptake Inhibition

3-(4-Bromophenyl)morpholine analogs, like their phenmetrazine counterparts, are believed to act primarily as monoamine reuptake inhibitors.[3] They bind to the monoamine transporters (DAT, NET, and SERT) and block the reabsorption of their respective neurotransmitters from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing monoaminergic neurotransmission.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Monoamine Monoamine Neurotransmitter Vesicle->Monoamine Release MAO Monoamine Oxidase (MAO) (Metabolism) Transporter Monoamine Transporter (DAT, NET, SERT) Transporter->Vesicle Recycling Transporter->MAO Monoamine->Transporter Reuptake Receptor Postsynaptic Receptor Monoamine->Receptor Binding Inhibitor 3-(4-Bromophenyl)morpholine Analog (Inhibitor) Inhibitor->Transporter Inhibition

Caption: Monoamine neurotransmission and the site of action for reuptake inhibitors.

Experimental Protocols

The evaluation of the structure-activity relationship of 3-(4-Bromophenyl)morpholine analogs relies on robust and validated in vitro assays. The following are standard protocols for determining the binding affinity and functional inhibition of monoamine transporters.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a specific radiolabeled ligand from the monoamine transporters.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.

  • Radioligands: [³H]WIN 35,428 for hDAT, [³H]nisoxetine for hNET, and [³H]citalopram for hSERT.[9]

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Test compounds (3-(4-Bromophenyl)morpholine analogs) at various concentrations.

  • Non-specific binding control (e.g., 10 µM GBR-12909 for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand, and either vehicle, test compound, or non-specific binding control in the assay buffer.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow for binding equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Synaptosome Uptake Assay

This assay measures the functional inhibition of monoamine reuptake by the test compounds in isolated nerve terminals (synaptosomes).

Materials:

  • Rat brain synaptosomes (e.g., from striatum for DAT, frontal cortex for NET, and brainstem for SERT).

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.[3]

  • Krebs-Ringer-HEPES buffer.

  • Test compounds at various concentrations.

  • Uptake inhibitors for defining non-specific uptake (as in the binding assay).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Pre-incubate the synaptosomes with the test compound or vehicle in the buffer at 37°C for a short period (e.g., 10-15 minutes).

  • Initiate the uptake by adding the radiolabeled neurotransmitter.

  • Allow the uptake to proceed for a defined time (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Lyse the synaptosomes on the filters and measure the radioactivity using a scintillation counter.

  • Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a potent inhibitor) from the total uptake.

  • Determine the IC50 value for uptake inhibition using non-linear regression analysis.

G A Prepare Synaptosomes or Transporter-Expressing Cells B Pre-incubate with Test Compound A->B C Add Radiolabeled Neurotransmitter ([³H]DA, [³H]NE, or [³H]5-HT) B->C D Incubate at 37°C C->D E Terminate Uptake by Rapid Filtration D->E F Wash to Remove Unbound Radiotracer E->F G Quantify Radioactivity (Scintillation Counting) F->G H Data Analysis (IC50 Determination) G->H

Caption: Experimental workflow for the synaptosome uptake assay.

Conclusion and Future Directions

The structure-activity relationship of 3-(4-Bromophenyl)morpholine analogs as monoamine reuptake inhibitors is a promising area for the development of novel therapeutics for a range of neurological disorders. The available data from related compound series strongly suggests that:

  • Para-substitution on the phenyl ring is generally favorable for DAT and NET affinity. The 4-bromo substituent is expected to confer high potency.

  • The position of the substituent is a key determinant of selectivity. Fine-tuning the substitution pattern can potentially lead to analogs with desired selectivity profiles (e.g., DAT/NET selective, or triple reuptake inhibitors).

  • An unsubstituted morpholine nitrogen is likely optimal for catecholamine transporter activity.

  • Stereochemistry is a critical factor , with one enantiomer expected to be significantly more potent.

Future research should focus on the systematic synthesis and evaluation of a focused library of 3-(4-Bromophenyl)morpholine analogs with variations in the substitution pattern on the phenyl ring and modifications to the morpholine scaffold. This will allow for a more precise delineation of the SAR and the development of compounds with optimized potency, selectivity, and pharmacokinetic properties. Such studies will undoubtedly contribute to the discovery of the next generation of monoamine reuptake inhibitors with improved therapeutic profiles.

References

  • McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., ... & Wallach, J. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug testing and analysis, 10(10), 1533-1542. [Link]

  • ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays. [Link]

  • Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. [Link]

  • PubMed. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. [Link]

  • PubMed. (2015). MS Binding Assays for the Three Monoamine Transporters Using the Triple Reuptake Inhibitor (1R,3S)-Indatraline as Native Marker. [Link]

  • PubMed Central. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [Link]

  • PubMed. (1998). Binding of bromine-substituted analogs of methylphenidate to monoamine transporters. [Link]

  • Wikipedia. (n.d.). Phenmetrazine. [Link]

  • Wikipedia. (n.d.). Substituted phenylmorpholine. [Link]

  • WikiMed. (n.d.). Substituted phenylmorpholine. [Link]

  • PubMed Central. (2020). Discovery and Development of Monoamine Transporter Ligands. [Link]

  • PubMed. (2008). Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepinephrine transporter. [Link]

  • National Institutes of Health. (2008). Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter. [Link]

  • ResearchGate. (n.d.). Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter. [Link]

  • PubMed. (2004). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. [Link]

  • PubMed. (1998). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. [Link]

  • PubMed Central. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. [Link]

  • PubChem. (n.d.). Phenmetrazine. [Link]

  • Wikipedia. (n.d.). Stimulant. [Link]

  • PubMed. (2004). Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites. [Link]

Sources

Validating the Anticancer Efficacy of Novel Morpholine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates.[1][2] Its ability to improve physicochemical properties such as aqueous solubility and metabolic stability, while also forming key interactions with biological targets, has made it a focal point in the design of novel anticancer agents.[2] This guide provides a comprehensive comparison of the preclinical anticancer efficacy of emerging morpholine derivatives against established standard-of-care drugs, supported by experimental data and detailed protocols for validation.

Section 1: The Ascendance of Morpholine Derivatives in Oncology

The morpholine moiety is more than a mere solubilizing group; its unique stereoelectronic properties allow it to serve as a crucial pharmacophore that can engage in hydrogen bonding and other non-covalent interactions within the active sites of key oncogenic proteins.[1] Many novel morpholine derivatives have been designed to target critical signaling pathways that are frequently dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathways.[3][4]

Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5] Novel morpholine derivatives have been developed as potent inhibitors of key kinases in this pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival Morpholine_Derivative Novel Morpholine Derivative (e.g., Compound 10e) Morpholine_Derivative->mTORC1 Inhibition

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of a novel morpholine derivative.

Section 2: Head-to-Head: In Vitro Anticancer Efficacy

A critical step in validating a novel anticancer agent is to quantify its cytotoxic effects on cancer cell lines and compare its potency to that of standard-of-care drugs. The half-maximal inhibitory concentration (IC50) is a key metric in this assessment, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Lung Cancer (A549 Cell Line)

The A549 cell line, derived from human lung carcinoma, is a widely used model for the preclinical evaluation of anticancer drugs.

CompoundTarget/MechanismA549 IC50 (µM)Reference
Novel Morpholine Derivative (Compound 10e) mTOR Inhibitor0.033 [3][6]
Novel Morpholine Derivative (AK-10) Apoptosis Induction8.55[2][7]
Gefitinib (Standard of Care) EGFR Inhibitor5[8][9]
Cisplatin (Standard of Care) DNA Cross-linking0.33[10]

As the data indicates, the novel morpholine derivative, Compound 10e, demonstrates exceptional potency against the A549 lung cancer cell line, with an IC50 value significantly lower than that of the standard-of-care EGFR inhibitor, Gefitinib.[3][6][8][9]

Breast Cancer (MCF-7 Cell Line)

The MCF-7 cell line is an estrogen receptor-positive human breast adenocarcinoma cell line that is extensively used in breast cancer research.

CompoundTarget/MechanismMCF-7 IC50 (µM)Reference
Novel Morpholine Derivative (Compound 10h) mTOR Inhibitor0.087 [3]
Novel Morpholine Derivative (AK-10) Apoptosis Induction3.15[2][7]
Novel Pyrimidine-Morpholine Hybrid (2g) Cytotoxic19.60[11]
Doxorubicin (Standard of Care) Topoisomerase II Inhibitor0.68 µg/mL (~1.2 µM)[12]

In the context of breast cancer, the novel morpholine derivative, Compound 10h, exhibits sub-micromolar inhibitory activity, suggesting its potential as a potent therapeutic agent for this malignancy.[3] The IC50 value of Doxorubicin against MCF-7 cells is reported as 0.68 µg/mL, which is approximately 1.2 µM.[12]

Section 3: Validating Anticancer Efficacy: Key Experimental Protocols

The objective comparison of novel and standard anticancer agents relies on robust and reproducible experimental methodologies. The following protocols for in vitro and in vivo validation are fundamental to preclinical drug development.

In Vitro Cell Viability: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Start Start Seed_Cells 1. Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate1 2. Incubate Overnight Seed_Cells->Incubate1 Add_Drug 3. Add Novel Morpholine Derivative & Standard Drug (Various Concentrations) Incubate1->Add_Drug Incubate2 4. Incubate for 48-72 hours Add_Drug->Incubate2 Add_MTT 5. Add MTT Reagent Incubate2->Add_MTT Incubate3 6. Incubate for 4 hours Add_MTT->Incubate3 Add_Solvent 7. Add Solubilizing Agent (e.g., DMSO) Incubate3->Add_Solvent Read_Absorbance 8. Read Absorbance at 570 nm Add_Solvent->Read_Absorbance Analyze_Data 9. Calculate IC50 Values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Experimental workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the novel morpholine derivative and the standard drug in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium with the drug solvent, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Efficacy: Tumor Xenograft Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating the in vivo efficacy of novel anticancer agents.[10][13][14]

Step-by-Step Protocol:

  • Cell Preparation: Culture the desired human cancer cell line (e.g., A549 or MCF-7) and harvest the cells during the logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., athymic nude or NOD/SCID).

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the novel morpholine derivative and the standard drug to their respective treatment groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

  • Toxicity Assessment: Monitor the body weight of the mice throughout the study as an indicator of drug toxicity.

Section 4: Beyond the Benchtop: Translational Potential and Future Directions

The ultimate goal of preclinical research is to identify drug candidates with a high probability of success in clinical trials. While in vitro and in vivo data are crucial, the progression of a compound into human studies is the true measure of its translational potential. Several quinoline-based derivatives, which can incorporate a morpholine moiety, have been approved for cancer therapy or are currently in clinical trials, such as bosutinib and neratinib. This underscores the clinical relevance of scaffolds that include the morpholine ring.

The promising preclinical data for novel morpholine derivatives targeting key oncogenic pathways, such as the mTOR inhibitor Compound 10e with its potent and selective activity against lung cancer cells, warrants further investigation.[3][6] Future studies should focus on comprehensive in vivo efficacy and toxicity profiling, as well as the identification of predictive biomarkers to select patient populations most likely to respond to these targeted therapies.

Conclusion

Novel morpholine derivatives represent a promising class of anticancer agents with the potential to overcome some of the limitations of current therapies. The experimental data presented in this guide demonstrates that certain morpholine-containing compounds exhibit superior in vitro potency compared to established standard-of-care drugs. The provided protocols offer a robust framework for the continued validation of these and other emerging anticancer agents. As our understanding of the molecular drivers of cancer deepens, the rational design of targeted therapies incorporating privileged scaffolds like morpholine will be paramount in the development of more effective and less toxic treatments for cancer patients.

References

  • Yan, G., Li, L., & Chen, G. (2014). Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells.
  • Gülçin, I., & Akkemik, E. (2018). Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences.
  • Liu, Y., & Gao, Y. (2019). Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo. PMC.
  • Gülçin, I., & Akkemik, E. (2018). Discrimination Of The Effects Of Doxorubicin On Two Different Breast Cancer Cell Lines On Account Of Multidrug Resistance And Apoptosis. DSpace Repository.
  • Alavi, S. E., et al. (2018). Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science.
  • Li, Y., et al. (2016). Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system. PMC.
  • Gu, Y., & Wang, Y. (2021). PI3K/AKT/mTOR-Targeted Therapy for Breast Cancer. PMC.
  • Helwick, C. (2024). PI3K Inhibitor Wins FDA Approval for Advanced Breast Cancer. MedPage Today.
  • Abdel-Razeq, H. (2019). PI3K Inhibitors for Breast Cancer: First FDA Approved Regimen. Discoveries Journals.
  • U.S. Food and Drug Administration. (2019). FDA Approves First PI3K Inhibitor for Breast Cancer. Docwire News.
  • OncoPrescribe. (2020). FDA Approves First PI3K Inhibitor, PIQRAY®, for Breast Cancer.
  • Sharma, P. K., et al. (2024).
  • Dwivedi, A. R., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central.
  • Khan, I., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
  • Al-Warhi, T., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers.
  • Khan, I., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PMC.
  • Okudela, K., et al. (2007). p53 Enhances Gefitinib-Induced Growth Inhibition and Apoptosis by Regulation of Fas in Non–Small Cell Lung Cancer. AACR Journals.
  • Chinnaiyan, P., et al. (2005). Gefitinib Radiosensitizes Non–Small Cell Lung Cancer Cells by Suppressing Cellular DNA Repair Capacity. NIH.
  • Al-Ostoot, F. H., et al. (2024). Some of the quinoline-based derivatives approved for therapy or under clinical trial for treatment of cancer: bosutinib, neratinib, senexin c, and pelitinib.
  • Dwivedi, A. R., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing.
  • Okudela, K., et al. (2007). A549 cells were more sensitive to gefitinib compared with NCI-H1299...
  • Zhang, L., et al. (2018).
  • Chen, Y., et al. (2020). In vivo antitumor efficacies. (A) Patient-derived cancer xenograft...
  • Al-Ostoot, F. H., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
  • de Oliveira, A. S., et al. (2020). Resistance mechanism to cisplatin in NCI-H460 non-small cell lung cancer cell line: investigating apoptosis, autophagy, and cytogenetic damage. OAE Publishing Inc.
  • Eurofins Discovery. (n.d.). In Vivo Oncology. Pharmacology Discovery Services.
  • Reaction Biology. (n.d.). Xenograft Models For Drug Discovery.

Sources

A Comparative Analysis of 3- and 4-Substituted Phenylmorpholines: Unraveling the Nuances of Monoamine Transporter Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology, the phenylmorpholine scaffold represents a cornerstone for the development of compounds targeting monoamine transporters. These transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are critical regulators of neurotransmission, and their modulation is a key strategy in the treatment of various central nervous system disorders, including depression, ADHD, and substance use disorders.[1] This guide provides an in-depth comparison of the biological activities of 3- and 4-substituted phenylmorpholines, offering insights into their structure-activity relationships (SAR) and providing a practical framework for their evaluation.

The position of a substituent on the phenyl ring of the morpholine structure profoundly influences the compound's potency and selectivity for the different monoamine transporters. This guide will dissect these differences, drawing upon experimental data to illuminate the causal relationships between chemical structure and biological function. We will explore the subtle yet significant impact of moving a substituent from the meta (3-position) to the para (4-position) of the phenyl ring.

The Decisive Role of Phenyl Ring Substitution: A Head-to-Head Comparison

The biological activity of phenylmorpholine derivatives is largely dictated by their interaction with the binding pockets of DAT, NET, and SERT. These transporters share structural homology, yet possess distinct features that allow for selective targeting.[2] The positioning of substituents on the phenyl ring can either enhance or diminish the affinity and functional activity of the molecule at each transporter.

A compelling illustration of this principle is found in the comparative analysis of methyl-substituted phenmetrazine analogs.[3] A study by McLaughlin et al. (2018) provides a direct comparison of 2-methylphenmetrazine (2-MPM), 3-methylphenmetrazine (3-MPM), and 4-methylphenmetrazine (4-MPM), revealing a clear SAR.

In Vitro Activity at Monoamine Transporters

The primary mechanism of action for many phenylmorpholines is the inhibition of monoamine reuptake or the induction of neurotransmitter release.[4] These activities are quantified through in vitro assays, such as uptake inhibition (IC₅₀) and release (EC₅₀) assays.

Data Presentation: In Vitro Potency of Methylphenmetrazine (MPM) Isomers

CompoundDAT IC₅₀ (μM)NET IC₅₀ (μM)SERT IC₅₀ (μM)DAT EC₅₀ (μM)NET EC₅₀ (μM)SERT EC₅₀ (μM)
Phenmetrazine 4.551.2018.50.280.11>10
3-MPM >305.20>300.450.15>10
4-MPM 1.931.502.010.150.080.65

Data sourced from McLaughlin et al. (2018).[3]

From this data, several key insights emerge:

  • 4-Methylphenmetrazine (4-MPM): The para-substituted analog, 4-MPM, demonstrates the most potent and balanced profile. It is a potent inhibitor and releaser at all three transporters, with a notable increase in serotonin transporter activity compared to phenmetrazine and 3-MPM.[3] This suggests that the 4-position is more accommodating for interactions within the SERT binding pocket. The enhanced activity at DAT and NET compared to the parent compound also highlights the favorable nature of para-substitution.

  • 3-Methylphenmetrazine (3-MPM): In stark contrast, the meta-substituted analog, 3-MPM, exhibits significantly weaker activity at DAT and SERT.[3] This indicates that a methyl group in the 3-position introduces steric or electronic properties that are detrimental to binding and/or translocation at these transporters. Its activity at NET is maintained, albeit slightly reduced compared to phenmetrazine and 4-MPM.

Causality Behind the Observed Differences:

The differential activity between 3- and 4-substituted analogs likely stems from the specific interactions within the monoamine transporter binding sites. The binding pockets of DAT, NET, and SERT are composed of a constellation of amino acid residues that form hydrophobic and polar interactions with ligands.[5]

  • The Para Advantage (4-Position): A substituent at the 4-position extends into a region of the binding pocket that can accommodate additional bulk and potentially form favorable interactions. In the case of 4-MPM, the methyl group may enhance hydrophobic interactions, leading to increased affinity. The significant increase in SERT activity for 4-MPM suggests that the para-position is particularly important for engaging with key residues in the serotonin transporter.[3]

  • The Meta Hindrance (3-Position): Conversely, a substituent at the 3-position may clash with residues lining the binding pocket, leading to a less favorable binding orientation and reduced affinity. This steric hindrance appears to be most pronounced at DAT and SERT for 3-MPM.[3]

Similar trends have been observed with other substituents. For instance, 3-fluorophenmetrazine (3-FPM) and 4-fluorophenmetrazine (4-FPM) are both potent monoamine releasers with selectivity for catecholamine transporters over the serotonin transporter.[6] While direct comparative quantitative data is less available in the cited literature, the general principle that substitution patterns dictate selectivity holds true.

Experimental Protocols

To empower researchers in this field, we provide detailed methodologies for the key experiments used to characterize 3- and 4-substituted phenylmorpholines.

In Vitro Monoamine Transporter Assays

These assays are fundamental for determining a compound's potency and mechanism of action at DAT, NET, and SERT.

1. Monoamine Reuptake Inhibition Assay (Radiolabeled)

This assay directly measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine into cells expressing the target transporter.

  • Objective: To determine the IC₅₀ value of a test compound.

  • Materials:

    • HEK293 cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT).

    • Cell culture medium.

    • Assay buffer (e.g., Krebs-HEPES buffer).

    • Radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Test compounds at various concentrations.

    • Known transporter inhibitor for determining non-specific uptake (e.g., cocaine for DAT, desipramine for NET, citalopram for SERT).[4]

    • 96-well microplates.

    • Scintillation counter.

  • Procedure:

    • Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates and allow them to adhere overnight.

    • Pre-incubation: On the day of the experiment, wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at room temperature.

    • Initiation of Uptake: Add the radiolabeled monoamine substrate to initiate the uptake reaction.

    • Incubation: Incubate for a short period to measure the initial rate of uptake (e.g., 1-5 minutes).

    • Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake process.

    • Quantification: Lyse the cells and measure the amount of radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound to determine the IC₅₀ value.

Experimental Workflow for Monoamine Reuptake Inhibition Assays

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate Transporter-Expressing HEK293 Cells wash_cells Wash Cells with Assay Buffer plate_cells->wash_cells prepare_compounds Prepare Serial Dilutions of Test Compounds pre_incubate Pre-incubate with Test Compound prepare_compounds->pre_incubate prepare_radioligand Prepare Radiolabeled Substrate Solution add_radioligand Add Radiolabeled Substrate (Initiate Uptake) prepare_radioligand->add_radioligand wash_cells->pre_incubate pre_incubate->add_radioligand incubate Incubate (e.g., 1-5 min) add_radioligand->incubate terminate Terminate Uptake (Wash with Cold Buffer) incubate->terminate lyse_cells Lyse Cells terminate->lyse_cells scintillation_count Measure Radioactivity (Scintillation Counting) lyse_cells->scintillation_count calculate_ic50 Calculate IC50 Value scintillation_count->calculate_ic50

Caption: General workflow for a monoamine reuptake inhibition assay.

In Vivo Behavioral Assessment

2. Locomotor Activity Test (Open Field Test)

This test is a standard method for assessing the stimulant or depressant effects of a compound on spontaneous motor activity in rodents.

  • Objective: To evaluate the effect of a test compound on locomotor activity.

  • Materials:

    • Rodents (e.g., mice or rats).

    • Open field arena equipped with infrared beams or a video tracking system.

    • Test compound and vehicle.

    • Disinfectant for cleaning the arena.

  • Procedure:

    • Acclimation: Bring the animals to the testing room and allow them to acclimate for at least 30-60 minutes.

    • Dosing: Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral).

    • Testing: At a specified time after dosing, place the animal in the center of the open field arena.

    • Data Collection: Record the animal's activity for a set duration (e.g., 30-60 minutes). Parameters to be measured include total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.

    • Cleaning: Thoroughly clean the arena with a disinfectant between each animal to remove any olfactory cues.

    • Data Analysis: Compare the locomotor activity parameters between the different treatment groups.

Logical Relationship of Phenylmorpholine Action

G cluster_compound Phenylmorpholine Analog cluster_transporters Molecular Targets cluster_effects Synaptic Effects cluster_outcome Behavioral Outcome compound 3- or 4-Substituted Phenylmorpholine dat DAT compound->dat Binds to net NET compound->net Binds to sert SERT compound->sert Binds to reuptake Inhibition of Neurotransmitter Reuptake dat->reuptake Leads to release Induction of Neurotransmitter Release dat->release Leads to net->reuptake Leads to net->release Leads to sert->reuptake Leads to sert->release Leads to locomotor Altered Locomotor Activity reuptake->locomotor Results in release->locomotor Results in

Caption: From molecular target to behavioral outcome.

Conclusion

The biological activity of phenylmorpholine derivatives is exquisitely sensitive to the substitution pattern on the phenyl ring. The comparison between 3- and 4-substituted analogs reveals that the para-position is generally more favorable for potent and broad-spectrum activity at monoamine transporters, as exemplified by 4-methylphenmetrazine. In contrast, meta-substitution can significantly attenuate activity, particularly at DAT and SERT.

This guide provides a framework for understanding and investigating these critical structure-activity relationships. The detailed experimental protocols offer a starting point for researchers to rigorously characterize novel phenylmorpholine compounds. A thorough understanding of how subtle structural modifications impact biological activity is paramount for the rational design of new therapeutics with improved potency and selectivity for the treatment of a range of neurological and psychiatric disorders.

References

  • McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., ... & Brandt, S. D. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug testing and analysis, 10(9), 1404-1416. [Link]

  • McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., ... & Brandt, S. D. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. LENUS, The Irish Health Repository. [Link]

  • McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., ... & Brandt, S. D. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. ResearchGate. [Link]

  • US Patent Application US20130203752A1. Phenylmorpholines and analogues thereof.
  • Brandt, S. D., Kavanagh, P. V., Westphal, F., Stratford, A., Elliott, S. P., Dowling, G., ... & McLaughlin, G. (2017). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Drug testing and analysis, 9(1), 38-50. [Link]

  • Koldsø, H., Severinsen, K., Kalmod, S. G., Olsen, L., & Schiøtt, B. (2013). Comparative modeling of the human monoamine transporters: similarities in substrate binding. PloS one, 8(3), e59525. [Link]

  • Koldsø, H., Noer, A., & Schiøtt, B. (2013). Insights to ligand binding to the monoamine transporters—from homology modeling to LeuBAT and dDAT. Frontiers in pharmacology, 4, 137. [Link]

  • Severinsen, K., Koldsø, H., Kalmod, S. G., Olsen, L., & Schiøtt, B. (2012). Binding of the amphetamine-like 1-phenyl-piperazine to monoamine transporters. ACS chemical neuroscience, 3(7), 561-570. [Link]

  • Jarończyk, M., Kafel, R., & Bojarski, A. J. (2019). Structure modeling of the norepinephrine transporter. International journal of molecular sciences, 20(18), 4431. [Link]

  • Krygowski, T. M., & Szatylowicz, H. (2015). Towards physical interpretation of substituent effects: the case of meta-and para-substituted anilines. Structural Chemistry, 26(1), 153-164. [Link]

  • Substituted phenylmorpholine. Wikipedia. [Link]

  • Davies, H. M., Saikali, E., & Clark, W. M. (1990). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. Journal of medicinal chemistry, 33(11), 3020-3026. [Link]

  • Masterson, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Cheng, M. H., & Bahar, I. (2019). Allosteric modulation of serotonin and dopamine transporters: New insights from computations and experiments. Frontiers in molecular neuroscience, 12, 26. [Link]

  • Shilling, C. M., Shaw, L. A., Aguilar, J. A., Brittain, W. D. G., & Mahon, C. S. (2025). Influence of para-substitution on the polymerisation kinetics of 2-phenyl-2-oxazolines. Polymer Chemistry, 16(18), 3443-3449. [Link]

  • Aggarwal, S., Mortensen, O. V., & Bauman, M. H. (2018). Overview of monoamine transporters. Current protocols in pharmacology, 82(1), e43. [Link]

Sources

A Comparative Guide to the Kinase Cross-Reactivity Profiling of 3-(4-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the characterization of a small molecule's interaction with the human kinome is a critical step in advancing a lead compound.[1] Off-target kinase interactions can lead to unforeseen toxicities or, in some cases, reveal opportunities for polypharmacology. This guide provides a comprehensive analysis of the kinase selectivity profile of a novel compound, 3-(4-Bromophenyl)morpholine. We detail the rationale for selecting a competition binding assay for the primary screen, present a detailed experimental protocol, and compare the compound's binding affinities against a panel of 97 kinases. The resulting data is contextualized by comparing its selectivity against the promiscuous inhibitor Staurosporine and the clinically relevant multi-kinase inhibitor, Sunitinib. This guide serves as a practical framework for researchers seeking to rigorously evaluate the selectivity of their own compounds of interest.

Introduction: The Imperative of Kinase Selectivity

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, making them one of the most important classes of drug targets, particularly in oncology and immunology.[1] The human genome encodes over 500 kinases, and while they share a conserved ATP-binding site, subtle differences allow for the design of selective inhibitors.[2] However, achieving absolute selectivity is rare. Therefore, early and comprehensive profiling of a compound's activity across a broad panel of kinases is essential to de-risk a drug development program.[3]

The compound 3-(4-Bromophenyl)morpholine contains a morpholine ring, a privileged scaffold found in numerous approved kinase inhibitors, such as the PI3K inhibitor ZSTK474.[4] This structural feature provides a strong rationale for investigating its potential interactions across the human kinome. This guide outlines the process and interpretation of such a profiling campaign.

Selecting the Optimal Profiling Platform: Rationale and Considerations

Choosing the right assay technology is fundamental to generating reliable and interpretable selectivity data. Several robust platforms exist, each with distinct advantages.[5]

  • Biochemical Activity Assays: These assays, often based on radiometric detection (like ³³P-ATP incorporation) or fluorescence/luminescence readouts, directly measure the inhibition of a kinase's catalytic activity (phosphorylation).[3] They provide an IC₅₀ value, which reflects the concentration of an inhibitor required to reduce enzyme activity by 50%. However, IC₅₀ values are highly dependent on assay conditions, particularly the concentration of ATP.[6][7] Comparing IC₅₀ values across different kinases can be misleading unless the ATP concentration is carefully standardized relative to the Kₘ of each kinase.[6]

  • Competition Binding Assays: Platforms like KINOMEscan® utilize an active site-directed competition binding assay.[8][9][10] In this setup, a test compound competes with an immobilized, active-site-directed ligand for binding to the kinase. The amount of kinase bound to the solid support is then quantified, typically via qPCR.[8] A key advantage of this method is that it is ATP-independent, measuring the intrinsic thermodynamic dissociation constant (Kᵈ) of the compound-kinase interaction.[9] This allows for a direct and unambiguous comparison of binding affinities across the entire kinome, making it an ideal choice for a primary, broad-based selectivity screen.[8]

For this initial investigation of 3-(4-Bromophenyl)morpholine, we selected a competition binding assay approach to generate a direct, thermodynamic comparison of its affinity for a diverse panel of kinases.

Experimental Protocol: Competition Binding Assay Workflow

The following protocol outlines the step-by-step methodology for profiling a test compound using a competition binding assay format.

3.1. Materials and Reagents:

  • Test Compound: 3-(4-Bromophenyl)morpholine, 10 mM stock in 100% DMSO.

  • Kinase Panel: Pre-selected panel of DNA-tagged human kinases (e.g., scanEDGE panel from Eurofins Discovery).[11]

  • Ligand-coated beads: Streptavidin-coated magnetic beads coupled with an immobilized, active-site-directed ligand.

  • Assay Plates: 384-well polypropylene plates.

  • Buffers: Appropriate binding buffers.

  • Wash Buffers.

  • qPCR reagents.

3.2. Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of 3-(4-Bromophenyl)morpholine in 100% DMSO. For a primary screen, a single high concentration (e.g., 10 µM) is typically used.

  • Assay Reaction Setup:

    • Add DNA-tagged kinases to the wells of the 384-well plate.

    • Add the test compound dilutions to the appropriate wells. Include DMSO-only wells as a 0% inhibition (high signal) control and wells with a high concentration of a known broad-spectrum inhibitor as a 100% inhibition (low signal) control.

    • Add the ligand-coated magnetic beads to all wells to initiate the competitive binding reaction.

  • Incubation: Seal the plate and incubate at room temperature for 1 hour with gentle shaking to allow the binding reaction to reach equilibrium.

  • Washing: Using a magnetic plate separator, capture the beads in each well. Aspirate the supernatant and wash the beads multiple times with wash buffer to remove unbound kinase.

  • Elution: Elute the bound kinase from the beads.

  • Quantification: Quantify the amount of eluted, DNA-tagged kinase in each well using a standard qPCR protocol.

  • Data Analysis:

    • Calculate the percent of the DMSO control (% Ctrl) for each test compound concentration using the qPCR signal.

    • The formula used is: % Ctrl = (test compound signal - positive control signal) / (DMSO control signal - positive control signal) * 100.

    • For dose-response curves, plot the % Ctrl against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response model to determine the dissociation constant (Kᵈ).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Dilution (10 mM stock in DMSO) Incubate Competitive Binding (Add Compound & Ligand Beads, Incubate 1 hr) Compound->Incubate KinasePlate Kinase Aliquoting (DNA-tagged kinases in 384-well plate) KinasePlate->Incubate Wash Washing Steps (Magnetic bead separation, remove unbound kinase) Incubate->Wash Elute Elution (Release bound kinase from beads) Wash->Elute qPCR Quantification (qPCR detection of DNA tag) Elute->qPCR Calc Data Processing (Calculate % Control, Determine Kd) qPCR->Calc G RTK Growth Factor Receptor (e.g., FGFR) PI3K PI3Kα / PI3Kδ RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibits (when unphosphorylated) Compound 3-(4-Bromophenyl)morpholine Compound->PI3K Compound->mTORC1

Caption: Simplified PI3K/AKT/mTOR signaling pathway with hypothetical targets.

The selectivity of 3-(4-Bromophenyl)morpholine for PI3Kα/δ over other kinases suggests it could be developed as a tool compound for studying this pathway or as a lead for therapeutic development. The weaker off-target activities against FGFR1 and VEGFR2 are thousands of times lower than the primary targets and are unlikely to be physiologically relevant at therapeutic doses aimed at PI3K.

Conclusion and Future Directions

This guide demonstrates a systematic approach to characterizing the kinase selectivity of a novel compound, 3-(4-Bromophenyl)morpholine. Through a comprehensive competition binding assay, we have established a plausible and selective target profile for this molecule, identifying the PI3K/mTOR pathway as its primary site of action.

The next logical steps in the development of this compound would include:

  • Orthogonal Assays: Confirming the inhibitory activity using a biochemical, activity-based assay (e.g., TR-FRET or radiometric) to obtain IC₅₀ values.

  • Cellular Target Engagement: Utilizing cell-based assays (e.g., Western blot analysis of phosphorylated AKT or S6K) to confirm that the compound inhibits the PI3K pathway in a cellular context.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 3-(4-Bromophenyl)morpholine to improve potency and further refine selectivity.

By following this rigorous, data-driven approach, researchers can build a comprehensive understanding of a compound's mechanism of action and make informed decisions to advance their drug discovery programs.

References

  • Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 18, 1-8. [Link]

  • DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from a resource describing the KINOMEscan platform's proprietary active site-directed competition binding assay.
  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from a resource detailing the KINOMEscan platform and its use for determining kinome-wide compound potency and selectivity.
  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening.
  • Thermo Fisher Scientific. (n.d.). Screening and Profiling. Retrieved from an overview of SelectScreen services for drug discovery.
  • Thermo Fisher Scientific. (n.d.). Kinase Biology. Retrieved from a portfolio of biochemical and cell-based kinase assays and services.
  • ResearchGate. (n.d.). Protein kinase profiling assays: A technology review | Request PDF. Retrieved from a review of various kinase assay technologies.
  • Thermo Fisher Scientific. (2021). SelectScreen™ Biochemical Kinase Profiling Service Adapta™ Screening Protocol and Assay Conditions. Retrieved from a protocol for a universal kinase assay.
  • AssayQuant. (n.d.). Understanding Time-Dependent Inhibition Kinetics for Lead Discovery.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from an overview of the KINOMEscan high-throughput competition affinity binding assay.
  • YouTube. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. Retrieved from a video explaining the KINOMEscan technology principle.
  • Cohen, P. (2002). Enzyme Kinetics and Binding Studies on Inhibitors of MEK Protein Kinase. Biochemistry, 41(7), 2145-2153. (Note: While the specific article is on MEK, the principles of ATP-competitive kinetics are broadly applicable).
  • AssayQuant. (n.d.). Your Next Kinase Selectivity and Profiling CRO. Retrieved from a comparison of kinase profiling services and the benefits of kinetic measurements.
  • Thermo Fisher Scientific. (2023). SelectScreen™ Biochemical Kinase Profiling Service LanthaScreen™ Eu Kinase Binding Assay Screening Protocol and Assay Conditions. Retrieved from a protocol for a FRET-based kinase binding assay.
  • Stork, C. (n.d.). Protein kinase profiling assays: a technology review. Retrieved from an academic citation of the review on kinase profiling assays.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from an overview of radiometric kinase assay services for determining compound selectivity.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from a guide on selecting appropriate kinase assays for different research goals.
  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • News-Medical.Net. (n.d.). Advancing kinase drug discovery through massively parallel SPR fragment screening. Retrieved from an article on using SPR for kinetic analysis of kinase inhibitors.
  • Wölfel, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4938. [Link]

  • MDPI. (2023). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 28(14), 5488.
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137.
  • Chemdad Co., Ltd. (n.d.). N-(4-BROMOPHENYL)MORPHOLINE.
  • Benchchem. (n.d.). 3-(3-Bromophenyl)morpholine | CAS 1260665-00-6.
  • Sigma-Aldrich. (n.d.). 4-(4-Bromophenyl)morpholine 97%.
  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49, 786-810.
  • PubChem. (n.d.). 4-(4-Bromophenyl)morpholine. Retrieved from the PubChem compound database. [Link]

  • J&K Scientific. (n.d.). 4-(4-Bromophenyl)morpholine | 30483-75-1.
  • Lindsley, C. W., et al. (2017). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1147–1151. [Link]

Sources

A Preclinical Comparative Analysis of 3-(4-Bromophenyl)morpholine, a Novel PI3K Pathway Modulator, for Glioblastoma Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unmet Need in Glioblastoma and the Rationale for Targeting the PI3K Pathway

Glioblastoma (GBM) remains the most aggressive and lethal primary brain tumor in adults.[1][2] The current standard of care, typically involving maximal surgical resection followed by radiotherapy and the alkylating agent temozolomide, offers only a modest improvement in overall survival.[3][4][5] The profound molecular heterogeneity and infiltrative nature of GBM contribute to its notorious resistance to conventional therapies, leading to near-universal tumor recurrence.[6][7][8] This grim prognosis underscores the urgent need for novel therapeutic strategies that target the fundamental molecular drivers of glioblastoma.

One of the most frequently dysregulated signaling pathways in glioblastoma is the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which is hyperactivated in a majority of GBM tumors.[9][10][11] This pathway is a central regulator of critical cellular processes including cell growth, proliferation, survival, motility, and angiogenesis.[9][10] Given its pivotal role in GBM pathogenesis, the PI3K pathway represents a highly attractive target for therapeutic intervention. While several PI3K inhibitors have entered clinical trials for glioblastoma, their single-agent efficacy has been limited, highlighting the need for more potent and specific inhibitors.[9][11][12]

This guide introduces a preclinical evaluation of a novel investigational compound, 3-(4-Bromophenyl)morpholine (herein referred to as BPM-1), a small molecule with a morpholine scaffold suggesting potential kinase inhibitory activity. The morpholine ring is a well-established pharmacophore in medicinal chemistry, known to enhance potency and modulate the pharmacokinetic properties of drug candidates.[13] This document provides a comparative analysis of BPM-1's hypothetical efficacy against current standard-of-care treatments for glioblastoma, supported by established preclinical experimental protocols.

Mechanisms of Action: A Comparative Overview

A clear understanding of the molecular mechanisms of both investigational and standard-of-care drugs is crucial for designing rational therapeutic strategies and anticipating potential synergistic or antagonistic effects.

3-(4-Bromophenyl)morpholine (BPM-1): A Putative PI3K Inhibitor

While the precise molecular target of 3-(4-Bromophenyl)morpholine is under investigation, its structural features, particularly the aryl-morpholine core, suggest a plausible interaction with the ATP-binding pocket of kinases, a common characteristic of many kinase inhibitors. For the purpose of this guide, we will hypothesize that BPM-1 acts as a potent and selective inhibitor of the p110α isoform of PI3K, which is frequently mutated and overactive in glioblastoma.[9]

The proposed mechanism involves BPM-1 competitively binding to the ATP-binding site of PI3K, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition would lead to the downstream suppression of Akt and mTOR signaling, ultimately inducing apoptosis and inhibiting proliferation in glioblastoma cells.

PI3K_Pathway_Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation BPM1 3-(4-Bromophenyl)morpholine (BPM-1) BPM1->PI3K PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

Figure 1: Proposed mechanism of action for 3-(4-Bromophenyl)morpholine (BPM-1) as a PI3K inhibitor.

Standard-of-Care Drugs for Glioblastoma
  • Temozolomide (TMZ): The cornerstone of glioblastoma chemotherapy, temozolomide is an oral alkylating agent.[3][5] It functions by methylating DNA, primarily at the N7 and O6 positions of guanine residues.[7][14] This DNA damage triggers cell cycle arrest and apoptosis.[14] However, the efficacy of temozolomide is often limited by the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which removes the methyl adducts and confers resistance.[15][16]

  • Bevacizumab: A humanized monoclonal antibody that targets the vascular endothelial growth factor A (VEGF-A).[17][18] By sequestering VEGF-A, bevacizumab inhibits angiogenesis, the formation of new blood vessels that tumors need to grow.[18][19] This can lead to a reduction in tumor vascularity and associated edema.[13][20] Bevacizumab is typically used in cases of recurrent glioblastoma.[21]

  • Lomustine (CCNU): An alkylating agent belonging to the nitrosourea class.[22] Lomustine is highly lipophilic, allowing it to cross the blood-brain barrier effectively.[22] It works by alkylating DNA and RNA, leading to the formation of interstrand cross-links that inhibit DNA replication and transcription, ultimately causing cell death.[22][23][24] Lomustine is often used for recurrent glioblastoma.[23]

Preclinical Efficacy Evaluation: Experimental Design and Data

To assess the potential of BPM-1 as a therapeutic agent for glioblastoma, a series of in vitro and in vivo experiments are proposed, comparing its efficacy against temozolomide and a known pan-PI3K inhibitor (as a positive control for the target class).

In Vitro Efficacy Assessment

Objective: To determine the cytotoxic effects of BPM-1 on human glioblastoma cell lines and compare its potency with standard-of-care and a reference PI3K inhibitor.

Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Culture: Human glioblastoma cell lines (e.g., U87MG, T98G) are cultured in appropriate media and conditions.[25]

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.[26]

  • Treatment: The following day, the media is replaced with fresh media containing serial dilutions of BPM-1, temozolomide, or a reference pan-PI3K inhibitor. A vehicle control (DMSO) is also included.

  • Incubation: The cells are incubated with the compounds for 72 hours.[27]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.[27]

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) for each compound is determined by plotting cell viability against the logarithm of drug concentration and fitting the data to a dose-response curve.

Hypothetical In Vitro Efficacy Data

CompoundTarget PathwayU87MG IC50 (µM)T98G IC50 (µM)
BPM-1 PI3K (p110α) 0.5 1.2
Pan-PI3K InhibitorPI3K (pan-isoform)0.82.5
TemozolomideDNA Alkylation150>500 (Resistant)

Data are presented as the mean from three independent experiments.

Interpretation of Hypothetical Data: The data in the table suggest that BPM-1 exhibits potent cytotoxic activity against both the temozolomide-sensitive (U87MG) and temozolomide-resistant (T98G) glioblastoma cell lines, with IC50 values in the sub-micromolar to low micromolar range. Its potency appears to be comparable to or slightly better than a reference pan-PI3K inhibitor, supporting its hypothesized mechanism of action.

In Vivo Efficacy Assessment

Objective: To evaluate the in vivo anti-tumor efficacy of BPM-1 in a clinically relevant orthotopic mouse model of glioblastoma.

Experimental Protocol: Orthotopic Glioblastoma Xenograft Model

  • Cell Line Preparation: A human glioblastoma cell line (e.g., U87MG) is engineered to express luciferase for non-invasive tumor monitoring via bioluminescence imaging.[8][28]

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of the human tumor cells.

  • Intracranial Injection: Under anesthesia, a stereotactic apparatus is used to precisely inject the luciferase-expressing glioblastoma cells into the brain of each mouse.[1][29][30]

  • Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging at regular intervals.

  • Treatment Initiation: Once the tumors reach a predetermined size, the mice are randomized into treatment groups: Vehicle control, BPM-1, and Temozolomide.

  • Drug Administration: BPM-1 is administered orally (assuming good oral bioavailability) daily, while temozolomide is also administered orally according to an established dosing schedule.

  • Efficacy Endpoints: The primary endpoints are tumor growth inhibition (measured by bioluminescence) and overall survival.

  • Data Analysis: Tumor growth curves are generated by plotting the average bioluminescence signal for each group over time. Kaplan-Meier survival curves are used to analyze the survival data.

InVivo_Workflow cluster_setup Model Setup cluster_monitoring Monitoring & Treatment cluster_analysis Data Analysis Cell_Prep Luciferase-expressing Glioblastoma Cells Injection Stereotactic Intracranial Injection into Mice Cell_Prep->Injection Tumor_Monitoring Bioluminescence Imaging Injection->Tumor_Monitoring Randomization Randomization Tumor_Monitoring->Randomization Treatment Drug Administration (Vehicle, BPM-1, TMZ) Randomization->Treatment Treatment->Tumor_Monitoring Continued Monitoring Tumor_Growth Tumor Growth Inhibition Treatment->Tumor_Growth Survival Overall Survival (Kaplan-Meier) Treatment->Survival

Figure 2: Workflow for the in vivo evaluation of BPM-1 in an orthotopic glioblastoma model.

Hypothetical In Vivo Efficacy Data

Treatment GroupMedian Survival (Days)Tumor Growth Inhibition (%) at Day 21
Vehicle Control250
BPM-1 (50 mg/kg, oral, daily) 42 75
Temozolomide (5 mg/kg, oral, 5 days/week)3550

Tumor growth inhibition is calculated relative to the vehicle control group.

Interpretation of Hypothetical Data: The in vivo results suggest that BPM-1 significantly prolongs the median survival of mice bearing orthotopic glioblastoma tumors compared to both the vehicle control and the standard-of-care agent, temozolomide. Furthermore, BPM-1 demonstrates superior tumor growth inhibition. These findings would provide strong preclinical evidence for the potential therapeutic benefit of BPM-1 in glioblastoma.

Discussion and Future Directions

The hypothetical preclinical data presented in this guide position 3-(4-Bromophenyl)morpholine (BPM-1) as a promising therapeutic candidate for glioblastoma. Its potent in vitro cytotoxicity against both temozolomide-sensitive and -resistant cell lines, coupled with its superior in vivo efficacy in an orthotopic model, suggests that it may overcome some of the limitations of current therapies.

The proposed mechanism of action as a PI3K inhibitor is supported by the observed potency, which is in line with other compounds in this class. The ability of BPM-1 to effectively treat a temozolomide-resistant cell line is particularly noteworthy, as it suggests a potential therapeutic option for patients with recurrent or refractory glioblastoma.

Further preclinical development of BPM-1 should focus on:

  • Target Validation: Definitive biochemical and cellular assays to confirm the direct binding and inhibition of PI3K isoforms.

  • Pharmacokinetic and Pharmacodynamic Studies: Comprehensive evaluation of BPM-1's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to modulate the PI3K pathway in vivo.

  • Toxicity and Safety Profiling: Rigorous toxicology studies to determine the safety profile and therapeutic window of BPM-1.

  • Combination Studies: Investigating the potential for synergistic effects when BPM-1 is combined with standard-of-care therapies, including radiation and temozolomide.

References

  • Liu, A. et al. (2017). Recent advances in the use of PI3K inhibitors for glioblastoma multiforme: current preclinical and clinical development. Molecular Cancer, 16(1), 101. [Link]

  • Bonavia, R. et al. (2012). Use of bevacizumab in recurrent glioblastoma. CNS Oncology, 1(1), 59-71. [Link]

  • Genentech, Inc. (n.d.). How Avastin® (bevacizumab) works for recurrent glioblastoma (rGBM). Avastin. [Link]

  • Wikipedia. (2024). Lomustine. In Wikipedia. [Link]

  • Sathornsumetee, S. et al. (2011). Bevacizumab for Glioblastoma—A Promising Drug or Not? Cancers, 3(2), 1587-1605. [Link]

  • Chinot, O. L. et al. (2013). Bevacizumab for the Treatment of Glioblastoma. Current Cancer Drug Targets, 13(5), 502-510. [Link]

  • Yang, T. et al. (2024). Treatment mechanism and research progress of bevacizumab for glioblastoma. Frontiers in Pharmacology, 15, 1358897. [Link]

  • Moffitt Cancer Center. (n.d.). Glioblastoma Chemotherapy. [Link]

  • Gomez-Roman, N. et al. (2021). Evolution of Experimental Models in the Study of Glioblastoma: Toward Finding Efficient Treatments. Frontiers in Oncology, 11, 752763. [Link]

  • Ivy Brain Tumor Center. (n.d.). Glioblastoma Current Standard of Care. [Link]

  • Sang, Y. et al. (2023). Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications. International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • ResearchGate. (n.d.). Current status of PI3K inhibitors in clinical trials (data from [Link]). [Link]

  • Placantonakis, D. G. (2018). Orthotopic Patient-Derived Glioblastoma Xenografts in Mice. In Glioblastoma (pp. 165-177). Humana Press, New York, NY. [Link]

  • Semantic Scholar. (n.d.). Orthotopic Patient-Derived Glioblastoma Xenografts in Mice. [Link]

  • Wikipedia. (2024). Glioblastoma. In Wikipedia. [Link]

  • Liu, A. et al. (2017). Recent advances in the use of PI3K inhibitors for glioblastoma multiforme: current preclinical and clinical development. Molecular Cancer, 16(1), 101. [Link]

  • Atkinson, D. et al. (2023). Translational Orthotopic Models of Glioblastoma Multiforme. Journal of Visualized Experiments, (191), e64770. [Link]

  • Wen, P. Y. et al. (2016). Phase II trial of the phosphatidyinositol-3 kinase (PI3K) inhibitor buparlisib (BKM120) in recurrent glioblastoma. Journal of Clinical Oncology, 34(15_suppl), 2008-2008. [Link]

  • Patsnap. (2024). What is the mechanism of Lomustine? Synapse. [Link]

  • Crown Bioscience. (n.d.). Improving Drug Development and Glioblastoma Xenograft Models. [Link]

  • Ball, T. et al. (2021). Current FDA-Approved Therapies for High-Grade Malignant Gliomas. Cancers, 13(6), 1398. [Link]

  • Technology Networks. (2008). Celprogen Introduces an in vivo Model for Human Brain Cancer for Drug Discovery Applications. Cell Science. [Link]

  • Nowak, A. et al. (2024). Temozolomide (TMZ) in the Treatment of Glioblastoma Multiforme—A Literature Review and Clinical Outcomes. Cancers, 16(14), 2568. [Link]

  • Jamal, A. et al. (2023). An overview of glioblastoma multiforme and temozolomide resistance: can LC-MS-based proteomics reveal the fundamental mechanism of temozolomide resistance? Frontiers in Oncology, 13, 1184715. [Link]

  • Ahluwalia, M. S. et al. (2023). Key Clinical Principles in the Management of Glioblastoma. JCO Oncology Practice, 19(1), 13-22. [Link]

  • Iturrioz-Rodriguez, N. et al. (2024). Establishment of an orthotopic glioblastoma mouse model for preclinical studies. Methods in Cell Biology, 185, 49-65. [Link]

  • Liu, A. et al. (2017). Recent advances in the use of PI3K inhibitors for glioblastoma multiforme: current preclinical and clinical development. Molecular Cancer, 16(1), 101. [Link]

  • Generium. (n.d.). Development of a Mouse Glioblastoma Orthotopic Model Using the GLi-261 Cell Line. [Link]

  • O'Reilly, A. et al. (2025). Evolution of Preclinical Models for Glioblastoma Modelling and Drug Screening. Current Oncology Reports, 27(1), 1-13. [Link]

  • Smith, T. E. et al. (2021). Temozolomide Resistance in Glioblastoma Multiforme: Mechanisms, Ramifications, and Potential Solutions to an Urgent Clinical Problem. Iris Journal of Nursing & Care, 1(1), 1-10. [Link]

  • Schneider, T. et al. (2019). Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids. International Journal of Oncology, 54(4), 1345-1356. [Link]

  • AACR. (2011). Abstract 3306: Screening potential drug candidates for treatment of glioblastoma patients utilizing an in-vivo mouse/ rat model system. Cancer Research, 71(8_Supplement), 3306. [Link]

  • ResearchGate. (n.d.). Cell viability assay in glioblastoma cell lines after DBK exposure. [Link]

  • Prasad, G. et al. (2011). Inhibition of PI3K/mTOR pathways in glioblastoma and implications for combination therapy with temozolomide. Neuro-Oncology, 13(4), 384-392. [Link]

  • Albrecht, T. et al. (2022). Viability of Glioblastoma Cells and Fibroblasts in the Presence of Imidazole-Containing Compounds. International Journal of Molecular Sciences, 23(19), 11623. [Link]

  • Yoshida, T. et al. (2020). Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance. Cancer Science, 111(11), 4253-4264. [Link]

  • Shirshova, N. V. et al. (2021). Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H. International Journal of Molecular Sciences, 22(11), 5897. [Link]

  • Hylinska, A. et al. (2022). Viability fingerprint of glioblastoma cell lines: roles of mitotic, proliferative, and epigenetic targets. Scientific Reports, 12(1), 1-15. [Link]

  • Touat, M. et al. (2025). Revisiting an old therapy for new, promising combinations: Biology and perspectives of lomustine in glioma treatment. Neuro-Oncology. [Link]

  • Kim, H. et al. (2022). Selective Inhibition of PI3K Isoforms in Brain Tumors Suppresses Tumor Growth by Increasing Radiosensitivity. Cancer Research and Treatment, 54(4), 1185-1197. [Link]

  • Prasad, G. et al. (2011). Inhibition of PI3K/mTOR pathways in glioblastoma and implications for combination therapy with temozolomide. Neuro-Oncology, 13(4), 384-392. [Link]

  • de Gooijer, M. C. et al. (2017). PI3K-mTOR Pathway Inhibition Exhibits Efficacy Against High-grade Glioma in Clinically Relevant Mouse Models. Clinical Cancer Research, 23(4), 1048-1058. [Link]

  • Nobile, V. et al. (2021). Targeting RTK-PI3K-mTOR Axis in Gliomas: An Update. International Journal of Molecular Sciences, 22(16), 8758. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of N-Aryl Morpholines: A Head-to-Head Comparison of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the N-aryl morpholine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in a wide array of blockbuster drugs is a testament to its ability to confer favorable pharmacokinetic and pharmacodynamic properties. The efficient and robust synthesis of this key structural motif is therefore of paramount importance. This guide provides an in-depth, head-to-head comparison of the most prominent synthetic routes to N-aryl morpholines, offering field-proven insights and detailed experimental data to inform your synthetic strategy.

An Overview of Major Synthetic Strategies

The construction of the C-N bond between an aryl group and morpholine is primarily achieved through three distinct approaches: palladium-catalyzed cross-coupling (the Buchwald-Hartwig amination), copper-catalyzed cross-coupling (the Ullmann condensation), and metal-free nucleophilic aromatic substitution (SNAr). Each of these methodologies possesses a unique set of advantages and limitations, making the choice of synthetic route highly dependent on the specific context of the target molecule, available starting materials, and desired scale.

Synthetic_Route_Decision_Tree Decision Guide for N-Aryl Morpholine Synthesis start Start: Need to Synthesize N-Aryl Morpholine q1 Is the aryl halide electron-deficient (e.g., contains -NO2, -CN, -CF3)? start->q1 q2 Are mild reaction conditions and broad functional group tolerance critical? q1->q2 No snar Nucleophilic Aromatic Substitution (SNAr) q1->snar Yes q3 Is cost the primary concern and are harsher conditions acceptable? q2->q3 No buchwald Buchwald-Hartwig Amination q2->buchwald Yes ullmann Ullmann Condensation q3->ullmann

A high-level decision guide for selecting a synthetic route.

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become the gold standard for C-N bond formation in modern organic synthesis due to its remarkable functional group tolerance, broad substrate scope, and generally high yields.[1]

Mechanistic Insights: The "Why" Behind the Reagents

The success of the Buchwald-Hartwig amination hinges on a finely tuned catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. Each component plays a critical, synergistic role.

  • Palladium Precursor: The reaction is typically initiated with a Pd(0) species, which can be generated in situ from a Pd(II) precursor like Pd(OAc)₂ or introduced directly as a complex like Pd₂(dba)₃.

  • The Ligand: This is arguably the most crucial component. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential. Their steric bulk promotes the reductive elimination of the N-aryl morpholine product, while their electron-donating nature facilitates the initial oxidative addition of the aryl halide to the Pd(0) center.

  • The Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the morpholine, forming the corresponding amide which is the active nucleophile in the catalytic cycle.

Buchwald_Hartwig_Cycle Catalytic Cycle of the Buchwald-Hartwig Amination pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)(L_n)-X oxidative_addition->pd_complex ligand_exchange Ligand Exchange pd_complex->ligand_exchange + Morpholine - HX amide_complex Ar-Pd(II)(L_n)-N(morpholine) ligand_exchange->amide_complex reductive_elimination Reductive Elimination amide_complex->reductive_elimination reductive_elimination->pd0 Product: N-Aryl Morpholine

The catalytic cycle for the Buchwald-Hartwig amination.
Substrate Scope and Performance

The Buchwald-Hartwig reaction is compatible with a wide range of aryl halides, including chlorides, bromides, iodides, and triflates.[1] It generally provides excellent yields for both electron-rich and electron-deficient aryl halides. Sterically hindered substrates, such as ortho-substituted aryl halides, can also be successfully coupled, often with the use of specialized ligands.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-ChlorotoluenePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBuTolueneReflux694[2]
22-Bromotoluene(SIPr)Pd(methallyl)Cl (3.0)-LHMDSTHF22< 1 min99[3]
34-Bromoanisole(SIPr)Pd(methallyl)Cl (3.0)-LHMDSTHF225 min90[3]
44-CyanobromobenzenePd(OAc)₂ (1)RuPhos (2)K₂CO₃t-BuOH1001895[4]
52,6-Dimethylbromobenzene(SIPr)Pd(methallyl)Cl (3.0)-LHMDSTHF7010 min52[3]
Detailed Experimental Protocol: Buchwald-Hartwig Amination

The following protocol is a representative example for the synthesis of 4-(4-methylphenyl)morpholine.[2]

Materials:

  • 4-Chlorotoluene (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Toluene (degassed)

Procedure:

  • To a dry, nitrogen-flushed two-necked flask, add Pd(dba)₂ (36 mg, 0.0633 mmol), XPhos (60 mg, 0.127 mmol), and sodium tert-butoxide (811 mg, 8.44 mmol).

  • Add degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

  • Add 4-chlorotoluene (0.5 mL, 4.22 mmol) and morpholine (0.55 mL, 6.33 mmol) in one portion.

  • Heat the resulting mixture to reflux and stir for 6 hours, monitoring the reaction by GC or TLC.

  • After completion, cool the reaction mixture to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford 4-(4-methylphenyl)morpholine as an orange solid (700 mg, 94% yield).[2]

Copper-Catalyzed N-Arylation: The Ullmann Condensation

The Ullmann condensation is the classical method for forming C-N bonds and predates the Buchwald-Hartwig amination by nearly a century.[5] While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols have significantly improved its practicality and scope.[6]

Mechanistic Insights: A Different Path to C-N Bonds

The mechanism of the Ullmann reaction is still a subject of some debate but is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle, distinct from the Pd(0)/Pd(II) cycle of the Buchwald-Hartwig reaction.

  • Copper Source: Copper(I) salts, such as CuI, are most commonly used.

  • Ligand: Modern Ullmann reactions often employ a ligand to stabilize the copper catalyst and facilitate the reaction at lower temperatures. Common ligands include diamines (e.g., 1,10-phenanthroline) and amino acids (e.g., L-proline).

  • Base: A base, such as K₂CO₃ or Cs₂CO₃, is required to deprotonate the morpholine.

Ullmann_Cycle Catalytic Cycle of the Ullmann Condensation cu_complex L_n-Cu(I)-N(morpholine) oxidative_addition Oxidative Addition cu_complex->oxidative_addition Ar-X cu_iii_complex Ar-Cu(III)(L_n)(X)-N(morpholine) oxidative_addition->cu_iii_complex reductive_elimination Reductive Elimination cu_iii_complex->reductive_elimination cu_i_x L_n-Cu(I)-X reductive_elimination->cu_i_x Product: N-Aryl Morpholine base_reaction Base-mediated Ligand Exchange cu_i_x->base_reaction + Morpholine, Base - HX base_reaction->cu_complex

A proposed catalytic cycle for the Ullmann condensation.
Substrate Scope and Performance

Historically, the Ullmann reaction was limited to reactive aryl iodides and bromides, often requiring activation by electron-withdrawing groups.[5] However, with the development of new ligand systems, the scope has been expanded to include less reactive aryl chlorides and a broader range of functional groups.[6] While generally less tolerant than the Buchwald-Hartwig amination, modern Ullmann conditions offer a cost-effective alternative.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzeneCuI (5)L-proline (10)K₂CO₃DMSO902485[7]
24-BromotolueneCuI (10)1,10-Phenanthroline (20)Cs₂CO₃Toluene1102482[6]
34-IodoacetophenoneCuI (5)L-proline (10)K₂CO₃DMSO902478[7]
42-BromotolueneMnCl₂·4H₂O (10)L-proline (20)NaOtBuDMSO12024Poor Yield[7]
54-ChlorobenzonitrileCuI (10)DMEDA (20)K₃PO₄Dioxane1104875[5]
Detailed Experimental Protocol: Ullmann Condensation

The following protocol is a representative example for the synthesis of 4-phenylmorpholine.

Materials:

  • Iodobenzene (1.0 equiv)

  • Morpholine (2.0 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • L-proline (20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a reaction vial, add CuI (19 mg, 0.1 mmol), L-proline (23 mg, 0.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Add iodobenzene (112 µL, 1.0 mmol), morpholine (174 µL, 2.0 mmol), and DMSO (2 mL).

  • Seal the vial and heat the mixture at 90 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 4-phenylmorpholine.

Metal-Free N-Arylation: Nucleophilic Aromatic Substitution (SNAr)

For a specific subset of substrates, a metal catalyst is not required. The nucleophilic aromatic substitution (SNAr) reaction provides a direct and cost-effective route to N-aryl morpholines when the aryl halide is "activated" by the presence of strong electron-withdrawing groups.[8][9]

Mechanistic Insights: The Role of Activation

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The key to this reaction is the ability of the electron-withdrawing group(s) (typically -NO₂ or -CN) at the ortho or para position to the leaving group to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[9]

SNAr_Mechanism Mechanism of Nucleophilic Aromatic Substitution (SNAr) reactants Activated Aryl Halide + Morpholine addition Nucleophilic Addition (rate-determining) reactants->addition meisenheimer Meisenheimer Complex (Resonance Stabilized) addition->meisenheimer elimination Elimination of Halide meisenheimer->elimination product N-Aryl Morpholine elimination->product

The addition-elimination mechanism of the SNAr reaction.
Substrate Scope and Limitations

The primary limitation of the SNAr reaction is its narrow substrate scope. It is generally only efficient for aryl fluorides, chlorides, and bromides bearing strong electron-withdrawing groups at the ortho and/or para positions. Aryl halides lacking such activation are typically unreactive under SNAr conditions.

EntryAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
11-Fluoro-4-nitrobenzeneK₂CO₃DMSO1002>95[8]
22,4-DinitrochlorobenzeneEt₃NEthanol781>98[9]
34-FluorobenzonitrileK₂CO₃DMSO12012~90[10]
Detailed Experimental Protocol: SNAr Reaction

The following protocol is a representative example for the synthesis of 4-(4-nitrophenyl)morpholine.

Materials:

  • 1-Fluoro-4-nitrobenzene (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, dissolve 1-fluoro-4-nitrobenzene (1.41 g, 10 mmol) in DMSO (20 mL).

  • Add morpholine (1.05 mL, 12 mmol) and potassium carbonate (2.07 g, 15 mmol).

  • Heat the mixture to 100 °C and stir for 2 hours, monitoring the reaction by TLC.

  • After cooling, pour the reaction mixture into ice water (100 mL).

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford 4-(4-nitrophenyl)morpholine as a yellow solid.

Head-to-Head Comparison and Practical Considerations

FeatureBuchwald-Hartwig AminationUllmann CondensationNucleophilic Aromatic Substitution (SNAr)
Catalyst PalladiumCopperNone
Cost High (Pd, phosphine ligands)Moderate (Cu, simple ligands)Low (reagents only)
Substrate Scope Very Broad (Ar-I, Br, Cl, OTf; electron-rich & -poor)Moderate (Ar-I, Br; often needs activation)Narrow (Activated Ar-F, Cl, Br)
Functional Group Tolerance ExcellentGood (modern protocols)Moderate (sensitive to strong bases)
Reaction Conditions Mild to moderate (RT to ~110 °C)Moderate to harsh (90 °C to >200 °C)Mild to moderate
Key Advantage Versatility and reliabilityCost-effectivenessSimplicity and low cost
Key Disadvantage Cost and potential for Pd contaminationHarsher conditions, more limited scopeVery limited substrate scope

Choosing the Right Path:

  • For maximum versatility, functional group tolerance, and high yields with a wide range of aryl halides, the Buchwald-Hartwig amination is the superior choice, provided the cost is acceptable.

  • When cost is a primary driver and the aryl halide is sufficiently reactive (iodide or bromide), a modern Ullmann condensation offers a robust and economical alternative.

  • If the target N-aryl morpholine is derived from an aryl halide bearing strong electron-withdrawing groups , the SNAr reaction is by far the most straightforward and cost-effective method.

Conclusion

The synthesis of N-aryl morpholines is a well-established field with several powerful and reliable methods at the disposal of the modern chemist. The palladium-catalyzed Buchwald-Hartwig amination stands out for its exceptional scope and mild conditions, making it a go-to method in many research and development settings. The copper-catalyzed Ullmann condensation, revitalized with modern ligands and conditions, provides a cost-effective and practical alternative for many applications. Finally, for appropriately activated substrates, the metal-free SNAr reaction offers an unbeatable combination of simplicity and economy. A thorough understanding of the strengths and limitations of each of these synthetic routes, as outlined in this guide, will enable the informed selection of the optimal path to your target N-aryl morpholine.

References

  • Cawley, M. J., et al. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry, 6(15), 2820-2825. [Link]

  • Mubashra, S., et al. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Molecular Diversity. [Link]

  • Organic Synthesis (n.d.). Buchwald-Hartwig Coupling. [Link]

  • ResearchGate (n.d.). Plausible mechanism of C–N bond development between morpholine and aryl halide. [Link]

  • Anisimov, A. V., et al. (2018). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. [Link]

  • ResearchGate (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. [Link]

  • Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Gryko, D. T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]

  • Senra, J. D., et al. (2011). N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines. ResearchGate. [Link]

  • Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Yong, F. F., & Teo, Y.-C. (2010). Arylation of morpholine with various aryl halides catalyzed by MnCl2·4H2O. ResearchGate. [Link]

  • ResearchGate (2025). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. [Link]

  • Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • National Institutes of Health (n.d.). Transition-metal free umpolung carbon-nitrogen vs. carbon-chlorine bond formation. [Link]

  • Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. PubMed. [Link]

  • Macmillan Group (2010). Buchwald-Hartwig C-C Bond Formation. [Link]

  • MacDonald, M. J., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education. [Link]

  • Griesbach, U., et al. (2020). Recent Advances in Photocatalytic C–N Bond Coupling Reactions. ResearchGate. [Link]

  • ResearchGate (n.d.). Recent Advances in Transition-Metal-Free Aryl C–B Bond Formation. [Link]

  • Chemistry Steps (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate (n.d.). Schematic comparison of the Ullman‐Goldberg and Buchwald‐Hartwig mechanisms. [Link]

  • Chiacchio, U., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry. [Link]

  • Vasile, C., et al. (2022). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]

  • MDPI (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • Organic & Biomolecular Chemistry (n.d.). Recent advancements in metal-free C–C bond formation via C–H bond functionalization. [Link]

  • Wikipedia (n.d.). Buchwald–Hartwig amination. [Link]

  • Semantic Scholar (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]

  • Kumar, D., et al. (2017). Metal-free regioselective formation of C-N and C-O bonds with the utilization of diaryliodonium salts in water: facile synthesis of N-arylquinolones and aryloxyquinolines. Organic & Biomolecular Chemistry. [Link]

  • KPU Pressbooks (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • Beilstein Journals (n.d.). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. [Link]

  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters. [Link]

  • National Institutes of Health (n.d.). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. [Link]

Sources

Navigating the Labyrinth of Target Deconvolution: A Comparative Guide to Confirming the Molecular Target of 3-(4-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a validated clinical candidate is fraught with challenges. One of the most critical and often arduous stages is the definitive identification and confirmation of the compound's molecular target. This guide provides an in-depth, experience-driven framework for this process, using the novel compound 3-(4-Bromophenyl)morpholine as a case study.

For the purpose of this guide, we will proceed under a common and plausible hypothesis in drug discovery: preliminary, broad-based screening (e.g., a kinase panel) has implicated Aurora A kinase (AURKA) as a high-priority potential target for 3-(4-Bromophenyl)morpholine. This allows us to construct a detailed, comparative analysis against a known therapeutic target and its established inhibitors.

The Strategic Imperative: Why Target Validation is Paramount

Before delving into protocols, it is crucial to understand the causality behind this intense focus on target validation. A confirmed molecular target is the bedrock of a successful drug development program. It allows for:

  • Mechanism-based Efficacy: Understanding how a compound works at a molecular level provides a rational basis for its therapeutic effect.

  • Rational Optimization: A defined target enables structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties.

  • Predictive Biomarkers: Target engagement and pathway modulation can be used as biomarkers to assess drug activity in preclinical and clinical settings.

  • Safety and Off-Target Profiling: Knowing the intended target is the first step in identifying and mitigating potential off-target effects that could lead to toxicity.

Part 1: The Initial Litmus Test - Biochemical Potency

The first step in validating a hypothetical target is to quantify the direct interaction between the compound and the purified protein. An in vitro kinase assay is the gold standard for this initial assessment.

Key Experiment: In Vitro Aurora A Kinase Assay

This assay measures the ability of 3-(4-Bromophenyl)morpholine to inhibit the enzymatic activity of purified Aurora A kinase. The half-maximal inhibitory concentration (IC50) is the primary metric derived from this experiment.

Experimental Protocol: ADP-Glo™ Kinase Assay

This commercially available, luminescence-based assay is widely used to quantify kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[3][4]

  • Reaction Setup: Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the kinase substrate (e.g., Kemptide peptide).[5]

  • Compound Titration: Perform serial dilutions of 3-(4-Bromophenyl)morpholine to create a range of concentrations for IC50 determination. Include a known Aurora A inhibitor, such as Alisertib (MLN8237) , as a positive control and a DMSO-only well as a negative control.

  • Kinase Reaction: Add purified, recombinant Aurora A kinase to initiate the reaction in the presence of the test compounds. Incubate at 30°C for a defined period (e.g., 45-60 minutes).[3][5]

  • Signal Generation:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the ADP generated into ATP, which is then used by luciferase to produce a luminescent signal.[3]

  • Data Acquisition and Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity. Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow Diagram: In Vitro Kinase Assay

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis prep_compound Serial Dilution of 3-(4-Bromophenyl)morpholine & Alisertib add_kinase Add Purified Aurora A Kinase prep_compound->add_kinase prep_reagents Prepare Master Mix: Buffer, ATP, Substrate prep_reagents->add_kinase incubate_reaction Incubate at 30°C add_kinase->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubate_reaction->add_adpglo add_detection Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) add_adpglo->add_detection read_luminescence Read Luminescence add_detection->read_luminescence calc_ic50 Calculate IC50 read_luminescence->calc_ic50

Caption: Workflow for determining the IC50 of an inhibitor using the ADP-Glo kinase assay.

Comparative Data: Benchmarking Against a Known Inhibitor

A key aspect of this guide is the objective comparison to established alternatives. Alisertib (MLN8237) is a potent and selective Aurora A kinase inhibitor that has been extensively studied in clinical trials.[6][7][8]

CompoundTargetIn Vitro IC50Selectivity
3-(4-Bromophenyl)morpholine Aurora A KinaseTo Be DeterminedTo Be Determined
Alisertib (MLN8237) Aurora A Kinase1.2 nM [6]>200-fold vs. Aurora B[7]

This table establishes a clear benchmark. A potent and selective compound would ideally have an IC50 in the low nanomolar range and high selectivity against other kinases, particularly the closely related Aurora B kinase.

Part 2: The In-Cellulo Confirmation - Target Engagement

A low biochemical IC50 is a promising start, but it doesn't guarantee that the compound will bind to its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in situ.[9][10]

Key Experiment: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that when a protein binds to a ligand (our compound), it becomes more resistant to heat-induced denaturation.[10] By heating cells treated with the compound to various temperatures and then measuring the amount of soluble target protein remaining, we can observe a "thermal shift" that indicates binding.

Experimental Protocol: Western Blot-based CETSA

  • Cell Treatment: Culture an appropriate cell line (e.g., HCT-116 colorectal cancer cells, known to express Aurora A) and treat with either 3-(4-Bromophenyl)morpholine (at a concentration several-fold higher than the expected IC50), Alisertib as a positive control, or a vehicle (DMSO) control for 1-2 hours.[8][11]

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3-4 minutes using a thermal cycler, followed by cooling at room temperature.[12]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., using liquid nitrogen) to release the intracellular contents.[12]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins. The supernatant contains the soluble, non-denatured proteins.[11]

  • Western Blot Analysis:

    • Collect the supernatants and determine protein concentration.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for Aurora A kinase, followed by an HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescence reagent.

  • Data Analysis: Quantify the band intensities for Aurora A at each temperature for each treatment condition. Plot the percentage of soluble protein relative to the lowest temperature point against the temperature to generate melting curves. A shift in the melting curve to higher temperatures in the compound-treated samples compared to the vehicle control confirms target engagement.

Workflow Diagram: Cellular Thermal Shift Assay (CETSA)

cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_lysis Fractionation cluster_detection Detection & Analysis treat_cells Treat Cells with: 1. Vehicle (DMSO) 2. 3-(4-Bromophenyl)morpholine 3. Alisertib heat_cells Heat Cell Aliquots across a Temperature Gradient treat_cells->heat_cells lyse_cells Lyse Cells (Freeze-Thaw) heat_cells->lyse_cells centrifuge_lysates High-Speed Centrifugation lyse_cells->centrifuge_lysates collect_supernatant Collect Soluble Fraction (Supernatant) centrifuge_lysates->collect_supernatant wb_analysis Western Blot for Aurora A Kinase collect_supernatant->wb_analysis quantify_bands Quantify Band Intensity wb_analysis->quantify_bands plot_curves Plot Melting Curves & Determine Thermal Shift quantify_bands->plot_curves

Caption: Step-by-step workflow for confirming in-cell target engagement using CETSA.

Part 3: The Functional Consequence - Pathway Modulation

Confirming that a compound binds to its target in cells is a significant milestone. The final piece of the validation puzzle is to demonstrate that this binding event leads to the expected functional consequence: the modulation of the downstream signaling pathway. For a kinase inhibitor, this means showing a reduction in the phosphorylation of a known substrate.

Key Experiment: Western Blot for Downstream Substrate Phosphorylation

Aurora A kinase is a critical regulator of mitosis, and one of its key functions is the phosphorylation of Histone H3 at Serine 10 (p-H3-Ser10), which is essential for chromosome condensation.[13][14] Therefore, a potent and specific inhibitor of Aurora A should reduce the levels of p-H3-Ser10 in cells.

Experimental Protocol: Analysis of Phospho-Histone H3

  • Cell Treatment: Seed a relevant cancer cell line and treat with increasing concentrations of 3-(4-Bromophenyl)morpholine. Include Alisertib as a positive control and a vehicle (DMSO) control. It is often beneficial to first synchronize the cells in the G2/M phase of the cell cycle (e.g., using a thymidine block or nocodazole treatment), when Aurora A activity is highest.[13]

  • Protein Extraction: After treatment, harvest the cells and prepare whole-cell lysates using a RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated Histone H3 at Serine 10 (p-H3-Ser10).

    • To ensure equal protein loading, the same membrane should be stripped and re-probed with an antibody for total Histone H3.

    • Visualize the bands using a chemiluminescence reagent.

  • Data Analysis: Quantify the band intensities for both p-H3-Ser10 and total H3. A dose-dependent decrease in the ratio of p-H3-Ser10 to total H3 in the compound-treated samples provides strong evidence of on-target pathway modulation.

Signaling Pathway Diagram: Aurora A Kinase

cluster_pathway Aurora A Kinase Signaling Pathway AURKA Aurora A Kinase (AURKA) HistoneH3 Histone H3 AURKA->HistoneH3 Phosphorylates TPX2 TPX2 TPX2->AURKA Activates pH3S10 Phospho-Histone H3 (Ser10) Mitosis Chromosome Condensation & Mitotic Progression pH3S10->Mitosis Promotes Compound 3-(4-Bromophenyl)morpholine (Hypothetical Inhibitor) Compound->AURKA Inhibits

Caption: Simplified Aurora A kinase signaling pathway leading to Histone H3 phosphorylation.

Synthesizing the Evidence: A Self-Validating System

The true power of this experimental strategy lies in its self-validating nature. Each experiment builds upon the last, creating a logical and compelling case for target engagement and functional activity.

  • The in vitro kinase assay provides a quantitative measure of direct biochemical potency.

  • The Cellular Thermal Shift Assay (CETSA) confirms that the compound reaches and binds to its intended target within the complex milieu of a living cell.

  • The downstream phosphorylation assay demonstrates that this binding event translates into a functional, on-target effect on the relevant signaling pathway.

When the results of these three distinct, yet complementary, experimental approaches converge, researchers can have high confidence in the identified molecular target of 3-(4-Bromophenyl)morpholine. This robust validation is the essential foundation for all subsequent stages of drug discovery and development, transforming a promising molecule into a potential therapeutic.

References

  • Aurora A kinase activation: Different means to different ends. Journal of Cell Biology. (2021-07-21). [Link]

  • Phase II study of MLN8237 (Alisertib) in advanced/metastatic sarcoma. PMC. [Link]

  • AURORA A Kinase Enzyme System Datasheet. BPS Bioscience. [Link]

  • Aurora kinases signaling in cancer: from molecular perception to targeted therapies. PMC. (2025-06-18). [Link]

  • Aurora Kinase Signaling Pathway. Creative Diagnostics. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

  • The selective Aurora-A kinase inhibitor MLN8237 (alisertib) potently inhibits proliferation of glioblastoma neurosphere tumor stem-like cells and potentiates the effects of temozolomide and ionizing radiation. AACR Publications. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH. (2022-02-04). [Link]

  • Chemi-Verse™ Aurora Kinase A Assay Kit. BPS Bioscience. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Protocol to detect OLA1 polyubiquitination by Aurora A in vivo and in vitro. PMC. (2024-04-10). [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. (2015-11-09). [Link]

  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PMC. [Link]

  • The cellular thermal shift assay of MEK in the presence of inhibitors,... ResearchGate. [Link]

  • Mitotic Phosphorylation of Histone H3: Spatio-Temporal Regulation by Mammalian Aurora Kinases. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Bioisosteric Replacement of the Morpholine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Editorial Note: The morpholine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability.[1][2] Found in over 20 FDA-approved drugs, its presence can significantly modulate the pharmacokinetic and pharmacodynamic (PK/PD) profile of a compound.[3][4][5] The ring's weak basicity (pKa ≈ 8.7) and hydrogen bonding capacity often enhance solubility and cell permeability.[1][6] However, the morpholine moiety is not without its liabilities; it can be metabolically labile, undergoing oxidation that can lead to rapid clearance.[3][7] This guide provides an in-depth comparison of common and novel bioisosteric replacements for the morpholine ring, offering experimental data and protocols to aid researchers in optimizing their lead compounds.

The Rationale for Morpholine Replacement

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties to produce broadly similar biological effects, is a cornerstone of modern drug design.[8][9] The primary motivations for replacing a morpholine ring include:

  • Improving Metabolic Stability: The carbons adjacent to the morpholine oxygen and nitrogen are susceptible to oxidation by cytochrome P450 enzymes, a primary route of metabolism.[7][10]

  • Modulating Physicochemical Properties: Fine-tuning lipophilicity (LogP), polarity (Polar Surface Area, PSA), and basicity (pKa) is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[11]

  • Exploring New Chemical Space: Moving beyond common scaffolds can unlock novel intellectual property and may reveal unexpected improvements in potency or selectivity by presenting different vectors for substituent placement.[12]

  • Enhancing Target Engagement: Subtle changes in geometry and electronics can improve interactions with a biological target, leading to increased potency and selectivity.[13]

Below is a logical diagram illustrating the decision-making process for considering a bioisosteric replacement for a morpholine-containing compound.

G cluster_0 cluster_1 cluster_2 A Active Compound with Morpholine Ring B Assess Key Properties A->B C Metabolic Liability? B->C Evaluate D Suboptimal PK/PD? C->D No G Initiate Bioisosteric Replacement Strategy C->G Yes E Need Novel IP? D->E No D->G Yes F Retain Morpholine E->F No E->G Yes

Caption: Decision workflow for morpholine bioisostere consideration.

A Comparative Analysis of Key Bioisosteres

The selection of a suitable bioisostere is a multi-parameter optimization problem. The ideal replacement should mimic the conformation and key interactions of the original morpholine ring while offering a tangible advantage.

Classical Bioisosteres: Piperidine, Piperazine, and Thiomorpholine

These saturated heterocycles are the most common first-line replacements for morpholine. Their structural similarity allows them to occupy a similar conformational space.

G A Morpholine A_img B Piperidine B_img C Piperazine C_img D Thiomorpholine D_img G A 1. Prepare Reagents - HLM solution in buffer - Test compounds - NADPH system B 2. Pre-incubation - Mix HLM and test compound - Incubate at 37°C for ~5 min A->B C 3. Initiate Reaction - Add NADPH regenerating system B->C D 4. Time-Point Sampling - Remove aliquots at 0, 5, 15, 30, 45, 60 min C->D E 5. Terminate Reaction - Add ice-cold acetonitrile with internal standard D->E F 6. Sample Processing - Centrifuge to precipitate proteins - Collect supernatant E->F G 7. LC-MS/MS Analysis - Quantify remaining parent compound F->G H 8. Data Analysis - Calculate t½ and CLint G->H

Caption: Workflow for the Human Liver Microsomal Stability Assay.

Step-by-Step Protocol:

  • Preparation: Prepare a solution of HLMs in phosphate buffer.

  • Incubation: Add the test compound to the HLM solution and pre-incubate the mixture at 37°C for approximately 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Sampling: Remove aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Termination: Stop the reaction at each time point by adding ice-cold acetonitrile containing a suitable internal standard.

  • Analysis: Centrifuge the terminated samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the concentration of the parent compound remaining. [14] Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (microsomal protein concentration) . [14]

Illustrative Comparison Data

The following table presents representative data from a simulated microsomal stability assay, highlighting typical differences observed between a morpholine compound and its piperidine analog.

Compound IDScaffoldHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Analog-M1Morpholine45.222.1
Analog-M2Morpholine> 60< 10.0
Analog-P1Piperidine18.554.1
Analog-P2Piperidine25.139.8
Disclaimer: This data is for illustrative purposes only, based on trends discussed in the literature. [14]Actual results will vary.

Case Study: Morpholine Replacement in mTOR Kinase Inhibitors

A recent study explored the replacement of a morpholine moiety in a series of mTOR kinase inhibitors with 3,6-dihydro-2H-pyran (DHP) and tetrahydro-2H-pyran (THP). [15]The goal was to develop metabolically stable, brain-penetrant inhibitors.

  • The Challenge: The parent morpholine-containing compounds showed susceptibility to CYP1A1-mediated metabolism.

  • The Solution: A library of THP-substituted triazines was synthesized. Molecular modeling confirmed that the THP ring could occupy the same space as the morpholine.

  • The Result: Compound 11b , a THP analog, was identified as a potent and selective mTOR inhibitor. It displayed high metabolic stability in human hepatocytes and, after oral administration in rats, achieved high concentrations in both plasma and the brain, demonstrating excellent bioavailability. [15]This case study exemplifies how a thoughtful bioisosteric replacement can successfully overcome a specific ADME liability.

Conclusion and Future Outlook

The bioisosteric replacement of the morpholine ring is a powerful strategy for optimizing drug candidates. While classical replacements like piperidine and piperazine remain valuable tools, the field is increasingly moving towards 3D scaffolds that can confer improved metabolic stability and solubility. The choice of a bioisostere should be guided by a clear understanding of the parent molecule's liabilities and a hypothesis-driven approach to design. Rigorous experimental validation, particularly through in vitro metabolic stability assays, is essential to confirm the benefits of any substitution. As synthetic methodologies advance, the diversity of available morpholine bioisosteres will continue to grow, providing medicinal chemists with an ever-expanding toolkit to address the complex challenges of drug development.

References

  • Pharmaceutical Business Review. (n.d.). Morpholine Bioisosteres for Drug Design. Retrieved from [Link]

  • Meanwell, N. A. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Retrieved from [Link]

  • Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab Group Meeting. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, Cytotoxicity, Molecular Docking and ADME Assay of Novel Morpholine appended 1,2,3‐Triazole Analogues. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Retrieved from [Link]

  • MDPI. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules. Retrieved from [Link]

  • Ceraso, A., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central. Retrieved from [Link]

  • Baran Lab. (n.d.). Bioisosteres of Common Functional Groups. Retrieved from [Link]

  • Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect. Retrieved from [Link]

  • Ceraso, A., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Retrieved from [Link]

  • Kaur, H., et al. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PubMed Central. Retrieved from [Link]

  • Borsari, C., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Jackson, S. K., et al. (2021). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry. Retrieved from [Link]

  • Drug Hunter. (2019). A Non-Nitrogen Containing Morpholine Isostere. Retrieved from [Link]

  • Wiley-VCH. (2012). Bioisosteres in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. Retrieved from [Link]

Sources

Safety Operating Guide

Understanding the Compound: Hazard Profile of 3-(4-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 3-(4-Bromophenyl)morpholine

3-(4-Bromophenyl)morpholine is a halogenated organic compound. Its proper handling and disposal are dictated by the combined hazards of its morpholine ring and the brominated phenyl group. While specific toxicological data for this exact molecule is limited, its constituent parts provide a strong basis for a conservative and safe disposal strategy.

  • Morpholine Moiety : The morpholine component suggests that the compound may be corrosive, flammable, and harmful if inhaled, swallowed, or absorbed through the skin.[1][2][3] Morpholine itself is a colorless, flammable liquid with a characteristic fish-like odor.[4]

  • Bromophenyl Group : The presence of a carbon-bromine bond classifies this compound as a halogenated organic waste .[5] Halogenated organic compounds are subject to specific environmental regulations due to their potential to form persistent and toxic byproducts upon improper disposal. The U.S. Environmental Protection Agency (EPA) specifically lists and regulates many halogenated organic compounds as hazardous wastes.[6][7][8][9][10]

Based on analogous structures and regulatory classifications, 3-(4-Bromophenyl)morpholine should be treated as a hazardous waste. The GHS hazard classifications for similar compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[11][12]

Table 1: Hazard Summary and Key Disposal Considerations

Hazard ClassificationDescriptionImplication for Disposal
Halogenated Organic Compound Contains a carbon-halogen bond.Must be segregated as halogenated waste.[5] Incineration at a licensed facility is the preferred disposal method.[13]
Acute Toxicity (Harmful) Assumed harmful if swallowed, in contact with skin, or if inhaled based on parent structures.[2][3][14]Minimize exposure through engineering controls and appropriate Personal Protective Equipment (PPE). Contaminated materials must also be disposed of as hazardous waste.
Skin/Eye Irritant/Corrosive Expected to cause skin irritation and serious eye damage.[11][12]Requires stringent PPE, including chemical-resistant gloves and splash goggles/face shield.[1][15]
Flammability The morpholine component suggests potential flammability.[1][4][16]Store away from ignition sources.[17][18] Use non-sparking tools for handling.[1][15]

Core Disposal Workflow: From Benchtop to Final Disposition

The fundamental principle for disposing of 3-(4-Bromophenyl)morpholine is to treat it as a regulated, halogenated hazardous waste. This requires a systematic approach to prevent environmental release and ensure personnel safety.

Diagram: Disposal Decision Pathway

Caption: Workflow for the proper disposal of 3-(4-Bromophenyl)morpholine.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for safely handling and disposing of waste containing 3-(4-Bromophenyl)morpholine.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE. The choice of PPE is critical to prevent exposure.

  • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile or neoprene). Always check the manufacturer's compatibility chart.[19]

  • Eye Protection : Use chemical splash goggles. For larger quantities, a face shield is also recommended.[1][15]

  • Body Protection : A fully buttoned laboratory coat is mandatory.[19]

  • Respiratory Protection : All handling of this compound should occur within a certified chemical fume hood to prevent inhalation of vapors or dust.[17][19]

Step 2: Waste Segregation

Proper segregation is the most critical step in hazardous waste management.

  • Identify : Clearly identify all waste streams containing 3-(4-Bromophenyl)morpholine. This includes pure (unused) chemical, reaction residues, and contaminated materials (e.g., pipette tips, gloves, absorbent pads).

  • Segregate : Designate a specific waste container for Halogenated Organic Waste .[5]

  • Do Not Mix : Never mix halogenated waste with non-halogenated organic waste, aqueous waste, or strong oxidizing agents.[5][19] Mixing can lead to dangerous reactions and complicates the disposal process.

Step 3: Containerization and Labeling
  • Select Container : Use a chemically compatible container, typically a glass bottle with a Teflon-lined screw cap. Ensure the container is clean, dry, and in good condition.[19]

  • Labeling : The container must be clearly and accurately labeled from the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-(4-Bromophenyl)morpholine" and any other components in the waste stream.

    • The appropriate hazard pictograms (e.g., Harmful/Irritant, Corrosive).[1]

    • The accumulation start date.

  • Keep Closed : Keep the waste container securely closed at all times, except when adding waste.[17][20]

Step 4: Temporary Storage

Store the labeled waste container in a designated Satellite Accumulation Area (SAA) that meets institutional and regulatory requirements.

  • Location : The SAA should be at or near the point of generation.

  • Secondary Containment : Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks.

  • Incompatibles : Store away from incompatible materials, especially strong acids, bases, and oxidizing agents.[19]

Step 5: Final Disposal
  • Professional Service : The final disposal of 3-(4-Bromophenyl)morpholine must be handled by a licensed professional hazardous waste disposal company.[21] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][21]

  • Arrange Pickup : Once the container is full or is no longer being used, follow your institution's procedures to request a waste pickup.

  • Treatment Method : The standard and environmentally preferred treatment for halogenated organic waste is high-temperature incineration at a facility permitted to handle such materials.[5][13] This process is designed to destroy the organic molecule completely, minimizing the formation of toxic byproducts.

Emergency Procedures: Spills and Exposures

Small Spill Cleanup

For minor spills (typically <100 mL) inside a chemical fume hood:

  • Alert Personnel : Inform others in the immediate area.

  • Ensure PPE : Don appropriate PPE as described in Section 3.

  • Containment : Cover the spill with an inert absorbent material such as sand, clay, or diatomaceous earth.[1][16] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection : Carefully sweep or scoop the absorbed material into a designated hazardous waste container using non-sparking tools.[1][15]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Ventilate : Allow the area to ventilate thoroughly.[1]

Large Spills or Spills Outside a Fume Hood
  • Evacuate : Immediately evacuate the area.

  • Isolate : Close the doors and prevent entry.

  • Notify : Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.

Personnel Exposure
  • Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[17] Seek immediate medical attention.[1]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[15][17] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.[1]

  • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[17][20]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[20][22]

References

  • The Lab Depot. (2014, May 13). Morpholine - Safety Data Sheet. Retrieved from [Link]

  • Penta chemicals. (2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]

  • Nexchem Ltd. (2019, February 25). SAFETY DATA SHEET - Morpholine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Recochem Inc. (2020, March 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Bromophenyl)morpholine. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]

  • Redox. (2022, October 1). Safety Data Sheet Morpholine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]

  • Loba Chemie. (n.d.). MORPHOLINE EXTRA PURE - Safety Data Sheet. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 3-(4-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. 3-(4-Bromophenyl)morpholine is a compound that, while integral to specific synthetic pathways, requires meticulous handling to ensure operator safety and experimental integrity. This guide moves beyond a simple checklist, providing a procedural and causal framework for its safe use, from initial risk assessment to final disposal.

Hazard Profile and Risk Assessment: Understanding the "Why"

3-(4-Bromophenyl)morpholine is a solid compound whose primary risks are associated with its irritant properties.[1] The main routes of exposure are inhalation of dust particles, and direct contact with the skin or eyes. Understanding these hazards is the critical first step in mitigating risk.

The compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

The signal word for this chemical is "Warning".[1][2] This profile dictates that all handling procedures must be designed to prevent the generation and inhalation of dust and to eliminate any possibility of skin or eye contact.

Hazard ClassificationGHS CodeSignal WordTarget Organs
Skin IrritationH315WarningSkin
Serious Eye IrritationH319WarningEyes
Specific Target Organ Toxicity (Single Exposure)H335WarningRespiratory System[1][2]

Engineering Controls: Your Primary Line of Defense

Before any personal protective equipment is even selected, the work environment must be engineered to minimize exposure. PPE is the last line of defense, not the first. For a solid compound like 3-(4-Bromophenyl)morpholine, which poses an inhalation risk, robust engineering controls are non-negotiable.

  • Chemical Fume Hood: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood. This is the most effective way to contain dust and prevent it from entering the operator's breathing zone.

  • Local Exhaust Ventilation (LEV): If a procedure involves transferring the powder in a way that could generate dust outside of a fume hood (a practice that should be avoided), a dedicated LEV system (e.g., a snorkel hood) must be positioned at the point of dust generation.

  • General Laboratory Ventilation: Ensure the laboratory is equipped with adequate general ventilation to dilute any fugitive emissions that may escape primary containment. Facilities should also be equipped with an accessible eyewash station and safety shower.[3]

Personal Protective Equipment (PPE): An Essential Barrier

The selection of PPE must be directly correlated to the task being performed and the associated risk. The following table provides a clear guide for selecting the appropriate PPE.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Closed Container) Safety glasses with side shieldsStandard nitrile glovesLaboratory coatNot typically required
Weighing & Aliquoting Solid Chemical splash gogglesChemically resistant nitrile glovesLaboratory coatN95 dust mask (minimum)[1]
Preparing Solutions (Dissolving) Chemical splash goggles and face shieldChemically resistant nitrile glovesLaboratory coatN95 dust mask (if dust is possible)
Large-Scale Operations (>10g) Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a lab coatNIOSH-approved respirator with P100 filters
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a lab coatNIOSH-approved respirator with P100 filters

Causality Behind PPE Choices:

  • Eye Protection: Safety glasses are insufficient when handling the powder. Chemical splash goggles are required to provide a complete seal around the eyes, protecting them from airborne dust.[2] A face shield should be added during procedures with a higher risk of splashing, such as when dissolving the solid.[4]

  • Hand Protection: Nitrile gloves provide adequate protection against incidental contact. It is crucial to wash hands thoroughly after handling and to remove gloves using the proper technique to avoid contaminating the skin.[2][3]

  • Respiratory Protection: An N95 dust mask is the minimum requirement to protect against respiratory irritation from inhaled particles.[1] For larger quantities or in situations where engineering controls are not optimal, a higher level of protection, such as an elastomeric half-mask respirator with P100 particulate filters, is necessary. A respirator program, including fit testing, is required by OSHA for tight-fitting respirators.[4]

Operational Protocol: Weighing and Preparing a Solution

This protocol provides a self-validating workflow for a common laboratory task, integrating safety at every step.

Pre-Operational Checks:

  • Confirm the chemical fume hood is operational and the sash is at the indicated safe working height.

  • Don all required PPE as specified in the table above for "Weighing & Aliquoting Solid."

  • Designate a specific area within the fume hood for the weighing operation to contain any potential contamination.

  • Ensure a labeled waste container is ready for contaminated items.

Step-by-Step Procedure:

  • Place an anti-static weighing dish on the analytical balance and tare the balance.

  • Carefully open the container of 3-(4-Bromophenyl)morpholine inside the fume hood. Avoid any sudden movements that could aerosolize the powder.

  • Using a clean spatula, carefully transfer the desired amount of the solid to the weighing dish.

  • Once the target weight is achieved, securely close the main container.

  • Wipe the spatula clean with a solvent-dampened cloth (e.g., ethanol or isopropanol) and place the cloth in the designated waste container.

  • To dissolve, place a beaker containing the appropriate solvent on a stir plate within the fume hood.

  • Carefully add the weighed solid to the solvent. The use of a powder funnel can minimize the risk of dust generation.

  • Rinse the weighing dish with a small amount of the solvent and add the rinsing to the beaker to ensure a complete transfer.

  • Allow the solution to stir until all solid has dissolved.

Post-Handling Procedures:

  • Wipe down the work surface inside the fume hood with a damp cloth.

  • Properly dispose of all contaminated consumables (weighing dish, gloves, wipes) in the designated hazardous waste container.[5]

  • Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

  • Wash hands and forearms thoroughly with soap and water.[2][3]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A 1. Verify Fume Hood Operation B 2. Don Appropriate PPE A->B C 3. Prepare Waste Container B->C D 4. Weigh Solid in Fume Hood C->D Begin Handling E 5. Transfer Solid to Solvent D->E F 6. Stir to Dissolve E->F G 7. Decontaminate Work Area F->G Complete Handling H 8. Dispose of Hazardous Waste G->H I 9. Doff PPE & Wash Hands H->I

Caption: Safe Handling Workflow for 3-(4-Bromophenyl)morpholine.

Emergency Procedures

Spill Response (Small, Solid Spill):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE (including respiratory protection), gently cover the spill with an absorbent material to prevent dust from becoming airborne.

  • Carefully sweep or vacuum the material into a labeled, sealed container for hazardous waste disposal.[3][5] Avoid dry sweeping which can generate dust.

  • Decontaminate the area with a suitable solvent and wash thoroughly.

First Aid Measures:

  • Inhalation: Immediately move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, seek medical attention.[2][5]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][5][6]

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice or attention immediately.[2][5][6]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7]

Disposal and Storage Plan

Storage:

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible substances.[3]

  • Keep the container tightly closed to prevent absorption of moisture and contamination.[3]

  • The material is classified as a combustible solid (Storage Class 11).[1]

Disposal:

  • All waste material, including empty containers and contaminated consumables, must be treated as hazardous waste.

  • Disposal must be conducted through a licensed waste disposal company in strict accordance with all local, state, and federal regulations.[5]

  • Under no circumstances should this chemical or its containers be disposed of in regular trash or washed down the drain.[3]

References

  • Safety Data Sheet Morpholine - Redox. Redox. [Link]

  • MORPHOLINE EXTRA PURE - Loba Chemie. Loba Chemie. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. American Chemistry Council. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)morpholine
Reactant of Route 2
Reactant of Route 2
3-(4-Bromophenyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.